Product packaging for Carboplatin(Cat. No.:CAS No. 41575-94-4)

Carboplatin

Numéro de catalogue: B1684641
Numéro CAS: 41575-94-4
Poids moléculaire: 371.25 g/mol
Clé InChI: VSRXQHXAPYXROS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Carboplatin is a platinum-based coordination complex and alkylating agent widely used in oncology and cancer biology research . Its primary mechanism of action involves the formation of DNA cross-links, which disrupts DNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cells . This DNA-binding activity is cell-cycle nonspecific, making it a valuable tool for studying cytotoxic effects across various cancer cell models . In the research setting, this compound is utilized to investigate a range of cancers, including ovarian, lung, head and neck, and brain cancer models . It serves as a key comparator in studies exploring drug resistance, combination therapies, and the mechanisms of DNA damage response . Compared to its analog Cisplatin, this compound exhibits a different toxicity profile in clinical use, primarily causing myelosuppression, which allows researchers to study these distinct side effects in experimental models . The pharmacokinetics of this compound are strongly influenced by renal function, and its clearance is closely correlated with the glomerular filtration rate (GFR), a key consideration for in vivo studies . This product is supplied for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4Pt B1684641 Carboplatin CAS No. 41575-94-4

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXQHXAPYXROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Pt
Record name Carboplatin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Carboplatin
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL)
Record name CARBOPLATIN
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Record name CARBOPLATIN
Source NCI Investigational Drugs
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Color/Form

White crystals

CAS No.

41575-94-4
Record name carboplatin
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Record name Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum
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Foundational & Exploratory

The Genesis and Evolution of Carboplatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carboplatin, a second-generation platinum-based antineoplastic agent, represents a significant milestone in the history of cancer chemotherapy. Developed as an analogue of cisplatin, it was engineered to retain the therapeutic efficacy of its predecessor while mitigating the severe toxicities that often limited cisplatin's clinical utility. This technical guide provides an in-depth exploration of the history, development, mechanism of action, and cellular resistance pathways associated with this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this cornerstone of oncology treatment.

Historical Development and Discovery

The journey of this compound began with the success of cisplatin, a compound whose anticancer properties were serendipitously discovered by Dr. Barnett Rosenberg and his team at Michigan State University in the 1960s. While cisplatin proved highly effective, its use was hampered by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity. This prompted a search for "second-generation" platinum compounds with a more favorable toxicity profile.

In the 1970s, scientists at the Institute of Cancer Research (ICR) in London, in collaboration with the Johnson Matthey company, systematically synthesized and tested hundreds of cisplatin derivatives. The objective was to find an analogue with reduced toxicity without compromising its anticancer activity. This research led to the identification of diammine (1,1-cyclobutane dicarboxylato)platinum(II), which was patented in 1972 and later named this compound.

Phase I clinical trials for this compound began in 1982, demonstrating a different toxicity profile from cisplatin; the dose-limiting toxicity was found to be myelosuppression, particularly thrombocytopenia, while nausea and vomiting were less severe and renal toxicity was minimal. Following successful clinical development, this compound, marketed by Bristol-Myers Squibb as Paraplatin®, received FDA approval in March 1989 for the treatment of advanced ovarian cancer. Its patent expired in 2004, allowing for the availability of generic versions.

Carboplatin_Development_Timeline 1972 1972 This compound is Patented 1982 1982 Phase I Clinical Trials Begin 1972->1982 Preclinical Development 1970s Late 1970s Systematic Development (Institute of Cancer Research, UK) 1970s->1972 1986 1986 Approved for Use in the UK 1982->1986 Clinical Trials Show Efficacy 1989 1989 FDA Approval in the US (Brand Name: Paraplatin®) 1986->1989 2004 2004 Patent Expiration & Availability of Generics 1989->2004 Widespread Clinical Use

Figure 1: Key milestones in the historical development and approval of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects through a mechanism similar to cisplatin, functioning as an alkylating-like agent that targets nuclear DNA. However, its chemical structure, featuring a bidentate dicarboxylate ligand instead of two chloride ligands, results in different pharmacokinetics and a slower rate of action.

The key steps in this compound's mechanism of action are:

  • Cellular Uptake: this compound enters the cell, where the intracellular environment has a lower chloride concentration than the bloodstream.

  • Activation (Aquation): Inside the cell, the stable cyclobutanedicarboxylate (CBDCA) ring is slowly hydrolyzed, a process known as aquation. This displaces the dicarboxylate ligand and replaces it with water molecules, forming a reactive, positively charged platinum species. This activation step is significantly slower for this compound than for cisplatin, contributing to its different toxicity profile.

  • DNA Binding: The activated platinum complex is a potent electrophile that readily binds to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.

  • Formation of DNA Adducts: The binding results in the formation of covalent platinum-DNA adducts. The predominant lesions are 1,2-intrastrand cross-links, where the platinum atom binds to two adjacent guanine bases on the same DNA strand. Interstrand cross-links, which connect the two opposite DNA strands, are also formed but are less frequent.

  • Inhibition of Cellular Processes: These DNA adducts create a significant distortion in the DNA double helix. This structural alteration physically obstructs the molecular machinery responsible for DNA replication and transcription.

  • Induction of Apoptosis: The cell's DNA damage recognition pathways are activated in response to the platinum adducts. If the damage is too extensive for the cell's repair mechanisms to correct, it triggers cell cycle arrest and initiates programmed cell death (apoptosis), leading to the elimination of the cancer cell.

Carboplatin_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space (Cytoplasm & Nucleus) Carboplatin_circ This compound (Inactive) Carboplatin_cell This compound (Inactive) Activated_Pt Reactive Platinum Complex (Active) Carboplatin_cell->Activated_Pt Aquation (Hydrolysis) (Slow Activation) DNA Nuclear DNA Activated_Pt->DNA Binds to N7 of Guanine DNA_Adducts Platinum-DNA Adducts (Intra/Interstrand Cross-links) DNA->DNA_Adducts Forms Cross-links Block Blockage of DNA Replication & Transcription DNA_Adducts->Block DDR DNA Damage Recognition DNA_Adducts->DDR Apoptosis Apoptosis (Programmed Cell Death) Block->Apoptosis DDR->Apoptosis If damage is irreparable

Figure 2: Workflow of this compound's intracellular mechanism of action.

Quantitative Data and Clinical Performance

The development and clinical adoption of this compound were supported by extensive preclinical and clinical data demonstrating its efficacy and improved safety profile compared to cisplatin.

Pharmacokinetic Properties

This compound exhibits linear pharmacokinetics over its clinical dosing range. Its slower aquation rate and primary renal excretion are key differentiating features from cisplatin.

ParameterValueReference
Initial Half-Life (α) 1.1 - 2.0 hours
Post-distribution Half-Life (β) 2.6 - 5.9 hours
Total Body Clearance ~4.4 L/hour
Apparent Volume of Distribution ~16 L
Protein Binding Initially low, but platinum becomes irreversibly bound over time (minimum half-life of 5 days)
Primary Route of Elimination Renal Excretion
Urinary Excretion (24h) ~71% of dose excreted as unchanged this compound
In Vitro Cytotoxicity (IC50 Values)

The concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50) varies by cell type and is consistently higher than that of cisplatin, reflecting its lower in vitro potency.

Cell LineCancer TypeThis compound IC50 (µM)Reference
A2780 Ovarian Cancer17 ± 6.01
SKOV3 Ovarian Cancer (Cisplatin-resistant)100 ± 4.38
UM-EC-1 Endometrial Cancer0.096 (µg/ml)
UM-EC-2 Endometrial Cancer1.20 (µg/ml)
DMS-53 Small-Cell Lung Cancer87,000 (nM) or 87 µM
Clinical Trial Efficacy: this compound vs. Cisplatin

Randomized clinical trials were crucial in establishing this compound's role in cancer therapy, particularly in ovarian and lung cancer, demonstrating comparable efficacy to cisplatin with a different toxicity profile.

Table 3a: Advanced Ovarian Cancer (First-Line Single Agent)

EndpointCisplatin (100 mg/m²)This compound (400 mg/m²)P-ValueReference
Overall Response Rate 53.8%38.4%Not Significant
Complete Remission Rate 30.8%26.9%Not Significant
Median Survival 19.5 months13.0 monthsNot Significant
5-Year Survival Rate 15%19%Not Significant

Table 3b: Advanced Non-Small-Cell Lung Cancer (NSCLC) (Combination Therapy Meta-analysis)

EndpointCisplatin-Based RegimenThis compound-Based RegimenP-ValueReference
Objective Response Rate 30%24%< .001
Median Survival 9.1 months8.4 months0.100
1-Year Survival Probability 37%34%Not Significant

Table 3c: Small-Cell Lung Cancer (SCLC) (First-Line Combination Therapy Meta-analysis)

EndpointCisplatin-Based RegimenThis compound-Based RegimenP-ValueReference
Objective Response Rate 67.1%66.0%0.83
Median Progression-Free Survival 5.5 months5.3 months0.25
Median Overall Survival 9.6 months9.4 months0.37

Dosing and Administration: The Calvert Formula

A pivotal development in the clinical use of this compound was the creation of the Calvert formula. Early dosing based on body surface area resulted in unpredictable toxicity, particularly myelosuppression. Professor Hilary Calvert and colleagues established that this compound's clearance is directly proportional to the glomerular filtration rate (GFR). They developed a formula to calculate the dose required to achieve a target systemic exposure, measured as the Area Under the plasma concentration-time Curve (AUC). This individualized dosing strategy minimized unpredictable severe toxicity and has become the standard of care.

The Calvert Formula: Dose (mg) = Target AUC (mg/mL·min) × (GFR (mL/min) + 25)

The target AUC is selected based on the treatment regimen, cancer type, and whether this compound is used as a single agent or in combination.

Calvert_Formula AUC Target AUC (mg/mL·min) (Determined by regimen) Calculation Dose (mg) = AUC * (GFR + 25) AUC->Calculation GFR Glomerular Filtration Rate (GFR) (Patient's renal function, mL/min) Sum GFR + 25 GFR->Sum Constant + 25 (Accounts for non-renal clearance) Constant->Sum Sum->Calculation

Figure 3: Logical workflow of the Calvert Formula for individualized this compound dosing.

Mechanisms of Cellular Resistance

Despite its effectiveness, a significant challenge in this compound therapy is the development of cellular resistance, which can be either intrinsic or acquired. Resistance is a multifactorial process involving several distinct cellular pathways that allow cancer cells to evade the drug's cytotoxic effects.

  • Reduced Intracellular Accumulation:

    • Decreased Influx: The primary influx transporter for platinum drugs is the copper transporter 1 (CTR1). Downregulation or reduced expression of CTR1 on the cell surface can significantly limit the amount of this compound entering the cell.

    • Increased Efflux: Cancer cells can upregulate efflux pumps, which actively transport the drug out of the cell. The copper-transporting P-type ATPases, ATP7A and ATP7B, are key players in this process. They sequester platinum drugs into vesicular compartments and facilitate their removal from the cell, thereby lowering the effective intracellular concentration.

  • Intracellular Inactivation:

    • Before this compound can reach the nuclear DNA, it can be intercepted and inactivated by sulfur-containing molecules in the cytoplasm. Elevated levels of glutathione (GSH) and metallothioneins can bind to and sequester the reactive platinum species, neutralizing them before they can cause DNA damage.

  • Enhanced DNA Damage Repair:

    • Cancer cells can enhance their DNA repair capacity to more efficiently remove platinum-DNA adducts. Several DNA repair pathways are implicated:

      • Nucleotide Excision Repair (NER): This is the primary pathway for removing the bulky intrastrand adducts formed by this compound. Key proteins like XPC recognize the DNA distortion, followed by the assembly of a repair complex including TFIIH, XPA, RPA, and the endonucleases ERCC1-XPF and XPG, which excise the damaged segment. Upregulation of NER components, particularly ERCC1, is strongly associated with platinum resistance.

      • Mismatch Repair (MMR): The MMR system, involving proteins like MSH2 and MLH1, recognizes platinum adducts. A functional MMR system can contribute to apoptosis signaling in response to irreparable damage. However, loss or deficiency of MMR function can lead to tolerance of DNA adducts, allowing the cell to survive and proliferate despite the damage, thus conferring resistance.

      • Homologous Recombination (HR): This pathway is critical for repairing the highly cytotoxic interstrand cross-links (ICLs). Proteins like BRCA1 and RAD51 are central to this high-fidelity repair process. Enhanced HR capacity can efficiently repair ICLs, leading to resistance.

  • Altered Apoptotic Signaling:

    • Even when significant DNA damage occurs, cancer cells can develop resistance by altering the signaling pathways that lead to apoptosis. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutation of pro-apoptotic proteins (e.g., p53, Bax). These alterations raise the threshold for triggering programmed cell death, allowing cells with substantial DNA damage to survive.

Carboplatin_Resistance_Mechanisms cluster_cell Cancer Cell Carboplatin_int This compound (Intracellular) ATP7AB ATP7A / ATP7B Efflux Pumps Carboplatin_int->ATP7AB Efflux GSH_MT GSH_MT Carboplatin_int->GSH_MT Sequestration DNA_Adduct DNA_Adduct Carboplatin_int->DNA_Adduct DNA Binding Res_Efflux Increased Efflux (Resistance) Carboplatin_ext Carboplatin_ext ATP7AB->Carboplatin_ext Inactive_Pt Inactive Platinum Complex NER Nucleotide Excision Repair (NER) (ERCC1, XPF, XPG) Repaired_DNA Repaired DNA NER->Repaired_DNA Res_Repair Enhanced Repair (Resistance) MMR Mismatch Repair (MMR) (MSH2, MLH1) MMR->Repaired_DNA HR Homologous Recombination (HR) (BRCA1, RAD51) HR->Repaired_DNA Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Res_Apoptosis Apoptosis Evasion (Resistance) Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Res_Inactivation Increased Inactivation (Resistance) CTR1 CTR1 CTR1->Carboplatin_int Influx GSH_MT->Inactive_Pt DNA_Adduct->NER DNA_Adduct->MMR DNA_Adduct->HR DNA_Adduct->Apoptosis Triggers Cell Death

Figure 4: Overview of the primary molecular pathways contributing to this compound resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the research and development of this compound.

Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound, which involves the reaction of a cis-diammineplatinum(II) aqua complex with a dicarboxylate salt.

Objective: To synthesize cis-diamminedicarboxylatoplatinum(II) (this compound).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Aqueous ammonia (NH₃)

  • Silver nitrate (AgNO₃)

  • 1,1-Cyclobutanedicarboxylic acid

  • Distilled water

  • Activated charcoal

  • Filtration apparatus (Büchner funnel, filter paper)

  • Reaction vessel, magnetic stirrer, heating mantle

Procedure:

Step 1: Synthesis of cis-Diamminediiodoplatinum(II) (Intermediate)

  • Dissolve K₂[PtCl₄] in distilled water to create a solution.

  • In a separate container, prepare a saturated solution of potassium iodide (KI) in water.

  • Slowly add the K₂[PtCl₄] solution to the KI solution with continuous stirring. This reaction forms potassium tetraiodoplatinate(II) (K₂[PtI₄]).

  • To the dark brown K₂[PtI₄] solution, add aqueous ammonia. A yellow precipitate of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]) will form.

  • Stir the reaction mixture for 3-4 hours to ensure complete precipitation.

  • Collect the yellow precipitate by vacuum filtration, wash it with cold water, followed by ethanol and ether, and then air dry.

Step 2: Synthesis of cis-Diammineaquaplatinum(II) nitrate

  • Suspend the dried cis-[Pt(NH₃)₂I₂] precipitate in distilled water.

  • Add an aqueous solution of silver nitrate (AgNO₃) to the suspension (a slight molar excess of AgNO₃ is used).

  • Heat the mixture with stirring (e.g., at 60-80°C) for several hours in the dark to prevent photoreduction of silver salts. This reaction precipitates silver iodide (AgI).

  • Cool the mixture to room temperature and filter through a fine filter (e.g., celite or activated charcoal) to remove the AgI precipitate. The resulting clear filtrate contains the soluble diaqua complex, cis-[Pt(NH₃)₂ (H₂O)₂]²⁺.

Step 3: Formation and Crystallization of this compound

  • Prepare a solution of 1,1-cyclobutanedicarboxylic acid in water and adjust the pH to approximately 6.5-7.0 using an appropriate base (e.g., aqueous ammonia).

  • Add the dicarboxylic acid solution to the filtrate containing the diaqua platinum complex.

  • Stir the solution at room temperature (e.g., 20-30°C) overnight.

  • Concentrate the reaction solution under reduced pressure to induce crystallization of this compound.

  • Collect the resulting white crystals by filtration.

  • Wash the crystals with a small amount of ice-cold water, followed by acetone, to remove any soluble impurities.

  • Dry the final product under vacuum or in a stream of air at a temperature below 50°C.

Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of mitochondrial dehydrogenase enzymes.

Objective: To determine the IC50 value of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A2780 ovarian cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue).

    • Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells for "blank" (medium only) and "vehicle control" (cells + drug vehicle).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Drug Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from the stock solution. A 2-fold or 3-fold serial dilution is common to generate a dose-response curve.

    • Remove the old medium from the wells and add 100 µL of the corresponding this compound dilutions to the treatment wells. Add 100 µL of medium with drug vehicle (e.g., PBS or saline) to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

    • Return the plate to the incubator for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals (for adherent cells).

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a colored solution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630-690 nm to subtract background absorbance if desired.

  • Data Analysis:

    • Subtract the average absorbance of the "blank" wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control wells: % Viability = (Absorbance_Treated / Absorbance_Control) × 100

    • Plot the % Viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Quantification of this compound-DNA Adducts by Competitive ELISA

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection and quantification of platinum-DNA adducts using a specific monoclonal antibody.

Objective: To quantify the level of this compound-DNA adducts in a DNA sample.

Materials:

  • Microtiter plate (96-well)

  • Highly platinated DNA standard (for coating)

  • Monoclonal antibody specific for platinum-DNA adducts (e.g., ICR4)

  • DNA samples to be tested (from treated cells or tissues)

  • Unplatinated DNA (for standard curve)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the highly platinated DNA standard to a low concentration (e.g., 1-10 ng/well) in coating buffer.

    • Add 100 µL of this solution to each well of the microtiter plate.

    • Incubate the plate overnight at 4°C to allow the DNA to adsorb to the well surface.

  • Washing and Blocking:

    • Remove the coating solution and wash the plate 3 times with wash buffer to remove unbound DNA.

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate 3 times with wash buffer.

    • Prepare a standard curve by making serial dilutions of a known concentration of platinated DNA (the "competitor"). Also, prepare the unknown DNA samples for testing.

    • In a separate set of tubes or a separate plate, mix a fixed, limiting concentration of the primary monoclonal antibody with each of the standard dilutions and the unknown samples.

    • Incubate this mixture for a set time (e.g., 1 hour at 37°C) to allow the antibody to bind to the adducts in the solution.

  • Incubation in Coated Plate:

    • Add 100 µL of each antibody-DNA mixture from the previous step to the corresponding wells of the coated, blocked plate.

    • Incubate for 1-2 hours at 37°C. During this step, any primary antibody that has not bound to adducts in the solution will be free to bind to the adducts coated on the plate.

  • Secondary Antibody and Detection:

    • Wash the plate 3-5 times with wash buffer to remove unbound antibodies.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of the substrate solution (TMB) to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Reading and Analysis:

    • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm.

    • The signal intensity is inversely proportional to the amount of adducts in the sample solution. Create a standard curve by plotting the absorbance versus the concentration of the competitor standards.

    • Determine the concentration of adducts in the unknown samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound stands as a triumph of rational drug design, successfully building upon the foundation of cisplatin to offer a therapy with comparable efficacy in several key cancers but with a significantly improved safety profile. Its development, from the systematic screening of analogues to the innovative formulation of the Calvert formula for dosing, has profoundly impacted clinical oncology. Understanding its mechanism of action, pharmacokinetic properties, and the complex landscape of cellular resistance is crucial for its optimal use and for the development of future strategies to overcome chemoresistance. As research continues to unravel the intricacies of DNA repair and apoptotic pathways, the story of this compound provides a valuable framework for the ongoing pursuit of more effective and less toxic cancer therapies.

Pharmacokinetics and pharmacodynamics of Carboplatin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carboplatin

Introduction

This compound, a second-generation platinum-based antineoplastic agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, head and neck, and testicular cancers.[1][2][3] Developed as an analog of cisplatin, it offers a similar mechanism of action but with a more favorable toxicity profile, notably reduced nephrotoxicity.[1][2][4] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative aspects of its disposition in the body, its mechanism of action at the molecular level, and the critical relationship between drug exposure and clinical outcomes.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by linear kinetics over the clinically relevant dosing range and a strong dependence on renal function for its elimination.[5][6][7]

Absorption and Distribution

This compound is administered intravenously, leading to immediate and complete bioavailability in the systemic circulation.[8][9] Following a 30-minute intravenous infusion of 300 to 500 mg/m², plasma levels of intact this compound show a biphasic decay.[5][7] The drug is widely distributed throughout the body, with an apparent volume of distribution of approximately 16 liters.[5][7][10]

Protein Binding

Unlike cisplatin, which binds extensively and irreversibly to plasma proteins, this compound exhibits limited initial protein binding.[5][8][11] Initially, this compound is not bound to plasma proteins.[5][10] However, over time, platinum from this compound does become irreversibly bound to plasma proteins.[5][7] Within the first 4 hours after administration, around 29% of this compound is bound.[8] This increases to 85-89% within 24 hours.[8] The platinum that is irreversibly bound is eliminated slowly, with a minimum half-life of 5 days.[5][8]

Metabolism and Excretion

This compound is primarily eliminated from the body as the unchanged parent compound through renal excretion.[5][10] In patients with normal renal function (creatinine clearance ≥ 60 mL/min), approximately 65% of the administered dose is excreted in the urine within 12 hours, and 71% within 24 hours.[5][10] The total body clearance is approximately 4.4 L/hour.[5][7][10] The clearance of this compound is directly proportional to the glomerular filtration rate (GFR).[5][12]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound.

ParameterValueNotes
Cmax (Peak Plasma Concentration) Dose-proportional. 9.06 ± 0.74 µg/mL (at 75 mg/m²) to 55.39 ± 18.30 µg/mL (at 450 mg/m²).[10]Increases linearly with dose.[5][6][7][10]
AUC (Area Under the Curve) Dose-proportional. 27.18 ± 11.28 hµg/mL (at 75 mg/m²) to 224.41 ± 69.07 hµg/mL (at 450 mg/m²).[10]Increases linearly with dose.[5][6][7][10]
Volume of Distribution (Vd) 16 L[5][7][10][13]Based on a 30-minute IV infusion of 300-500 mg/m².[10]
Protein Binding Initially unbound.[5][10] Irreversible binding of platinum increases over time, reaching 85-89% by 24 hours.[8]60-70% of the protein binding is reversible.[14]
Half-Life (t½) Distribution (α): 1.1 - 2 hours.[5][7][10] Elimination (β): 2.6 - 5.9 hours.[5][7][10] Terminal (total platinum): ≥ 5 days.[5][8]The long terminal half-life reflects the slow elimination of protein-bound platinum.[5]
Total Body Clearance (CL) 4.4 L/hour[5][7][10]In patients with CrCl ≥ 60 mL/min.[5]
Renal Excretion 71% of dose excreted in urine within 24 hours as unchanged drug.[5][10]The primary route of elimination.[5]

Pharmacodynamics

The cytotoxic effects of this compound are a direct result of its interaction with DNA, leading to the inhibition of DNA synthesis and transcription, and ultimately, cell death.[1][15]

Mechanism of Action

This compound functions as an alkylating-like agent. Its mechanism involves several key steps:

  • Intracellular Activation: After entering the cell, this compound undergoes hydrolysis, where the dicarboxylate ligand is slowly replaced by water molecules. This process, known as aquation, activates the compound, forming reactive platinum complexes.[1] This aquation occurs at a slower rate compared to cisplatin, which contributes to this compound's different toxicity profile.[5][11]

  • DNA Binding: The activated platinum species are electrophilic and readily bind to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[1]

  • DNA Adduct Formation: This binding results in the formation of platinum-DNA adducts. The predominant lesions are 1,2-intrastrand cross-links, with some interstrand cross-links also forming.[3][8][11] These adducts create distortions in the DNA structure.

  • Inhibition of Cellular Processes: The DNA adducts physically obstruct the cellular machinery involved in DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][11][16]

G cluster_0 Extracellular Space cluster_1 Intracellular Space Carboplatin_ext This compound Carboplatin_int This compound Carboplatin_ext->Carboplatin_int Cellular Uptake Activation Aquation (Hydrolysis) Carboplatin_int->Activation Active_Pt Reactive Platinum Complexes Activation->Active_Pt Adducts Platinum-DNA Adducts (Intra/Interstrand Cross-links) Active_Pt->Adducts Active_Pt->Adducts DNA Nuclear DNA DNA->Adducts Inhibition Inhibition of DNA Replication & Transcription Adducts->Inhibition Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis

Caption: this compound's intracellular mechanism of action.
Exposure-Response Relationship

A strong correlation exists between this compound exposure, measured as the area under the free plasma concentration-time curve (AUC), and its pharmacodynamic effects, both therapeutic and toxic.[17]

  • Myelosuppression: The dose-limiting toxicity of this compound is myelosuppression, particularly thrombocytopenia.[2][4] The extent of the decrease in platelet and neutrophil counts is directly related to the this compound AUC.[17][18] This predictable relationship is the foundation for AUC-targeted dosing.

  • Tumor Response: The likelihood of tumor response also increases with a higher this compound AUC.[17] However, studies in ovarian cancer suggest that this relationship is non-linear, with the probability of response not significantly increasing above an AUC of 5-7 mg/mL·min.[17]

The following table summarizes the relationship between this compound AUC and clinical outcomes.

Target AUC (mg/mL·min)Patient PopulationExpected Outcome
4 - 6 Previously treated patients (single agent)Provides the most appropriate dose range, balancing efficacy and toxicity.[19][20]
5 - 7 Previously untreated patients (single agent)Recommended target for manageable hematological toxicity and optimal tumor response.[21][22]
≥ 4.3 Patients on DeVIC therapyIdentified as a cutoff value for increased risk of severe thrombocytopenia.[18]
Mechanisms of Resistance

Resistance to this compound, either intrinsic or acquired, is a significant clinical challenge. The biochemical mechanisms are multifactorial and include:[1][15]

  • Reduced Intracellular Accumulation: Decreased expression of copper transporters, such as CTR1, can limit this compound uptake into the cell.[15][23]

  • Increased Drug Efflux: Enhanced activity of efflux pumps can actively remove the drug from the cell.[24]

  • Intracellular Detoxification: Increased levels of intracellular thiols, like glutathione and metallothionein, can bind to and inactivate this compound.[1][15][24]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) and mismatch repair (MMR) systems, can efficiently remove platinum-DNA adducts.[1][15]

  • Defective Apoptosis: Alterations in apoptotic signaling pathways can allow cells to tolerate DNA damage and survive.[15][24]

Experimental Protocols

Determination of this compound Pharmacokinetics

The quantification of this compound and total platinum in biological matrices is essential for pharmacokinetic studies.

  • Sample Collection: Plasma, plasma ultrafiltrate, and urine samples are collected at timed intervals following drug administration.[6][25]

  • Analytical Methods:

    • Atomic Absorption Spectrometry (AAS): Used to determine the concentration of total platinum in plasma, ultrafiltrate, and urine.[6]

    • High-Performance Liquid Chromatography (HPLC): A specific method used to separate and quantify the parent this compound compound from its metabolites and other platinum species in plasma ultrafiltrate and urine.[6][25]

  • Pharmacokinetic Analysis: The concentration-time data are then analyzed using pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, half-life, and AUC.

G cluster_workflow Experimental Workflow for PK Analysis cluster_analysis Analytical Quantification Dosing This compound Administration (IV) Sampling Timed Biological Sampling (Plasma, Urine) Dosing->Sampling Processing Sample Processing (e.g., Ultrafiltration) Sampling->Processing HPLC HPLC (Parent this compound) Processing->HPLC AAS AAS (Total Platinum) Processing->AAS Modeling Pharmacokinetic Modeling & Analysis HPLC->Modeling AAS->Modeling Params PK Parameters (AUC, CL, Vd, t½) Modeling->Params

Caption: Workflow for this compound Pharmacokinetic Analysis.
AUC-Targeted Dosing: The Calvert Formula

To individualize this compound dosing and ensure predictable exposure, the Calvert formula was developed.[26] This formula calculates the total this compound dose (in mg) required to achieve a target AUC, based on the patient's GFR.[19][26]

Calvert Formula: Total Dose (mg) = Target AUC (mg/mL·min) × [GFR (mL/min) + 25][19][20][22]

  • Target AUC: Chosen based on the treatment regimen, prior chemotherapy history, and desired balance of efficacy and toxicity.[19][20] For previously untreated patients receiving single-agent therapy, a target AUC of 5-7 mg/mL·min is often recommended.[22]

  • Glomerular Filtration Rate (GFR): The GFR is the most critical variable as it determines this compound clearance.[5] It can be measured directly using methods like 51Cr-EDTA clearance, which was used in the development of the formula, or estimated using equations like the Cockcroft-Gault formula based on serum creatinine.[12][26] When using estimated GFR, it is often recommended to cap the value at 125 mL/min to avoid potential overdosing.[27][28]

G cluster_calvert Calvert Formula Logic Target_AUC Target AUC (mg/mL·min) Dose_Calc Calculated Total Dose (mg) = AUC * (GFR + 25) Target_AUC->Dose_Calc Desired Exposure GFR Patient GFR (mL/min) Total_CL Total this compound Clearance (GFR + 25) GFR->Total_CL NonRenal_CL Non-Renal Clearance (Constant = 25) NonRenal_CL->Total_CL Total_CL->Dose_Calc Estimated Clearance

Caption: Logical relationship for Calvert Formula dosing.

Conclusion

The clinical use of this compound is a prime example of the successful application of pharmacokinetic and pharmacodynamic principles to optimize cancer chemotherapy. Its well-defined, linear pharmacokinetics and the strong correlation between AUC and myelosuppression have enabled the development of robust dosing strategies like the Calvert formula. This approach allows for the individualization of therapy to achieve a target exposure, thereby maximizing the therapeutic window and minimizing inter-patient variability in toxicity. A thorough understanding of its mechanism of action, pathways of resistance, and PK/PD relationships is crucial for drug development professionals seeking to design more effective platinum-based therapies and combination regimens.

References

An In-depth Technical Guide on Carboplatin Cellular Uptake and Transport Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and head and neck cancers. Its cytotoxic effects are primarily mediated by the formation of platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. However, the clinical efficacy of this compound is often limited by both intrinsic and acquired resistance, a multifactorial phenomenon in which cellular uptake and efflux play a pivotal role. A comprehensive understanding of the molecular mechanisms governing this compound's cellular transport is therefore critical for the development of strategies to overcome resistance and enhance its therapeutic index. This technical guide provides an in-depth overview of the current knowledge on this compound cellular uptake and transport, with a focus on key transporters, experimental methodologies, and quantitative data.

Core Mechanisms of this compound Cellular Transport

The cellular accumulation of this compound is a dynamic process governed by a delicate balance between influx and efflux mechanisms. While passive diffusion across the cell membrane was initially thought to be a major route of entry, accumulating evidence points to a significant role for active transport proteins in mediating its cellular pharmacology.

Influx Mechanisms

The primary influx transporter implicated in this compound uptake is the Copper Transporter 1 (CTR1) , a transmembrane protein responsible for high-affinity copper uptake.[1][2][3][4] Studies have demonstrated that cells with higher CTR1 expression exhibit increased this compound accumulation and sensitivity.[2] Conversely, downregulation or deletion of CTR1 is associated with reduced this compound uptake and the development of resistance.[1]

While Organic Cation Transporters (OCTs) have been shown to play a role in the uptake of cisplatin and oxaliplatin, their contribution to this compound transport appears to be minimal.[5]

Efflux Mechanisms

The efflux of this compound, a key mechanism of resistance, is primarily mediated by members of the ATP-binding cassette (ABC) superfamily of transporters, particularly the copper-transporting P-type ATPases, ATP7A and ATP7B .[6][7][8] These transporters actively pump this compound out of the cell, thereby reducing its intracellular concentration and cytotoxic effect. Overexpression of ATP7A and ATP7B has been consistently linked to this compound resistance in various cancer cell lines.[7][9]

Another copper transporter, Copper Transporter 2 (CTR2) , has been found to limit the cellular accumulation and cytotoxicity of this compound. Knockdown of CTR2 expression leads to increased this compound uptake and enhanced sensitivity, suggesting its role in modulating this compound pharmacology.[10][11]

Vesicular Sequestration

In addition to direct efflux, ATP7A and ATP7B can also contribute to this compound resistance by sequestering the drug into intracellular vesicles, such as the trans-Golgi network and other vesicular compartments.[6][12] This sequestration prevents this compound from reaching its primary target, the nuclear DNA, effectively reducing its cytotoxic potential.

Signaling Pathways and Logical Relationships

The intricate processes of this compound transport are governed by complex signaling pathways and logical relationships between various cellular components. The following diagrams, generated using the DOT language, illustrate these key interactions.

Carboplatin_Transport_Pathway This compound Cellular Transport and Resistance Pathway cluster_influx Influx cluster_cytoplasm Cytoplasm cluster_efflux Efflux & Sequestration Carboplatin_ext Extracellular This compound CTR1 CTR1 Carboplatin_ext->CTR1 Major uptake OCTs OCTs (minor role) Carboplatin_ext->OCTs Minor uptake Carboplatin_int Intracellular This compound CTR1->Carboplatin_int OCTs->Carboplatin_int ATP7A ATP7A Carboplatin_int->ATP7A Efflux ATP7B ATP7B Carboplatin_int->ATP7B Efflux CTR2 CTR2 Carboplatin_int->CTR2 Limited by DNA_Adducts DNA Adducts Carboplatin_int->DNA_Adducts Target Interaction Vesicles Vesicular Sequestration ATP7A->Vesicles Sequestration ATP7B->Vesicles Sequestration Apoptosis Apoptosis DNA_Adducts->Apoptosis Leads to

Diagram 1: Overview of this compound Cellular Transport and Resistance Mechanisms.

Quantitative Data on this compound Transport

Precise kinetic parameters (Km and Vmax) for this compound transport by individual transporters are not extensively documented in publicly available literature. However, comparative studies provide valuable insights into the relative transport efficiencies and the impact of transporter expression on drug sensitivity. The following tables summarize key quantitative findings from such studies. It is important to note that while specific kinetic values for this compound are scarce, data from cisplatin studies can serve as a preliminary guide for experimental design, keeping in mind the known differences in transport efficiency between these two platinum analogs.

Table 1: Relative this compound Uptake and Resistance Mediated by Key Transporters

TransporterCell Line/SystemObservationFold ChangeReference
CTR1 CTR1-/- vs. CTR1+/+ MEFsReduced this compound accumulation~2.8-fold decrease[13]
CTR1-/- vs. CTR1+/+ MEFsIncreased this compound resistance2.0-fold increase[13]
ATP7B 2008/ATP7B vs. 2008 vectorReduced this compound accumulation rate61% decrease[9]
2008/ATP7B vs. 2008 vectorIncreased this compound resistance1.5-1.6-fold increase[9]
ATP7A 2008/MNK vs. 2008Increased this compound resistance~1.5-fold increase[7]
CTR2 CTR2 knockdown vs. controlIncreased this compound sensitivity~2-fold increase[11]

Table 2: Comparative Cytotoxicity of this compound in Ovarian Cancer Cell Lines

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)Reference
OVCAR-3~100~10[PMID: 2881858]
A2780~20~1[PMID: 2881858]
SKOV3>200~20[PMID: 2881858]

Detailed Experimental Protocols

A rigorous and standardized experimental approach is essential for the accurate investigation of this compound transport mechanisms. This section provides detailed methodologies for key experiments.

Cellular this compound Accumulation Assay using ICP-MS

This protocol outlines the quantification of intracellular platinum levels using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.

ICPMS_Workflow Workflow for Intracellular this compound Quantification by ICP-MS A 1. Cell Seeding & Treatment - Seed cells in multi-well plates. - Treat with desired this compound concentrations for a specific duration. B 2. Cell Harvesting & Washing - Aspirate media. - Wash cells 3x with ice-cold PBS to remove extracellular drug. A->B C 3. Cell Lysis - Lyse cells using a suitable lysis buffer (e.g., RIPA buffer). B->C D 4. Protein Quantification - Determine protein concentration of the lysate (e.g., BCA assay) for normalization. C->D E 5. Acid Digestion - Digest a known volume of lysate with concentrated nitric acid (e.g., 70% HNO3) at elevated temperature. C->E F 6. Sample Dilution - Dilute the digested sample with deionized water to a suitable concentration for ICP-MS analysis. E->F G 7. ICP-MS Analysis - Analyze the samples for platinum content using an ICP-MS instrument. - Use platinum standards to generate a calibration curve. F->G H 8. Data Analysis - Calculate intracellular platinum concentration (e.g., in ng Pt/mg protein). G->H

Diagram 2: Experimental workflow for quantifying intracellular this compound by ICP-MS.

Materials:

  • Cell culture reagents (media, FBS, PBS)

  • This compound

  • Multi-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay kit (e.g., BCA assay)

  • Concentrated nitric acid (trace metal grade)

  • Deionized water

  • ICP-MS instrument

  • Platinum standard for ICP-MS

Procedure:

  • Cell Seeding and Treatment: Seed the cells of interest in multi-well plates at a predetermined density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting and Washing: After treatment, aspirate the culture medium. Wash the cells three times with ice-cold PBS to remove any remaining extracellular this compound.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.

  • Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a standard protein assay to normalize the platinum content.

  • Acid Digestion: Transfer a known volume of the cell lysate to a digestion tube. Add concentrated nitric acid and digest the sample at an elevated temperature (e.g., 80-90°C) until the solution is clear.

  • Sample Dilution: After cooling, dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis.

  • ICP-MS Analysis: Analyze the diluted samples for their platinum content using an ICP-MS instrument. A calibration curve should be generated using a series of platinum standards of known concentrations.

  • Data Analysis: Calculate the intracellular platinum concentration, typically expressed as nanograms of platinum per milligram of total cellular protein.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Workflow for this compound Cytotoxicity Assessment by MTT Assay A 1. Cell Seeding - Seed cells in a 96-well plate at a defined density. B 2. Drug Treatment - Treat cells with a serial dilution of this compound for a specified time (e.g., 48-72 hours). A->B C 3. MTT Reagent Addition - Add MTT solution to each well and incubate for 2-4 hours. - Viable cells reduce MTT to formazan crystals. B->C D 4. Solubilization - Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F 6. Data Analysis - Calculate cell viability as a percentage of the untreated control. - Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth). E->F

Diagram 3: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

Materials:

  • Cell culture reagents

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (serial dilutions) for the desired exposure time (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Reagent Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the results and determine the IC50 value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Gene Knockdown using siRNA

Small interfering RNA (siRNA) can be used to specifically silence the expression of genes encoding for this compound transporters (e.g., CTR1, ATP7A, ATP7B) to investigate their role in drug uptake and resistance.

siRNA_Knockdown_Workflow Workflow for Gene Knockdown using siRNA A 1. siRNA Design & Synthesis - Design or select validated siRNAs targeting the gene of interest. - Synthesize the siRNA oligonucleotides. C 3. Transfection - Prepare siRNA-transfection reagent complexes. - Add complexes to the cells and incubate. A->C B 2. Cell Seeding - Seed cells to be 60-80% confluent at the time of transfection. B->C D 4. Incubation & Gene Silencing - Incubate cells for 24-72 hours to allow for knockdown of the target gene. C->D E 5. Validation of Knockdown - Assess the knockdown efficiency at the mRNA (qRT-PCR) and/or protein (Western blot) level. D->E F 6. Functional Assays - Perform this compound uptake assays (ICP-MS) or cytotoxicity assays (MTT) on the knockdown cells. E->F

Diagram 4: Experimental workflow for studying transporter function using siRNA-mediated gene knockdown.

Materials:

  • Validated siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cell culture reagents

  • Reagents for qRT-PCR or Western blotting

Procedure:

  • siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting the specific transporter gene of interest. A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Seeding: The day before transfection, seed the cells in multi-well plates so that they reach 60-80% confluency at the time of transfection.

  • Transfection: On the day of transfection, prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the siRNA and the transfection reagent separately in serum-free medium (e.g., Opti-MEM) before combining them and incubating to allow complex formation. Add the complexes to the cells.

  • Incubation: Incubate the cells with the transfection complexes for the recommended period (usually 24 to 72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein expression.

  • Validation of Knockdown: After the incubation period, harvest a subset of the cells to validate the knockdown efficiency. This can be done by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) or the protein levels using Western blotting.

  • Functional Assays: Once knockdown is confirmed, the cells can be used in functional assays, such as this compound accumulation assays (ICP-MS) or cytotoxicity assays (MTT), to assess the impact of the silenced transporter on this compound pharmacology.

Vesicular Sequestration of this compound Assay

This protocol provides a general framework for investigating the sequestration of this compound into intracellular vesicles, a process often mediated by ATP7A and ATP7B. This can be achieved through subcellular fractionation followed by ICP-MS analysis or by using fluorescently labeled this compound analogs and confocal microscopy.

A. Subcellular Fractionation and ICP-MS

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described in the cellular accumulation assay. Harvest the cells and wash them thoroughly with ice-cold PBS.

  • Cell Lysis and Homogenization: Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle to disrupt the plasma membrane while keeping intracellular organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains vesicles from the endoplasmic reticulum and Golgi apparatus. The final supernatant represents the cytosolic fraction.

  • Quantification of Platinum: Quantify the platinum content in each fraction (nuclear, mitochondrial, microsomal, and cytosolic) using ICP-MS as described previously. An increase in the platinum concentration in the microsomal fraction in cells overexpressing ATP7A or ATP7B would be indicative of vesicular sequestration.

B. Confocal Microscopy with Fluorescent this compound Analogs

The use of fluorescently labeled this compound analogs allows for the direct visualization of its subcellular localization.

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes suitable for confocal microscopy. Treat the cells with a fluorescent this compound analog.

  • Staining of Organelles: To identify specific vesicular compartments, co-stain the cells with fluorescent markers for organelles of interest (e.g., a trans-Golgi network marker).

  • Confocal Imaging: Image the cells using a confocal microscope. Acquire images in the channels corresponding to the fluorescent this compound analog and the organelle marker.

  • Co-localization Analysis: Analyze the images for co-localization between the fluorescent this compound signal and the organelle markers. A high degree of co-localization would suggest the sequestration of this compound within those specific vesicles.

Conclusion

The cellular uptake and transport of this compound are complex processes mediated by a network of influx and efflux transporters. A thorough understanding of these mechanisms is paramount for addressing the challenge of drug resistance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate pharmacology of this compound, with the ultimate goal of developing more effective therapeutic strategies and overcoming resistance in cancer treatment. Further research is warranted to elucidate the precise kinetic parameters of this compound transport and to explore novel approaches for modulating transporter function to enhance the efficacy of this important chemotherapeutic agent.

References

Molecular Targets of Carboplatin Beyond DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Carboplatin, a second-generation platinum-based chemotherapeutic agent, is widely recognized for its clinical efficacy through the induction of DNA damage. However, a growing body of evidence reveals that its mechanism of action extends beyond the genome, involving interactions with a variety of other cellular macromolecules. This technical guide provides a comprehensive overview of the non-DNA molecular targets of this compound, offering insights for researchers, scientists, and drug development professionals. We delve into its interactions with proteins, its influence on critical signaling pathways, and its impact on mitochondrial function. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate a deeper understanding of this compound's broader biological effects.

Introduction

This compound has been a cornerstone of cancer chemotherapy for decades, primarily valued for its ability to form platinum-DNA adducts that obstruct DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1] While this genotoxic mechanism is well-established, the broader biochemical interactions of this compound contribute significantly to both its therapeutic efficacy and its toxicity profile. Understanding these non-DNA targets is crucial for optimizing treatment strategies, overcoming drug resistance, and designing novel platinum-based therapeutics with improved specificity and reduced side effects. This guide explores the key molecular players outside of the DNA that are directly or indirectly modulated by this compound.

Protein Interactions

Upon administration, this compound interacts with a variety of extracellular and intracellular proteins. These interactions can influence the drug's transport, bioavailability, and cellular uptake, as well as directly impact protein function.

Plasma Proteins: Albumin and Gamma-Globulin

A significant fraction of this compound in the bloodstream binds to plasma proteins, with human serum albumin (HSA) and gamma-globulins being the primary interactors.[2][3] This binding is largely reversible, which contrasts with the more irreversible binding of its predecessor, cisplatin.[4]

Data Presentation: Kinetics of this compound Binding to Plasma Proteins

ProteinInitial Reaction Rate Constant (M⁻¹ min⁻¹)Reference
Human Serum Albumin0.74[2][3]
Gamma-Globulin1.01[2][3]

Experimental Protocol: Analysis of this compound-Protein Binding by SEC-ICP-MS

Size-Exclusion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (SEC-ICP-MS) is a powerful technique to study the interactions between platinum-based drugs and proteins.[3]

Objective: To separate and quantify this compound-protein complexes in biological samples.

Materials:

  • Size-Exclusion Chromatography (SEC) system

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • SEC column (e.g., Superdex 200)

  • Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)

  • This compound standard solutions

  • Protein standards (e.g., albumin, gamma-globulin)

  • Patient plasma samples or in vitro incubation mixtures

Procedure:

  • Sample Preparation:

    • For in vitro studies, incubate purified proteins (e.g., HSA, gamma-globulin) with a known concentration of this compound in a physiologically relevant buffer (e.g., PBS) at 37°C for a defined period.

    • For ex vivo studies, collect plasma samples from patients at various time points after this compound administration.

  • Chromatographic Separation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject the prepared sample onto the SEC column.

    • The separation is based on the hydrodynamic volume of the molecules; larger molecules (protein-drug complexes) elute earlier than smaller molecules (free drug).

  • ICP-MS Detection:

    • The eluent from the SEC column is directly introduced into the ICP-MS.

    • The ICP-MS is tuned to detect the platinum isotope (e.g., ¹⁹⁵Pt).

    • A time-resolved chromatogram is generated, showing platinum-containing species as a function of their elution time.

  • Data Analysis:

    • Identify peaks corresponding to this compound-protein adducts by comparing their retention times with those of protein standards.

    • Quantify the amount of platinum in each peak using a calibration curve generated from this compound standards.

    • Calculate kinetic parameters from time-course studies.

Visualization: SEC-ICP-MS Workflow

SEC_ICP_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Patient Plasma SEC Size-Exclusion Chromatography Plasma->SEC Incubation In vitro Incubation (Protein + this compound) Incubation->SEC ICPMS ICP-MS Detection (¹⁹⁵Pt) SEC->ICPMS Eluent Data Data Analysis (Quantification) ICPMS->Data Signal

Caption: Workflow for the analysis of this compound-protein interactions using SEC-ICP-MS.

Intracellular Proteins

Inside the cell, this compound can interact with various proteins, potentially altering their function. While comprehensive quantitative proteomics data on direct this compound adducts remains an area of active research, studies have identified proteins whose expression levels are altered in response to this compound treatment, suggesting indirect interactions or downstream effects.

Modulation of Cellular Signaling Pathways

This compound influences several key signaling pathways that are not solely dependent on the DNA damage response. These interactions can contribute to its anti-tumor activity and the development of resistance.

mTOR/p70S6K Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that this compound can inhibit the mTOR signaling pathway in ovarian cancer cells.[5]

Mechanism: this compound treatment leads to a dose-dependent decrease in the expression of mTOR protein.[5] This inhibition, in turn, affects the phosphorylation of its downstream effectors, p70S6K and 4E-BP1, leading to cell cycle arrest in the G0/G1 phase and induction of apoptosis.[5]

Data Presentation: Effect of this compound on mTOR Pathway Components in OVCAR-3 Cells

TreatmentTargetEffectSignificanceReference
This compound (20-200 µM)mTOR mRNASignificant reductionp<0.01[5]
This compound (20-200 µM)p70S6K mRNADose-dependent increasep<0.01[5]
This compound (20-200 µM)4E-BP1 mRNADose-dependent increasep<0.01[5]
This compoundmTOR proteinDose-dependent inhibitionp<0.01[5]

Visualization: this compound's Effect on the mTOR Pathway

mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR p70S6K p70S6K mTOR->p70S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Apoptosis Apoptosis mTOR->Apoptosis CellCycle Cell Cycle Arrest (G0/G1) p70S6K->CellCycle FourEBP1->CellCycle

Caption: this compound inhibits mTOR, leading to cell cycle arrest and apoptosis.

cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response. This compound has been shown to activate this pathway.[6][7]

Mechanism: this compound treatment upregulates the expression of the three-prime repair exonuclease 1 (TREX1).[6] While TREX1 is a DNA exonuclease, its modulation by this compound appears to be a key event in the activation of the cGAS-STING pathway, ultimately leading to apoptosis.[6][7] This suggests a link between this compound-induced cellular stress and the innate immune signaling.

Data Presentation: this compound-Induced Upregulation of TREX1 in Melanoma Cells

Cell LineThis compound Concentration (µM)Duration (h)TREX1 mRNA UpregulationReference
SK-MEL-18072Peak upregulation observed[6]
SK-HEP-18072Peak upregulation observed[6]

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for TREX1 Expression

Objective: To quantify the change in TREX1 mRNA expression in cells treated with this compound.

Materials:

  • This compound-treated and control cell samples

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR system

  • SYBR Green master mix

  • Primers for TREX1 and a housekeeping gene (e.g., β-actin)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and specific primers for TREX1 and the housekeeping gene.

    • Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for TREX1 and the housekeeping gene in both treated and control samples.

    • Calculate the relative fold change in TREX1 expression using the ΔΔCt method.[6]

STING_Pathway This compound This compound TREX1 TREX1 Expression This compound->TREX1 cGAS cGAS TREX1->cGAS modulates STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Apoptosis Apoptosis IRF3->Apoptosis

Caption: this compound induces mitochondrial damage, leading to apoptosis.

Conclusion

The therapeutic action of this compound is a multifactorial process that extends beyond its direct interaction with DNA. The engagement of this compound with proteins, its modulation of key cellular signaling pathways such as the mTOR and cGAS-STING pathways, and its detrimental effects on mitochondrial function all contribute to its overall anti-cancer activity. A comprehensive understanding of these non-DNA targets is paramount for the rational design of combination therapies, the prediction of patient response, and the development of next-generation platinum compounds with enhanced efficacy and reduced toxicity. Further quantitative proteomic and metabolomic studies are warranted to fully elucidate the complex network of this compound's molecular interactions.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. All experimental protocols are provided as examples and should be optimized for specific experimental conditions.

References

The Second Generation: A Technical Guide to the Discovery and Development of Carboplatin as a Cisplatin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and development of Carboplatin, a second-generation platinum-based anticancer agent. It details the historical context of its emergence as a less toxic analog of Cisplatin, the key researchers and institutions involved, and the critical experiments that defined its chemical properties, efficacy, and safety profile. This guide offers a comparative analysis of this compound and Cisplatin, presenting quantitative data in structured tables and outlining detailed experimental methodologies. Furthermore, it visualizes the core chemical synthesis, the logical progression of its development, and its mechanism of action through signaling pathway diagrams rendered in DOT language.

Introduction: The Need for a Gentler Platinum

The discovery of Cisplatin in the 1960s by Barnett Rosenberg and his team at Michigan State University marked a paradigm shift in cancer chemotherapy.[1][2] Its potent cytotoxic effects against a range of tumors, particularly testicular and ovarian cancers, established it as a cornerstone of oncology.[1][2] However, the clinical utility of Cisplatin was significantly hampered by severe and often dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and severe nausea and vomiting.[3][4] This critical limitation spurred a dedicated search for a "second-generation" platinum analog that could retain the therapeutic efficacy of Cisplatin while exhibiting a more favorable safety profile. This endeavor led to the development of this compound.

This compound was synthesized with the goal of reducing the severe side effects associated with Cisplatin.[5] Developed through a collaborative effort involving the Institute of Cancer Research (ICR) and Bristol Myers Squibb, this compound was patented in 1972 and received FDA approval in 1989.[6] Key figures in its development include Tom Connors and Ken Harrap at the ICR, who tested numerous Cisplatin derivatives, and Hilary Calvert, who developed the widely used "Calvert formula" for this compound dosing based on renal function.[6][7]

Comparative Analysis: this compound vs. Cisplatin

The fundamental difference between this compound and Cisplatin lies in their chemical structure and, consequently, their reactivity and toxicity. This compound possesses a bidentate dicarboxylate ligand, which makes it more stable and less reactive than Cisplatin with its two chloride leaving groups.[8] This reduced reactivity is believed to contribute to its different toxicity profile.

Efficacy

Clinical trials have extensively compared the efficacy of this compound and Cisplatin across various cancer types. While Cisplatin has shown a slightly higher objective response rate in some studies, overall survival rates are often comparable, particularly in non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC).[3][9][10][11]

Table 1: Comparative Efficacy of this compound vs. Cisplatin in Lung Cancer

MetricThis compoundCisplatinOdds Ratio (OR) / Hazard Ratio (HR) (95% CI)P-valueCancer TypeReference
Objective Response Rate24%30%1.37 (1.16 to 1.61) for nonresponse<0.001NSCLC[9][10]
Median Overall Survival8.4 months9.1 months1.07 (0.99 to 1.15)0.100NSCLC[10]
Objective Response Rate66.0%67.1%0.98 (0.84 to 1.16)0.83SCLC[3]
Median Overall Survival9.4 months9.6 months1.08 (0.92 to 1.27)0.37SCLC[3]
Median Progression-Free Survival5.3 months5.5 months1.10 (0.94 to 1.29)0.25SCLC[3]
Toxicity

The primary advantage of this compound lies in its significantly reduced non-hematological toxicity compared to Cisplatin. However, it is associated with a higher incidence of myelosuppression.

Table 2: Comparative Grade 3/4 Toxicities of this compound vs. Cisplatin

ToxicityThis compoundCisplatinRelative Risk (RR) / Odds Ratio (OR) (95% CI)P-valueReference
Nausea/VomitingLowerHigher0.53 (for Cisplatin)<0.001[4][10]
NephrotoxicityLowerHigher0.37 (for Cisplatin)0.018[4][10]
NeurotoxicityLowerHigher--[4]
OtotoxicityLowerHigher--[4]
ThrombocytopeniaHigherLower2.46 (for this compound)<0.001[10]
AnemiaHigherLower3.94 (for this compound)<0.001[10]

Experimental Protocols

Synthesis of this compound from Cisplatin

The synthesis of this compound generally involves the reaction of Cisplatin with a silver salt of cyclobutane-1,1-dicarboxylic acid. A representative protocol is as follows:

  • Preparation of Silver Cyclobutane-1,1-dicarboxylate:

    • Dissolve cyclobutane-1,1-dicarboxylic acid in water.

    • Add a stoichiometric amount of silver nitrate solution to precipitate silver cyclobutane-1,1-dicarboxylate.

    • Filter, wash, and dry the precipitate.

  • Reaction with Cisplatin:

    • Suspend Cisplatin in water.

    • Add the prepared silver cyclobutane-1,1-dicarboxylate to the Cisplatin suspension.

    • Heat the reaction mixture with stirring in the dark to facilitate the displacement of the chloride ligands by the dicarboxylate ligand and the precipitation of silver chloride.

    • Filter the mixture to remove the silver chloride precipitate.

    • The filtrate containing this compound is then concentrated and cooled to induce crystallization.

    • The resulting this compound crystals are collected by filtration, washed, and dried.[5][6]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[2][12]

Visualizations

Logical Relationship: From Cisplatin to this compound

Cisplatin_to_this compound Cisplatin Cisplatin (Potent but Toxic) Toxicity Severe Side Effects: - Nephrotoxicity - Neurotoxicity - Nausea/Vomiting Cisplatin->Toxicity Leads to Need Need for a Less Toxic Analog Toxicity->Need Creates Research Analog Development (ICR, Bristol Myers Squibb) Need->Research Drives This compound This compound (Reduced Toxicity) Research->this compound Results in

Caption: The development pathway from Cisplatin to this compound.

Experimental Workflow: this compound Synthesis

Carboplatin_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Cisplatin Cisplatin [Pt(NH3)2Cl2] Reaction Aqueous Suspension (Heated, Dark) Cisplatin->Reaction SilverDicarboxylate Silver Cyclobutane- 1,1-dicarboxylate SilverDicarboxylate->Reaction Filtration1 Filtration Reaction->Filtration1 AgCl Silver Chloride (Precipitate) Filtration1->AgCl Removes Filtrate Aqueous this compound (Filtrate) Filtration1->Filtrate Yields Crystallization Crystallization Filtrate->Crystallization This compound Pure this compound Crystallization->this compound

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathway: this compound's Mechanism of Action

Carboplatin_Mechanism This compound This compound CellMembrane Cellular Uptake This compound->CellMembrane Activation Aquation (Hydrolysis) CellMembrane->Activation Activatedthis compound Activated Platinum Species Activation->Activatedthis compound DNA Nuclear DNA Activatedthis compound->DNA Binds to DNAAdducts Intra- and Interstrand DNA Cross-links DNA->DNAAdducts ReplicationBlock Inhibition of DNA Replication DNAAdducts->ReplicationBlock TranscriptionBlock Inhibition of Transcription DNAAdducts->TranscriptionBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest TranscriptionBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: The intracellular signaling cascade initiated by this compound.

Mechanism of Action: DNA Damage and Cell Death

This compound, like its predecessor Cisplatin, exerts its cytotoxic effects primarily through interactions with DNA.[8][13] Upon entering the cell, the dicarboxylate ligand of this compound is slowly hydrolyzed in a process called aquation, which activates the molecule.[12] The activated platinum species then forms covalent bonds with the N7 positions of purine bases, predominantly guanine, in the DNA.[8]

This binding leads to the formation of various DNA adducts, with the most significant being 1,2-intrastrand cross-links between adjacent guanine residues.[14] These adducts create a local distortion in the DNA double helix, which interferes with critical cellular processes such as DNA replication and transcription. The cellular machinery recognizes this DNA damage, leading to the activation of downstream signaling pathways that ultimately result in cell cycle arrest and programmed cell death (apoptosis).[12]

Conclusion

The development of this compound represents a significant advancement in cancer chemotherapy, offering a therapeutic alternative with a markedly improved safety profile compared to Cisplatin. While the core mechanism of action—the induction of DNA damage—is shared, the structural differences between the two compounds lead to distinct pharmacokinetic and toxicity profiles. The data and protocols presented in this whitepaper underscore the rational design and rigorous experimental evaluation that led to the successful clinical integration of this compound. For researchers and drug development professionals, the story of this compound serves as a compelling case study in analog-based drug discovery and the ongoing effort to optimize the therapeutic index of potent anticancer agents.

References

Early Preclinical Efficacy of Carboplatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies that established the efficacy of Carboplatin, a cornerstone of modern chemotherapy. This document details the experimental methodologies, presents quantitative data from key in vitro and in vivo studies, and visualizes the core signaling pathways involved in this compound's mechanism of action.

Introduction to this compound

This compound, a second-generation platinum-based anticancer agent, was developed as an analog of Cisplatin with a more favorable safety profile, particularly reduced nephrotoxicity and ototoxicity.[1] Its mechanism of action, like Cisplatin, involves binding to DNA to form intra- and inter-strand crosslinks.[2][3] This adduct formation distorts the DNA helix, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][4] Early preclinical research was crucial in demonstrating its therapeutic potential and understanding its cellular effects.

In Vitro Efficacy Studies

A variety of in vitro assays were employed in early preclinical studies to determine the cytotoxic effects of this compound on cancer cell lines. These assays were fundamental in establishing dose-response relationships and identifying sensitive tumor types.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

2.1.2. Clonogenic Survival Assay

The clonogenic assay is considered the gold standard for assessing the long-term reproductive viability of cancer cells after treatment with a cytotoxic agent. It measures the ability of a single cell to proliferate and form a colony.

Experimental Protocol: Clonogenic Survival Assay

  • Cell Seeding: Prepare a single-cell suspension of the cancer cell line. Seed a precise number of cells (e.g., 200-1000 cells) into 6-well plates or T25 flasks.

  • This compound Treatment: Allow the cells to adhere for several hours, then treat with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

  • Fixation and Staining: Once colonies are visible (typically >50 cells), remove the medium, wash with PBS, and fix the colonies with a solution like methanol or a methanol/acetic acid mixture. Stain the colonies with a 0.5% crystal violet solution.[2]

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment concentration. A survival curve is then generated by plotting the SF against the this compound concentration.

Apoptosis Assays

2.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at various concentrations and for different durations.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence signals.

Quantitative In Vitro Efficacy Data

The following tables summarize representative quantitative data from early preclinical in vitro studies of this compound efficacy across various cancer cell lines.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)Reference
A549Non-Small Cell Lung CancerSRB72136 ± 31.6
PC9Non-Small Cell Lung CancerSRB7271.6 ± 9.5
5637Bladder CancerMTTNot Specified289.3 ± 2.90[6]
HOSOsteosarcomaNot SpecifiedNot Specified22.09[5]
K7M2wtOsteosarcomaNot SpecifiedNot Specified18.39[5]
D17OsteosarcomaNot SpecifiedNot Specified119.89[5]
OSCAOsteosarcomaNot SpecifiedNot Specified117.59[5]
OVCAR3Ovarian Cancer3D Organoid72<40
KuramochiOvarian Cancer3D Organoid72>85
OVCAR8Ovarian Cancer3D Organoid72>85

Table 2: Growth Inhibition of Ovarian Cancer Cell Lines by this compound in Combination with Paclitaxel and 1,25-D3

Cell LineTreatmentGrowth Inhibition (%)Reference
UT-OV-1Paclitaxel + this compound56[7]
UT-OV-3BPaclitaxel + this compound33[7]
UT-OV-4Paclitaxel + this compound47[7]
UT-OV-1Paclitaxel + this compound + 1,25-D361[7]
UT-OV-3BPaclitaxel + this compound + 1,25-D346[7]
UT-OV-4Paclitaxel + this compound + 1,25-D358[7]

In Vivo Efficacy Studies

Animal models, particularly mouse xenograft models, were instrumental in evaluating the in vivo efficacy and pharmacokinetics of this compound before its clinical application.

Mouse Xenograft Models

In a typical xenograft study, human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Experimental Protocol: Mouse Xenograft Study

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: Inject a specific number of cells (e.g., 1 x 10⁶) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: Randomize mice into control and treatment groups. Administer this compound via an appropriate route, commonly intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 25-75 mg/kg, once weekly).[8] The control group receives a vehicle control (e.g., saline).

  • Endpoint: Continue treatment and monitoring until a predefined endpoint is reached, such as a specific tumor volume, a set time point, or signs of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).

Quantitative In Vivo Efficacy Data

The following table presents a summary of quantitative data from a representative preclinical in vivo study of this compound.

Table 3: In Vivo Efficacy of this compound in a Non-seminomatous Germ Cell Tumor Xenograft Model

Treatment GroupDose and ScheduleOutcomeReference
This compound60 mg/kg, cycled twiceTumor eradication, significant reduction in vascular density[6]
This compound120 mg/kg, single cycleTumor eradication, but with extensive mortality and morbidity[6]
Etoposide30, 50, and 80 mg/kg, single treatmentFailed to eradicate the tumor[6]

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of DNA damage, which activates complex cellular signaling pathways, leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

Upon entering the cell, this compound forms adducts with DNA, causing distortions in the DNA helix. This damage is recognized by cellular surveillance mechanisms, initiating the DNA Damage Response (DDR) pathway.

Carboplatin_DDR_Pathway This compound This compound DNA_Adducts DNA Adducts (Intra- and Inter-strand Crosslinks) This compound->DNA_Adducts ATR_ATM ATR/ATM Kinases DNA_Adducts->ATR_ATM activates DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair triggers Chk1_Chk2 Chk1/Chk2 Kinases ATR_ATM->Chk1_Chk2 phosphorylates p53 p53 Activation ATR_ATM->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->Cell_Cycle_Arrest induces p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA_Repair->Apoptosis if unsuccessful

Caption: this compound-induced DNA Damage Response Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing this compound efficacy in preclinical studies, from in vitro screening to in vivo validation.

Preclinical_Workflow In_Vitro_Screening In Vitro Screening (Cell Viability, Clonogenic Assays) Dose_Response Determine IC₅₀ and Dose-Response Curves In_Vitro_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (Apoptosis, Western Blot) Dose_Response->Mechanism_Studies In_Vivo_Model In Vivo Xenograft Model Development Dose_Response->In_Vivo_Model Clinical_Trial Informed Design of Clinical Trials Mechanism_Studies->Clinical_Trial Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) In_Vivo_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis PK_PD_Analysis->Clinical_Trial

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

The early preclinical evaluation of this compound was a comprehensive process that utilized a range of in vitro and in vivo models to establish its efficacy and mechanism of action. The data generated from these foundational studies, including IC₅₀ values, tumor growth inhibition, and an understanding of the DNA damage response pathway, provided the critical evidence necessary to advance this compound into clinical trials and ultimately establish it as a key component of cancer chemotherapy. This guide serves as a technical resource for understanding the fundamental preclinical science that underpins the clinical use of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Carboplatin Dosage Calculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of carboplatin for in vitro studies. The protocols outlined below are intended to assist in assessing the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

Introduction

This compound is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[1][2] Its mechanism of action involves binding to DNA to form platinum-DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell death.[1][2][3] Accurate dosage calculation in preclinical in vitro studies is critical for obtaining reliable and reproducible data that can inform subsequent in vivo and clinical investigations.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of this compound. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cell line and the assay conditions. The following table summarizes a range of reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Cancer6.1[4]
SKOV3Ovarian Cancer12.4[4]
IGROV-1Ovarian Cancer2.2[4]
OVCAR-3Ovarian Cancer<40[5]
Y79Retinoblastoma24[6]
SNUOT-Rb1Retinoblastoma65[6]
UMC-11Lung Carcinoid36.4[4]
H727Lung Carcinoid3.4[4]
H835Lung Carcinoid35.8[4]
MDA-MB-231Breast Cancer~8.5 (3.19 µg/ml)[7]

Note: IC50 values are highly dependent on experimental conditions such as cell density, duration of drug exposure, and the specific viability assay used. It is recommended to determine the IC50 experimentally for the specific cell line and conditions used in your research.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium without drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][8][9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software package.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis.[11][12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][13] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates or T25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., concentrations around the predetermined IC50) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12][14] Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]

Visualizations

This compound Mechanism of Action

Carboplatin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Carboplatin_ext This compound Carboplatin_int This compound Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_this compound Activated this compound (Aquation) Carboplatin_int->Activated_this compound DNA Nuclear DNA Activated_this compound->DNA Binds to DNA DNA_Adducts Platinum-DNA Adducts (Inter- and Intrastrand Crosslinks) DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Adducts->Transcription_Inhibition DDR DNA Damage Response (DDR) DNA_Adducts->DDR Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for In Vitro this compound Studies

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select and maintain cancer cell lines) start->cell_culture determine_ic50 2. Determine IC50 (MTT Assay) cell_culture->determine_ic50 drug_treatment 3. Drug Treatment (Treat cells with various concentrations) determine_ic50->drug_treatment viability_assay 4a. Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay 4b. Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay data_analysis 5. Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Carboplatin Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers. Its application in preclinical mouse models is crucial for studying its efficacy, mechanism of action, and potential combination therapies. This document provides a detailed protocol for the administration of this compound in mouse models, along with key experimental data and a visualization of its signaling pathway.

Mechanism of Action

This compound exerts its anticancer effects through a mechanism similar to its parent compound, cisplatin. Upon entering the cell, it undergoes hydrolysis, a process that activates the molecule.[1][2][3][4] The activated this compound then binds to DNA, primarily at the N7 position of guanine bases, forming intrastrand and interstrand cross-links.[2][5] These DNA adducts distort the DNA helix, which in turn inhibits DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[1][3][5] The formation of these platinum-DNA adducts is the primary mechanism behind this compound's cytotoxic effects on cancer cells.[5]

Carboplatin_Signaling_Pathway This compound Mechanism of Action This compound This compound Activatedthis compound Activated this compound (Hydrolysis) This compound->Activatedthis compound Cellular Uptake & Activation DNA Nuclear DNA Activatedthis compound->DNA Binds to Guanine DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Cross-links) DNA->DNA_Adducts Forms Cross-links Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Adducts->Transcription_Inhibition CellCycleArrest Cell Cycle Arrest Replication_Inhibition->CellCycleArrest Transcription_Inhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

This compound's mechanism of action cellular signaling pathway.

Experimental Protocols

This section outlines a generalized protocol for the administration of this compound in mouse models. It is essential to adapt this protocol to the specific mouse strain, tumor model, and experimental goals. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials
  • This compound for injection (lyophilized powder or solution)

  • Sterile 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W) for reconstitution and dilution

  • Syringes (1 mL or 3 mL) and needles (25-30 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Animal Models

A variety of mouse models can be used, including:

  • Syngeneic models: Utilizing immunocompetent mice and murine tumor cell lines.

  • Xenograft models: Implanting human tumor cells or patient-derived xenografts (PDXs) into immunodeficient mice (e.g., NOD/SCID, nu/nu).[6][7][8][9]

  • Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific types of cancer.[10]

Drug Preparation
  • Reconstitution: If using lyophilized this compound, reconstitute the powder with sterile water for injection, normal saline, or D5W to the concentration specified by the manufacturer.

  • Dilution: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required volume of this compound solution. Dilute the reconstituted this compound with sterile normal saline or D5W to a final concentration that allows for an appropriate injection volume (typically 100-200 µL for intraperitoneal or intravenous injections). Prepare fresh on the day of administration.

Administration Routes

The choice of administration route can significantly impact drug distribution and efficacy. The most common routes for this compound in mouse models are:

  • Intraperitoneal (IP) Injection: This route is frequently used for ovarian and gastric cancer models, as it allows for direct delivery to the peritoneal cavity.[6][11][12]

  • Intravenous (IV) Injection: Typically administered via the tail vein, this route provides systemic distribution of the drug.[10][13][14][15]

Experimental Workflow

Carboplatin_Administration_Workflow Experimental Workflow for this compound Administration Start Start: Tumor Model Establishment Tumor_Measurement Baseline Tumor Measurement (e.g., Calipers, Imaging) Start->Tumor_Measurement Randomization Randomize Mice into Treatment Groups Tumor_Measurement->Randomization Drug_Prep Prepare this compound Solution Randomization->Drug_Prep Administration Administer this compound (IP or IV) Drug_Prep->Administration Monitoring Monitor Mice (Body Weight, Clinical Signs) Administration->Monitoring Tumor_Response Measure Tumor Response (Tumor Volume, Imaging) Monitoring->Tumor_Response Regular Intervals Tumor_Response->Monitoring Continue Treatment Cycle Endpoint Endpoint Analysis (Survival, Tissue Collection) Tumor_Response->Endpoint

References

Application Notes and Protocols for Carboplatin and Paclitaxel Combination Therapy: An Experimental Design Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of carboplatin and paclitaxel is a cornerstone of chemotherapy for various cancers, notably ovarian and non-small cell lung cancer.[1][2] This document provides detailed application notes and experimental protocols for researchers designing preclinical studies to evaluate this combination therapy. The methodologies outlined are based on established in vitro and in vivo models.

This compound, a platinum-based alkylating agent, exerts its cytotoxic effects by forming DNA adducts, which in turn inhibits DNA replication and transcription, ultimately leading to cell death.[3] Paclitaxel, a taxane, stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.[4] The synergistic or additive effects of combining these two agents with different mechanisms of action form the basis of their clinical efficacy.[1][5]

Key Signaling Pathways

The combination of this compound and paclitaxel impacts several critical cellular signaling pathways. The primary mechanism involves the induction of DNA damage by this compound, which activates DNA damage response (DDR) pathways. If the damage is irreparable, it triggers apoptosis. Paclitaxel's interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, which can sensitize cells to the DNA-damaging effects of this compound.[3][6] Key pathways implicated in the response to this combination therapy include the p53 and the IκBα/NFκβ signaling pathways.[3][6]

G cluster_0 This compound Action cluster_1 Paclitaxel Action cluster_2 Cellular Response This compound This compound DNA_Adducts DNA_Adducts This compound->DNA_Adducts Forms DNA_Damage DNA_Damage DNA_Adducts->DNA_Damage Induces p53_Activation p53_Activation DNA_Damage->p53_Activation Activates NFkB_Modulation NFkB_Modulation DNA_Damage->NFkB_Modulation Modulates Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule_Stabilization Paclitaxel->Microtubule_Stabilization Induces G2M_Arrest G2M_Arrest Microtubule_Stabilization->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to p53_Activation->Apoptosis Induces NFkB_Modulation->Apoptosis

Caption: Signaling pathway of this compound and Paclitaxel combination therapy.

In Vitro Experimental Design

Cell Lines

A variety of cancer cell lines can be utilized to study the effects of this compound and paclitaxel. The choice of cell line should be guided by the research question and the tumor type of interest. Commonly used ovarian cancer cell lines include A2780, OVCAR-3, OVCAR-5, and SKOV3.[3][7] For non-small cell lung cancer, cell lines such as A549 can be used.[1]

Experimental Workflow: In Vitro Studies

G start Seed cells in appropriate culture plates drug_treatment Treat cells with this compound, Paclitaxel, or combination start->drug_treatment incubation Incubate for a defined period (e.g., 48-72 hours) drug_treatment->incubation end_point_assays Perform endpoint assays incubation->end_point_assays data_analysis Analyze and interpret data end_point_assays->data_analysis

Caption: General workflow for in vitro combination therapy experiments.

Protocols

This protocol is for determining the cytotoxic effects of this compound and paclitaxel, alone and in combination.

Materials:

  • Cancer cell line of choice

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution)

  • Paclitaxel (stock solution, may require DMSO for solubilization)[8]

  • WST-1 or MTT reagent

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.[3]

  • Prepare serial dilutions of this compound and paclitaxel in complete medium.

  • Treat the cells with varying concentrations of this compound, paclitaxel, or the combination. Include a vehicle control (e.g., medium with DMSO if used for paclitaxel).

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

  • If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a plate reader.

  • Calculate cell viability as a percentage of the control and determine IC50 values.

This protocol is for assessing the effect of the drug combination on cell cycle progression.

Materials:

  • Cancer cell line of choice

  • 6-well plates

  • This compound and Paclitaxel

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound, paclitaxel, or the combination for 24 to 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

This protocol is for quantifying the induction of apoptosis.

Materials:

  • Cancer cell line of choice

  • 6-well plates

  • This compound and Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat the cells as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Quantitative Data from In Vitro Studies
Cell LineDrug(s)ConcentrationEffectReference
Ovarian Cancer Lines (MOV, A2780, OVCAR-3, OVCAR-5)This compound1 mMInhibition of cell proliferation[3]
Ovarian Cancer Lines (MOV, A2780, OVCAR-3, OVCAR-5)Paclitaxel1 nMInhibition of cell proliferation[3]
OVCAR-5This compound + Paclitaxel-G2/M phase arrest[3]
BCap37 (Breast Cancer)Paclitaxel50 nMG2/M arrest and apoptosis[6]
BCap37 (Breast Cancer)This compound100 µMS phase arrest[6]
Adult Granulosa Cell Tumor LinesThis compoundMedian IC50: 343.32 µMMonotherapy resistance[10]
Adult Granulosa Cell Tumor LinesPaclitaxelMedian IC50: 93.31 µMMonotherapy resistance[10]
Adult Granulosa Cell Tumor LinesThis compound + Paclitaxel + AlpelisibSynergistic concentrationsSignificant growth inhibition[10]

In Vivo Experimental Design

Animal Models

Xenograft models are commonly used to evaluate the efficacy of this compound and paclitaxel in vivo. These can be established by subcutaneously or intraperitoneally injecting human cancer cell lines (e.g., A2780) into immunocompromised mice (e.g., nude or SCID mice).[1][11] Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, are also valuable for preclinical testing.[12]

Experimental Workflow: In Vivo Studies

G start Implant tumor cells/tissue into mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound, Paclitaxel, or combination according to schedule randomization->treatment monitoring Monitor tumor growth and animal well-being treatment->monitoring endpoint Endpoint: Tumor collection for analysis monitoring->endpoint

Caption: General workflow for in vivo combination therapy experiments.

Protocols

Materials:

  • Immunocompromised mice (e.g., 6-8 weeks old nude mice)

  • Cancer cell line suspension or PDX tissue fragments

  • This compound (for injection)

  • Paclitaxel (for injection)

  • Vehicle control (e.g., 0.9% saline)

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice. For PDX models, implant tumor fragments.

  • Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-8 per group).[13][14]

  • Administer the drugs according to the planned schedule. A common regimen involves intraperitoneal (IP) or intravenous (IV) injections. For example, paclitaxel (15 mg/kg) can be administered 30 minutes before this compound (50 mg/kg) IP, once a week for 3 weeks.[12] Another example is this compound (40 mg/kg IP) and paclitaxel (10 mg/kg IV) on days 0 and 5.[14]

  • Measure tumor volume (e.g., twice weekly) using calipers with the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

Quantitative Data from In Vivo Studies
Animal ModelTreatmentDoseScheduleOutcomeReference
A2780 Ovarian Cancer XenograftThis compound + Paclitaxel40 mg/kg (Carbo) + 10 mg/kg (Pacli)Day 0 and 5Significant tumor size reduction on day 8[14]
OV-41 PDX (Ovarian Cancer)This compound + Paclitaxel50 mg/kg (Carbo) + 15 mg/kg (Pacli)Days 1, 8, 18Significantly decreased tumor weight[12]
Ovarian Tissue Xenograft (BRCA-mutated)This compound + Paclitaxel50 mg/kg/week (Carbo) + 10 mg/kg every 3 days (Pacli)3 weeksNo cumulative deleterious impact on ovarian reserve[15]

Conclusion

The experimental designs and protocols provided here offer a comprehensive framework for the preclinical evaluation of this compound and paclitaxel combination therapy. Careful consideration of cell line or animal model selection, drug concentrations and scheduling, and appropriate endpoint assays is crucial for obtaining robust and clinically relevant data. The provided diagrams and tables serve as quick references to aid in the design and interpretation of these studies. Researchers should always adhere to institutional guidelines for cell culture and animal handling.

References

Application Notes and Protocols for In Vitro Chemosensitivity Assays for Carboplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian, lung, head and neck, and testicular cancers. Its primary mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[1][2][3] Assessing the sensitivity of cancer cells to this compound in vitro is a critical step in preclinical drug development and for predicting potential clinical responses. This document provides detailed application notes and protocols for commonly used in vitro chemosensitivity assays for this compound, including the MTT and ATP-based assays.

Data Presentation: this compound Chemosensitivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by different in vitro assays. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Ovarian Cancer Cell LinesAssay TypeIC50 (µM)Reference
OVCAR-3MTT~490 µg/ml (~1320 µM)[4]
OVCAR-5MTT83.6[1]
OVCAR-5 CBPR (this compound-resistant)MTT1967.0[1]
CaOV3MTT41.9[1]
CaOV3 CBPR (this compound-resistant)MTT124.0[1]
A2780SRB6.177[5]
SKOV3SRB12.442[5]
IGROV1SRB2.233[5]
OVCAR33D Organoid (ATP-based)<40[6]
Kuramochi3D Organoid (ATP-based)>85[6]
OVCAR83D Organoid (ATP-based)>85[6]
Lung Cancer Cell LinesAssay TypeIC50 (µg/ml)Reference
A549Not Specified256.6[7]
A549 (with siRNA-DLGAP1-AS2)Not Specified145[7]
Other Cancer Cell LinesAssay TypeIC50 (µg/ml)Reference
Endometrial (RL95-2, KLE, UM-EC-1, etc.)Clonogenic0.096-1.20[8]
MDA-MB-231 (Breast Cancer)MTT3.19[9]
MDA-MB-231 (with miR-451a-5p)MTT2.77[9]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][11]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours.

  • Formazan Solubilization:

    • After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

ATP-Based Chemosensitivity Assay

The ATP-based assay is a highly sensitive method that measures the level of intracellular ATP, which is a marker of metabolically active, viable cells.[12] The amount of ATP is quantified using a luciferin-luciferase reaction, which produces a luminescent signal proportional to the number of viable cells.

Materials:

  • Cancer cell lines or patient-derived cells

  • Complete cell culture medium

  • This compound stock solution

  • Opaque-walled 96-well plates

  • ATP detection reagent (containing luciferase and luciferin)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension from cell lines or tumor tissue.

    • Seed cells in an opaque-walled 96-well plate at an appropriate density in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the wells. Include a vehicle control.

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add an equal volume (100 µL) of the ATP detection reagent to each well.

    • Mix the contents by shaking the plate for 2 minutes to induce cell lysis.

    • Allow the plate to stabilize for 10 minutes to ensure a stable luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability based on the luminescence signal relative to the control wells.

    • Generate a dose-response curve and determine the IC50 value for this compound.

Visualizations

This compound's Mechanism of Action

G cluster_cell Cancer Cell Carboplatin_ext This compound (Extracellular) Carboplatin_int Activated this compound (Intracellular) Carboplatin_ext->Carboplatin_int Cellular Uptake & Activation DNA Nuclear DNA Carboplatin_int->DNA Binding DNA_Adducts DNA Adducts (Intra- and Inter-strand Cross-links) DNA->DNA_Adducts Forms Replication_Transcription_Block Replication & Transcription Block DNA_Adducts->Replication_Transcription_Block DNA_Damage_Response DNA Damage Response (p53) DNA_Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage_Response->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for In Vitro Chemosensitivity Testing

G start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Viability Assay (MTT or ATP-based) incubate->assay read Measure Signal (Absorbance or Luminescence) assay->read analyze Data Analysis: Calculate IC50 read->analyze end End: Determine Chemosensitivity analyze->end G MTT MTT Assay + Well-established + Cost-effective - Indirect measurement - Requires solubilization step - Potential for chemical interference ATP ATP-Based Assay + High sensitivity + Fast and simple protocol + Direct measure of viability - More expensive reagents - Requires cell lysis Assay_Choice Choice of Chemosensitivity Assay Assay_Choice->MTT Assay_Choice->ATP

References

Application Notes and Protocols for Establishing Carboplatin-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to platinum-based chemotherapeutic agents like carboplatin is a significant clinical challenge in cancer treatment. The development of in vitro this compound-resistant cancer cell line models is a critical tool for understanding the underlying molecular mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[1][2][3][4] These models allow for the direct comparison between resistant cells and their sensitive parental counterparts, facilitating the identification of genetic and epigenetic alterations, dysregulated signaling pathways, and potential therapeutic targets.[5][6][7] This document provides detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.

Methods for Establishing this compound Resistance

Two primary methodologies are widely employed to generate this compound-resistant cancer cell lines in the laboratory: continuous exposure to escalating drug concentrations and intermittent (or pulsed) drug exposure.[2][4][8]

Continuous Exposure with Dose Escalation

This method involves culturing cancer cells in the continuous presence of this compound, with a gradual increase in the drug concentration over an extended period.[4][9] This approach is thought to mimic the sustained drug pressure that cancer cells might experience during chemotherapy.

Intermittent (Pulsed) Exposure

In this method, cells are exposed to a specific concentration of this compound for a short period, followed by a recovery phase in drug-free medium.[1][2] This process is repeated for several cycles and is designed to simulate the cyclical nature of many clinical chemotherapy regimens.[1]

Experimental Protocols

Protocol 1: Initial Determination of this compound IC50

Prior to initiating the development of resistant cell lines, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line. This value serves as a baseline for selecting the initial drug concentrations for resistance induction.[2]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (powder or stock solution)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, WST-1, or CCK-8)

  • Microplate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[2][8]

  • Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test for initial IC50 determination could be from 0 µM to 800 µM.[8]

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with drug-free medium as a control.

  • Incubate the plate for a duration relevant to the cell line and drug action, typically 48 hours.[8]

  • After incubation, perform a cell viability assay according to the manufacturer's instructions. For example, using a WST-1 based assay, add the reagent to each well and incubate for a specified time (e.g., 3 hours) before measuring the absorbance at 450 nm.[8]

  • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

  • Plot a dose-response curve with this compound concentration on the x-axis and cell viability on the y-axis. Use non-linear regression analysis to determine the IC50 value.[4]

Protocol 2: Generation of this compound-Resistant Cell Lines

A. Continuous Exposure Method

  • Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10 or IC20 determined from the initial IC50 assay.

  • Maintain the cells in this drug-containing medium, passaging them as they reach 70-80% confluency.[8]

  • Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner.[4][8]

  • At each new concentration, there may be an initial period of increased cell death. Allow the surviving cells to recover and repopulate the culture vessel.

  • This process of dose escalation is continued over several months until the cells can tolerate significantly higher concentrations of this compound (e.g., 5- to 10-fold the initial parental IC50).

  • It is advisable to cryopreserve cell stocks at various stages of resistance development.[9]

B. Intermittent (Pulsed) Exposure Method

  • Seed the parental cells and allow them to adhere.

  • Treat the cells with a specific concentration of this compound (e.g., the IC50) for a short duration, for instance, 3 to 6 hours.[1][2]

  • After the exposure period, remove the drug-containing medium, wash the cells with PBS, and replenish with fresh, drug-free medium.[1]

  • Allow the surviving cells to grow and reach approximately 75-80% confluency.[1][2]

  • Repeat this cycle of drug exposure and recovery for a predetermined number of cycles (e.g., 6 cycles).[1]

  • After the final cycle, the cell population can be expanded and characterized.

Characterization of this compound-Resistant Cell Lines

Once a resistant cell line has been established, it is crucial to characterize its phenotype and compare it to the parental line.

Protocol 3: Confirmation of Resistance by IC50 Determination

Procedure:

  • Perform a cell viability assay as described in Protocol 1 for both the parental and the newly established this compound-resistant cell line.

  • Determine the IC50 value for both cell lines.

  • Calculate the Fold Resistance by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[1] A significant increase in the fold resistance confirms the resistant phenotype.

Data Presentation: IC50 Values and Fold Resistance
Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
Example Cell Line A 1515010
Example Cell Line B 252008
Protocol 4: Apoptosis Assay

Resistance to this compound is often associated with a decreased ability to undergo apoptosis.[10][11][12]

Materials:

  • Parental and resistant cell lines

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Seed both parental and resistant cells and treat them with a concentration of this compound close to the parental IC50 for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[13]

Data Presentation: Apoptosis Analysis
Cell LineTreatment% Early Apoptosis% Late Apoptosis% Total Apoptosis
Parental Control2.51.84.3
This compound (IC50)25.715.341.0
Resistant Control2.11.53.6
This compound (IC50)8.95.214.1

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization of Resistant Line PCL Parental Cancer Cell Line IC50_initial Determine Initial This compound IC50 PCL->IC50_initial continuous Continuous Exposure (Dose Escalation) IC50_initial->continuous Select initial dose pulsed Intermittent (Pulsed) Exposure IC50_initial->pulsed RCL Resistant Cancer Cell Line continuous->RCL pulsed->RCL IC50_confirm Confirm Resistance (IC50 Fold Change) RCL->IC50_confirm Apoptosis Apoptosis Assay RCL->Apoptosis Signaling Signaling Pathway Analysis RCL->Signaling

Caption: Workflow for establishing and characterizing this compound-resistant cell lines.

Key Signaling Pathway in this compound Resistance: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is frequently implicated in chemoresistance.[5] Its activation can promote cell survival and inhibit apoptosis, thereby contributing to this compound resistance.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Transcription Factors (e.g., NF-κB) Akt->Transcription Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Increased Cell Proliferation mTOR->Proliferation Transcription->Proliferation

Caption: The PI3K/Akt signaling pathway in promoting this compound resistance.

Mechanisms of this compound Resistance

The development of resistance to this compound is a multifactorial process.[14] Key mechanisms include:

  • Reduced Intracellular Drug Accumulation: This can occur due to decreased expression of copper transporters like CTR1, which are involved in platinum drug uptake, or increased drug efflux mediated by transporters such as ATP7A and ATP7B.[5][14][15]

  • Increased Drug Detoxification: Intracellular detoxification systems, particularly those involving glutathione and metallothioneins, can bind to and inactivate this compound, preventing it from reaching its DNA target.[14][16]

  • Enhanced DNA Repair: Increased capacity of DNA repair mechanisms, such as the nucleotide excision repair (NER) pathway, can efficiently remove this compound-induced DNA adducts, thereby mitigating the drug's cytotoxic effects.[14]

  • Altered Signaling Pathways: Dysregulation of pro-survival signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, can promote cell survival and inhibit apoptosis in the presence of this compound.[5][17]

  • Defective Apoptosis: Resistance can arise from the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins, leading to a failure to execute programmed cell death following drug-induced damage.[10][12][18]

References

Detecting Carboplatin-DNA Adducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers. Its cytotoxic effects are primarily mediated through the formation of covalent adducts with nuclear DNA, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. The quantification of this compound-DNA adducts is crucial for understanding the drug's mechanism of action, assessing therapeutic efficacy, and investigating mechanisms of drug resistance. This document provides an overview and detailed protocols for the principal methods used to detect and quantify this compound-DNA adducts.

Methods for Detection

Several analytical techniques are available for the detection of this compound-DNA adducts, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput. The most prominent methods include Accelerator Mass Spectrometry (AMS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Immunoassays (such as ELISA), and High-Performance Liquid Chromatography (HPLC).

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique capable of detecting attomole levels of specific isotopes.[1] For this compound-DNA adduct detection, this method requires the use of 14C-labeled this compound. AMS measures the 14C content in isolated DNA, which directly correlates to the number of this compound monoadducts.[2]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can precisely quantify the total amount of platinum bound to DNA.[3][4] This method does not require a radiolabeled drug but does not distinguish between different types of adducts (mono- or cross-links).

Immunoassays , particularly the Enzyme-Linked Immunosorbent Assay (ELISA), utilize monoclonal antibodies that specifically recognize and bind to this compound-DNA adducts.[4][5] This method offers a relatively high-throughput and cost-effective approach for adduct quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to analyze the specific types of adducts formed.[6] Following enzymatic digestion of DNA, HPLC can separate different platinated DNA fragments, allowing for their individual quantification.

Quantitative Comparison of Methods

The choice of method for detecting this compound-DNA adducts depends on the specific research question, the required sensitivity, and the available resources. The following table summarizes the key quantitative parameters of the major detection methods.

MethodPrincipleSensitivityLimit of DetectionSample Requirement (DNA)ThroughputSpecificity
AMS Isotope ratio measurement of 14CVery High~1 adduct per 1011-1012 nucleotides[7]~10 µg[8]Low to MediumSpecific for 14C-carboplatin monoadducts[2]
ICP-MS Elemental analysis of PlatinumHigh~2 pg Pt/µg DNA[9]~10 µg[9]MediumMeasures total platinum, not specific adduct types
ELISA Antibody-antigen recognitionHigh~2-15 fmol of Pt adducts[4][5]A few micrograms[4]HighSpecific to the adduct recognized by the antibody
HPLC Chromatographic separationMedium to HighVaries with detectorMicrogramsMedium to HighCan distinguish between different adduct types

Experimental Protocols

Accelerator Mass Spectrometry (AMS) Protocol

This protocol outlines the key steps for the detection of this compound-DNA monoadducts using AMS. This method requires the use of [14C]this compound.

Materials:

  • [14C]this compound

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Reagents for graphite sample preparation

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with a known concentration of [14C]this compound for a specified duration (e.g., 4 hours to mimic in vivo half-life).[2]

  • Cell Harvesting and DNA Isolation:

    • Wash cells twice with ice-cold PBS to remove unbound drug.

    • Harvest cells by scraping or trypsinization.

    • Isolate genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions. Ensure high purity of the DNA (A260/A280 ratio of ~1.8).

  • DNA Quantification:

    • Quantify the isolated DNA using a spectrophotometer or a fluorometric method.

  • Sample Preparation for AMS:

    • An aliquot of the DNA sample (typically ~10 µg) is converted to graphite. This process involves the combustion of the sample to CO2 followed by reduction to elemental carbon (graphite).

  • AMS Analysis:

    • The graphite sample is ionized, and the 14C/12C ratio is measured using an accelerator mass spectrometer.

    • The number of this compound-DNA adducts is calculated based on the measured 14C content and the specific activity of the [14C]this compound.

AMS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_dna_isolation DNA Isolation cluster_ams_prep AMS Sample Preparation cluster_ams_analysis AMS Analysis A Seed and Culture Cells B Treat with [14C]this compound A->B C Wash and Harvest Cells B->C D Isolate Genomic DNA C->D E Quantify DNA D->E F Convert DNA to Graphite E->F G Measure 14C/12C Ratio F->G H Calculate Adduct Levels G->H

Workflow for AMS-based detection of this compound-DNA adducts.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Protocol

This protocol describes the general steps for quantifying total platinum-DNA adducts using ICP-MS.[3][4]

Materials:

  • This compound

  • Cell culture reagents

  • PBS

  • DNA isolation kit

  • Concentrated nitric acid (trace metal grade)

  • Platinum standard solutions

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described in the AMS protocol.

  • Cell Harvesting and DNA Isolation:

    • Wash, harvest, and isolate genomic DNA as described in the AMS protocol.

  • DNA Quantification:

    • Accurately quantify the isolated DNA.

  • Sample Digestion:

    • Take a known amount of DNA and digest it in concentrated nitric acid at an elevated temperature (e.g., 70-95°C) until the sample is clear. This step breaks down the organic matrix, leaving the platinum in an ionic form.

  • ICP-MS Analysis:

    • Dilute the digested sample to a suitable volume with deionized water.

    • Analyze the sample using an ICP-MS instrument to determine the concentration of platinum.

    • A calibration curve is generated using platinum standard solutions of known concentrations.

    • The amount of platinum per microgram of DNA is calculated.

ICPMS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_dna_isolation DNA Isolation cluster_sample_prep Sample Preparation cluster_icpms_analysis ICP-MS Analysis A Seed and Culture Cells B Treat with this compound A->B C Wash and Harvest Cells B->C D Isolate Genomic DNA C->D E Quantify DNA D->E F Digest DNA with Nitric Acid E->F G Analyze Platinum Content F->G H Calculate Pt/µg DNA G->H

Workflow for ICP-MS-based detection of this compound-DNA adducts.
Competitive ELISA Protocol

This protocol provides a general framework for a competitive ELISA to detect this compound-DNA adducts.[4][5]

Materials:

  • This compound-modified DNA (for coating)

  • Monoclonal antibody specific for this compound-DNA adducts

  • Enzyme-conjugated secondary antibody

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Plate Coating:

    • Coat the wells of an ELISA plate with a known amount of this compound-modified DNA in coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • In a separate plate or tubes, pre-incubate the primary antibody with either the standard (known concentrations of this compound-modified DNA) or the unknown DNA samples for 1-2 hours at room temperature.

  • Incubation:

    • Wash the coated and blocked ELISA plate.

    • Transfer the antibody-antigen mixtures from the competition reaction to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the plate thoroughly.

    • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength.

    • The concentration of adducts in the unknown samples is inversely proportional to the signal and is determined by comparison to the standard curve.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_binding_detection Binding & Detection A Coat Plate with This compound-DNA B Block Plate A->B D Add Mixture to Plate B->D C Pre-incubate Antibody with Sample/Standard C->D E Add Secondary Antibody D->E F Add Substrate E->F G Read Absorbance F->G

References

Application Notes and Protocols for Carboplatin Use in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a powerful preclinical tool in cancer research. These models largely retain the histological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating therapeutic efficacy compared to traditional cell line-derived xenografts.[1][2][3] Carboplatin, a platinum-based chemotherapy agent, is a cornerstone of treatment for various malignancies, including ovarian, lung, and breast cancers.[4][5] These application notes provide detailed protocols for the use of this compound in PDX models, summarize key quantitative data from preclinical studies, and illustrate relevant biological pathways and experimental workflows.

Data Presentation: Efficacy of this compound in PDX Models

The following tables summarize the quantitative data on the efficacy of this compound in various PDX models as reported in the literature.

Table 1: this compound Monotherapy in PDX Models

Cancer TypePDX ModelThis compound Dose & ScheduleOutcome MeasureResult
Triple-Negative Breast Cancer (TNBC)HCI0140 mg/kg, single dose, IPTumor GrowthNo significant tumor size decrease
Triple-Negative Breast Cancer (TNBC)HCI0940 mg/kg, single dose, IPTumor GrowthNo significant tumor size decrease
Triple-Negative Breast Cancer (TNBC)UCD5240 mg/kg, single dose, IPTumor GrowthDecrease in tumor size
Ovarian High-Grade Serous CancerN/A75 mg/kg, IP, once weekly for 2 dosesTumor Volume Change5/18 PDXs showed sensitivity (near-complete response)
Epithelial Ovarian CancerOV-41-M350 mg/kg (with Paclitaxel 15 mg/kg), IP, on days 1, 8, and 18Tumor WeightSignificantly decreased tumor weight (p=0.008)[6][7]
NeuroblastomaPDX1, PDX2, PDX3Part of COJEC-like protocol (cycled with other agents)Tumor VolumeVaried response, with some models showing resistance[8][9]

Table 2: In Vitro this compound Sensitivity in PDX-Derived Cells

Cancer TypePDX ModelAssayEC50 / IC50
Triple-Negative Breast Cancer (TNBC)UCD52Live Cell Mass Accumulation69 µM[10]
Triple-Negative Breast Cancer (TNBC)HCI01Live Cell Mass Accumulation2.1 x 10² µM[10]
Triple-Negative Breast Cancer (TNBC)HCI09Live Cell Mass Accumulation3.2 x 10² µM[10]

Experimental Protocols

Protocol 1: In Vivo this compound Efficacy Study in PDX Models

This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in established PDX models.

1. PDX Model Establishment and Expansion: 1.1. Obtain fresh tumor tissue from a patient under appropriate ethical guidelines. 1.2. Surgically implant a small fragment (approx. 3-5 mm³) of the tumor tissue subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-scid IL2Rγnull or nude mice).[11] 1.3. Monitor mice for tumor growth. Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for expansion.

2. Study Cohort Preparation: 2.1. Once tumors in the expansion cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group). 2.2. Measure tumor volume using calipers and mouse body weight before the start of treatment.

3. This compound Preparation and Administration: 3.1. Reconstitute this compound powder in a suitable vehicle, such as sterile 0.9% saline, to the desired stock concentration. 3.2. On the day of treatment, dilute the this compound stock solution to the final concentration for injection. 3.3. Administer this compound to the treatment group via intraperitoneal (IP) injection. A common dosage is 40-75 mg/kg administered once weekly.[10][11] The control group should receive an equivalent volume of the vehicle.

4. Monitoring and Data Collection: 4.1. Measure tumor volume and mouse body weight 2-3 times per week. 4.2. Monitor the health of the mice daily. 4.3. The study endpoint is typically defined by a specific tumor volume (e.g., 2000 mm³), a predetermined time point, or signs of excessive toxicity.

5. Data Analysis: 5.1. Calculate tumor growth inhibition (TGI) for the treated group compared to the control group. 5.2. Plot tumor growth curves for each group. 5.3. Perform statistical analysis to determine the significance of the treatment effect.

Protocol 2: Development of Acquired this compound Resistance in PDX Models

This protocol describes a method for generating this compound-resistant PDX models.[12]

1. Initial Treatment: 1.1. Establish PDX tumors in mice as described in Protocol 1. 1.2. Once tumors reach a size of 25-50 mm², treat the mice with this compound.[12]

2. Monitoring for Relapse: 2.1. Monitor tumor growth following this compound treatment. Tumors that initially respond may eventually resume growth.

3. Passaging of Resistant Tumors: 3.1. Once a tumor demonstrates regrowth, harvest the tumor tissue. 3.2. Prepare a single-cell suspension from the harvested tumor. 3.3. Implant the single-cell suspension into a new cohort of recipient mice.[12]

4. Subsequent Treatment Cycles: 4.1. Repeat the treatment and passaging process for several generations (e.g., up to 9 passages) to establish a stably resistant PDX model.[12]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways in this compound Action and Resistance

This compound exerts its cytotoxic effects primarily by forming DNA adducts, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[2][4] Resistance to this compound can arise through various mechanisms, including increased DNA repair, altered drug transport, and the activation of pro-survival signaling pathways.[4][13]

Carboplatin_Signaling This compound This compound DNA_Adducts Platinum-DNA Adducts This compound->DNA_Adducts Forms DDR DNA Damage Response (DDR) (ATM, ATR, γH2AX) DNA_Adducts->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Induces DNA_Repair Enhanced DNA Repair (NER, HR) DNA_Repair->DNA_Adducts Repairs Resistance This compound Resistance DNA_Repair->Resistance PI3K_Akt PI3K/Akt/mTOR Pathway PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Resistance Wnt_BetaCatenin Wnt/β-catenin Pathway Wnt_BetaCatenin->Resistance Promotes Drug_Efflux Increased Drug Efflux Drug_Efflux->this compound Reduces intracellular concentration

Caption: this compound mechanism and resistance pathways.

Experimental Workflow for this compound Studies in PDX Models

The following diagram illustrates a typical workflow for conducting preclinical studies of this compound using PDX models.

PDX_Workflow Patient_Tumor Patient Tumor Tissue Acquisition PDX_Establishment PDX Establishment in Immunodeficient Mice Patient_Tumor->PDX_Establishment PDX_Expansion Tumor Expansion and Passaging PDX_Establishment->PDX_Expansion Randomization Randomization into Treatment Cohorts PDX_Expansion->Randomization Treatment This compound Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Growth and Toxicity Monitoring Treatment->Monitoring Control->Monitoring Data_Analysis Data Analysis and Efficacy Evaluation Monitoring->Data_Analysis Molecular_Analysis Molecular Analysis (e.g., RNA-seq, IHC) Monitoring->Molecular_Analysis

Caption: Experimental workflow for this compound PDX studies.

Conclusion

PDX models provide a clinically relevant platform for evaluating the efficacy of this compound and for investigating mechanisms of resistance. The protocols and data presented here offer a framework for designing and conducting robust preclinical studies. Understanding the interplay of signaling pathways such as the DNA damage response, PI3K/Akt, and Wnt/β-catenin in the context of this compound treatment in PDX models is crucial for the development of more effective therapeutic strategies and for identifying predictive biomarkers of response. The concordance between patient response and PDX model response to platinum-based therapies underscores the value of these models in translational oncology.[11][14]

References

Application Notes and Protocols for Carboplatin and PARP Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for investigating the synergistic effects of combining Carboplatin, a DNA-damaging chemotherapy agent, with PARP (Poly (ADP-ribose) polymerase) inhibitors. The combination of these two drug classes has shown significant promise in cancer therapy, particularly in tumors with deficiencies in DNA repair pathways.[1][2][3] This guide offers a framework for preclinical evaluation of this combination therapy.

Scientific Background

This compound functions by creating DNA adducts, leading to intra- and inter-strand crosslinks that block DNA replication and transcription, ultimately inducing cell death.[4] PARP inhibitors, on the other hand, block the action of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs).[5][6] When PARP is inhibited, unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[6]

The synergistic effect of combining this compound and PARP inhibitors is based on the principle of synthetic lethality.[1][7] In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of DSBs caused by both this compound and the inability to repair SSBs due to PARP inhibition leads to overwhelming DNA damage and subsequent apoptosis.[1][7]

Signaling Pathway

The synergistic cytotoxicity of this compound and PARP inhibitors is primarily mediated through the DNA Damage Response (DDR) pathway. The following diagram illustrates the key steps involved.

DDR_Pathway cluster_0 This compound Action cluster_1 PARP Inhibitor Action cluster_2 Cellular Response This compound This compound DNA_Adducts DNA Adducts & Intrastrand Crosslinks This compound->DNA_Adducts DSBs Double-Strand Breaks (DSBs) DNA_Adducts->DSBs Accumulated_DSBs Accumulated DSBs DSBs->Accumulated_DSBs PARPi PARP Inhibitor PARP PARP Enzyme PARPi->PARP SSBs Single-Strand Breaks (SSBs) PARP->SSBs Repair Unrepaired_SSBs Unrepaired SSBs SSBs->Unrepaired_SSBs Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSBs->Replication_Fork_Collapse DSBs_from_SSBs Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs_from_SSBs DSBs_from_SSBs->Accumulated_DSBs Apoptosis Apoptosis Accumulated_DSBs->Apoptosis HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Accumulated_DSBs Prevents Repair

Caption: DNA Damage Response Pathway with this compound and PARP Inhibitor.

Experimental Workflow

A typical workflow for evaluating the combination of this compound and a PARP inhibitor is outlined below.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cell Lines (e.g., BRCA-proficient and -deficient) culture Cell Culture and Maintenance start->culture viability Cell Viability Assay (e.g., MTT, XTT) culture->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) culture->apoptosis dna_damage DNA Damage Analysis (e.g., γH2AX foci, Comet Assay) culture->dna_damage cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) culture->cell_cycle data_analysis Data Analysis and Synergy Calculation (e.g., Combination Index) viability->data_analysis apoptosis->data_analysis dna_damage->data_analysis cell_cycle->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: Experimental workflow for this compound and PARP inhibitor combination studies.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the combination of this compound and PARP inhibitors. Note that IC50 values and other metrics can vary significantly based on the cell line, PARP inhibitor used, and experimental conditions.

Table 1: Cell Viability (IC50 Values in µM)

Cell LineThis compound AlonePARP Inhibitor AloneCombination (this compound + PARP Inhibitor)Reference
Brca2-deficient mouse embryonic stem cells0.23 (Cisplatin)-6.7 (ABT-888 + Cisplatin)[2]
BRCA1-deficient (HCC1937)--Synergistic Effect Observed[7]
BRCA2-deficient (EUFA423F)--Synergistic Effect Observed[7]
NTERA-2 CisR1 µg/ml (decreased viability by 13%)75 µM (Veliparib)30% reduction in viability[8]

Table 2: Apoptosis and DNA Damage

Cell LineTreatmentEndpointResultReference
Brca-deficient cellsABT-888 + this compoundApoptosisSynergistic induction of apoptosis[7]
BRCA1mut (UWB1.289)Olaparib + this compound (Concurrent)γH2AX foci/nucleus46.4[9]
BRCA1mut (UWB1.289)This compound aloneγH2AX foci/nucleus40.9[9]
BRCA1mut (UWB1.289)Olaparib followed by this compoundγH2AX foci/nucleus11.0[9]
BRCA1mut (HCC1937)Olaparib + this compound (Concurrent)% DNA in Comet Tail5.1%[9]
BRCA1mut (HCC1937)This compound alone% DNA in Comet Tail11.3%[9]
BRCA1mut (HCC1937)Olaparib followed by this compound% DNA in Comet Tail3.4%[9]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess cell viability following treatment with this compound and a PARP inhibitor.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • PARP inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the PARP inhibitor, both individually and in combination at a fixed ratio.

  • Remove the culture medium and add 100 µL of fresh medium containing the drugs to the respective wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[11][12][13]

Materials:

  • Treated and untreated cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, the PARP inhibitor, or the combination for the desired time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization, including the floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

DNA Damage Analysis (γH2AX Immunofluorescence)

This protocol describes the detection of DNA double-strand breaks by immunofluorescent staining of phosphorylated H2AX (γH2AX).[9]

Materials:

  • Treated and untreated cells grown on coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and treat as required.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.[4]

Materials:

  • Treated and untreated cells

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest at least 1 x 10^6 cells per sample after treatment.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the preclinical investigation of this compound and PARP inhibitor combination therapy. By systematically evaluating cell viability, apoptosis, DNA damage, and cell cycle alterations, researchers can gain valuable insights into the synergistic mechanisms and potential therapeutic efficacy of this promising cancer treatment strategy.

References

Application Notes and Protocols for Quantifying Carboplatin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[1][2] Its cytotoxic effect is primarily mediated by its ability to form DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2][3][4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and proliferation.[5][6][7] This assay is instrumental in determining the cytotoxic potential of anticancer drugs like this compound by measuring the metabolic activity of cells.[5][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[5] These application notes provide a detailed protocol for quantifying this compound cytotoxicity using the MTT assay.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a multi-step process. Upon entering the cell, it undergoes hydrolysis, becoming an activated form that can interact with DNA.[2][3] The activated this compound binds to DNA, primarily at the N7 position of guanine bases, forming interstrand and intrastrand cross-links.[3] These DNA adducts distort the DNA structure, interfering with essential cellular processes like replication and transcription.[2][3] The resulting DNA damage triggers cell cycle arrest and activates DNA repair mechanisms.[4] If the damage is too extensive to be repaired, the cell undergoes apoptosis.[4]

G This compound This compound Activatedthis compound Activated this compound (Aquation) This compound->Activatedthis compound Cellular Uptake & Hydrolysis DNA Nuclear DNA Activatedthis compound->DNA DNAAdducts DNA Adducts (Inter/Intrastrand Cross-links) DNA->DNAAdducts Binding to Guanine ReplicationTranscriptionBlock Inhibition of DNA Replication & Transcription DNAAdducts->ReplicationTranscriptionBlock CellCycleArrest Cell Cycle Arrest ReplicationTranscriptionBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Extensive Damage DNARepair DNA Repair CellCycleArrest->DNARepair Repairable Damage

Figure 1: Simplified signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Adherent cancer cell line (e.g., HeLa, OVCAR-3, 5637)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, OVCAR-3) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding DrugPrep 2. This compound Stock & Working Solutions DrugTreatment 4. This compound Treatment (Various Concentrations) DrugPrep->DrugTreatment CellSeeding->DrugTreatment Incubation 5. Incubation (e.g., 24, 48, 72 hours) DrugTreatment->Incubation MTTAddition 6. MTT Reagent Addition Incubation->MTTAddition FormazanSolubilization 7. Formazan Solubilization (DMSO) MTTAddition->FormazanSolubilization AbsorbanceReading 8. Absorbance Reading (570 nm) FormazanSolubilization->AbsorbanceReading DataCalculation 9. Calculation of Cell Viability (%) AbsorbanceReading->DataCalculation IC50Determination 10. IC50 Determination DataCalculation->IC50Determination

Figure 2: Experimental workflow for quantifying this compound cytotoxicity using the MTT assay.

Detailed Protocol

1. Cell Seeding: a. Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator. b. Harvest cells in their logarithmic growth phase using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of medium.[8][9] e. Incubate the plate for 24 hours to allow for cell attachment.

2. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). b. Prepare a series of dilutions of this compound in cell culture medium to achieve the desired final concentrations. A common concentration range to test for this compound is 0-1000 µM.[10] c. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only). d. Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[11][12]

3. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[13] b. Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8] c. Carefully remove the medium containing MTT from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] e. Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.[13]

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[8][9] b. Calculate the percentage of cell viability using the following formula:

  • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 c. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).[8][9]

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in clear and structured tables for easy comparison.

Table 1: Example of Cell Viability Data for this compound Treatment

This compound Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Control)1.25 ± 0.08100 ± 6.4
101.15 ± 0.0792.0 ± 5.6
500.98 ± 0.0678.4 ± 4.8
1000.75 ± 0.0560.0 ± 4.0
2500.45 ± 0.0436.0 ± 3.2
5000.20 ± 0.0316.0 ± 2.4
10000.10 ± 0.028.0 ± 1.6

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) ± SDReference(s)
5637 (Bladder Cancer)289.3 ± 2.90[8][9]
MDA-MB-231 (Breast Cancer)3.19 µg/ml (before treatment)[14]
OVCAR-3 (Ovarian Cancer)Varies with exposure time[11]
HeLa (Cervical Cancer)>100 µM (up to 1 mM)[10]

Note: IC50 values can vary significantly depending on the cell line, exposure time, and specific experimental conditions.

Conclusion

The MTT assay is a robust and reliable method for quantifying the cytotoxic effects of this compound on cancer cell lines.[5][7] This protocol provides a detailed framework for researchers to assess the efficacy of this compound and determine key parameters such as the IC50 value. The provided diagrams and data tables offer a clear understanding of the experimental workflow and expected outcomes. Adherence to this standardized protocol will ensure the generation of reproducible and comparable data, which is crucial for the evaluation of anticancer compounds in drug discovery and development.

References

Application Notes and Protocols for Calvert Formula-Guided Carboplatin Dosing in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Calvert Formula and its Relevance in Preclinical Research

The Calvert formula, Dose (mg) = Target AUC (mg/mL·min) × [GFR (mL/min) + 25], was developed by Calvert et al. in 1989 and has become the standard method for calculating carboplatin dosage in clinical practice.[1][2][3] It aims to achieve a target area under the concentration-time curve (AUC), which is a measure of systemic drug exposure, by accounting for an individual's renal function, specifically the glomerular filtration rate (GFR).[2] This individualized dosing strategy has been crucial in optimizing the therapeutic index of this compound, balancing its efficacy and myelotoxicity.[2]

While direct application of the human-derived Calvert formula to preclinical models is not standard practice, its underlying principle of pharmacokinetically-guided dosing is highly valuable for improving the rigor and translational relevance of preclinical cancer research. Traditional preclinical dosing strategies often rely on maximum tolerated dose (MTD) studies based on body weight or body surface area, which may not accurately reflect the variability in drug clearance and exposure seen in a heterogeneous tumor-bearing animal population.

These application notes provide a comprehensive guide for researchers on how to adapt the principles of the Calvert formula for this compound dosing in preclinical models, particularly in mice. This includes methods for estimating GFR, selecting a target AUC, and detailed protocols for this compound administration and experimental design.

Estimating Glomerular Filtration Rate (GFR) in Preclinical Models

Accurate estimation of GFR is the cornerstone of applying the Calvert formula's principles. Several methods have been developed for measuring GFR in conscious mice, avoiding the confounding effects of anesthesia.

Key Methods for GFR Estimation in Mice:

  • FITC-Inulin Clearance: This is a widely used method that involves a single bolus injection of fluorescein isothiocyanate (FITC)-labeled inulin.[4] Blood samples are collected at multiple time points to determine the plasma clearance of FITC-inulin, from which GFR is calculated using a two-compartment model.[4][5] This method is advantageous as it does not require radioactivity and allows for repeated measurements in the same animal.[4]

  • Iodixanol Clearance: This method utilizes the contrast agent iodixanol as a tracer. A simplified approach involves a single blood sample taken at 60 minutes post-injection, with GFR calculated using a derived equation.[6] This method is expedient and allows for repeated use in the same mice.[6]

  • 68Ga-EDTA Dynamic PET: Dynamic positron emission tomography (PET) with 68Ga-ethylenediaminetetraacetic acid (EDTA) can be used to measure GFR. This imaging-based method provides the advantage of assessing individual kidney function.[7]

Table 1: Comparison of GFR Estimation Methods in Mice

MethodTracerPrincipleAdvantagesDisadvantages
FITC-Inulin Clearance FITC-InulinPlasma clearance after single bolus injectionNon-radioactive, allows repeated measuresRequires multiple blood draws
Iodixanol Clearance IodixanolPlasma clearance, can be simplified to a single blood sampleExpedient, allows repeated measuresSimplified method is an estimation
68Ga-EDTA Dynamic PET 68Ga-EDTADynamic imaging of tracer uptake and clearance by the kidneysNon-invasive imaging, provides individual kidney GFRRequires specialized imaging equipment

Adapting the Calvert Formula for Preclinical Models: A Proposed Framework

A direct translation of the "+ 25" constant for non-renal clearance from the human Calvert formula is not appropriate for preclinical models due to physiological differences. However, a similar formula can be empirically derived for a specific animal model.

Proposed Adapted Calvert Formula for Preclinical Models:

Dose (mg/kg) = Target AUC (mg/mL·min) × [GFR (mL/min/kg) + K_nr]

Where:

  • Target AUC: The desired systemic exposure (see Section 4).

  • GFR: The measured glomerular filtration rate, normalized to body weight.

  • K_nr: The non-renal clearance constant for the specific animal model, which needs to be determined experimentally.

Experimental Workflow for Deriving K_nr:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Derivation A Administer a known dose of this compound (mg/kg) to a cohort of animals B Measure GFR (mL/min/kg) in each animal A->B C Perform pharmacokinetic analysis to determine the actual AUC achieved in each animal B->C D Calculate total drug clearance (CL_total) for each animal: CL_total = Dose / AUC C->D E Plot CL_total against GFR D->E F Perform linear regression analysis. The y-intercept of the regression line represents the average non-renal clearance (K_nr) E->F

Selecting a Target AUC for Preclinical Studies

The choice of a target AUC should be guided by the clinical context of the cancer type being studied.

Table 2: Clinically Relevant Target AUCs for this compound

Patient PopulationRecommended Target AUC (mg/mL·min)Reference
Previously untreated patients (single agent)6 - 8[1]
Previously treated patients (single agent)4 - 6[1][8]
Ovarian Cancer (in combination with paclitaxel)5 - 6[9][10]

For preclinical studies, starting with a target AUC of 5 or 6 mg/mL·min is a reasonable approach for many solid tumor models.

Standard this compound Dosing Protocols in Preclinical Models (MTD-based)

The following protocols are based on established MTD studies and can be used as a starting point for efficacy studies or as a comparator for AUC-guided dosing.

Protocol 1: this compound Monotherapy in a Mouse Xenograft Model

  • Animal Model: Nude mice bearing human tumor xenografts (e.g., ovarian, lung, testicular).

  • This compound Preparation: Reconstitute this compound powder in sterile water for injection or 0.9% NaCl to a stock concentration of 10 mg/mL. Further dilute with 0.9% NaCl to the final desired concentration immediately before use.

  • Dosing and Administration:

    • Dose: 30-60 mg/kg. A dose of 60 mg/kg has been identified as the MTD in some studies.[11]

    • Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Schedule: Once weekly for 2-4 cycles.

  • Monitoring:

    • Monitor body weight twice weekly as an indicator of toxicity.

    • Measure tumor volume with calipers twice weekly.

    • At the end of the study, collect blood for complete blood count (CBC) to assess myelosuppression.

Protocol 2: Combination Therapy with Paclitaxel in an Ovarian Cancer Orthotopic Mouse Model

  • Animal Model: Nude mice with intraperitoneally inoculated human ovarian cancer cells (e.g., HeyA8, SKOV3ip1).[12]

  • Drug Preparation:

    • This compound: Prepare as described in Protocol 1.

    • Paclitaxel: Dilute in a suitable vehicle (e.g., Cremophor EL and ethanol, then further diluted in 0.9% NaCl).

  • Dosing and Administration:

    • This compound Dose: 50 mg/kg, administered i.v. on day 1 of each cycle.[12]

    • Paclitaxel Dose: 20 mg/kg, administered i.v. on day 1 of each cycle.[12]

    • Schedule: One cycle every 21 days for a total of 3 cycles.[12]

  • Monitoring:

    • Monitor for signs of toxicity and body weight changes.

    • Assess tumor burden via bioluminescence imaging or by measuring tumor weight and number of nodules at the end of the study.

Table 3: Summary of this compound Doses Used in Various Preclinical Models

Cancer ModelAnimal ModelThis compound Dose (mg/kg)RouteScheduleReference
Testicular Germ Cell TumorSCID Mice60i.p.Cycled twice[11]
Testicular Germ Cell TumorSCID Mice120i.p.Single cycle (high mortality)[11]
Ovarian CancerNude Mice50i.v.Every 21 days (with Paclitaxel)[12]
Ovarian CancerNude Mice80-100i.p.Once a week for 4-5 weeks[9]
Ovarian CancerNude Mice40i.p.Day 0 and 5 (with Paclitaxel)[13]
Triple-Negative Breast CancerPDX Mice40i.p.Single dose
Prostate CancerPDX Mice50i.p.Single dose[8]

This compound's Mechanism of Action and Signaling Pathways

This compound is a platinum-based alkylating agent that exerts its cytotoxic effects by forming DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis.[14]

Signaling Pathways Modulated by this compound:

  • DNA Damage Response and Apoptosis: this compound-induced DNA crosslinks activate DNA damage response pathways, which can lead to cell cycle arrest and apoptosis, often involving the p53 tumor suppressor protein.[15]

  • mTOR/p70S6K Pathway: In ovarian cancer cells, this compound has been shown to inhibit the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[16] This inhibition leads to reduced cell proliferation and induction of apoptosis.[16]

  • STING Signaling Pathway: this compound can induce DNA damage that activates the cGAS-STING (Stimulator of Interferon Genes) pathway.[8][17] This leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity by promoting the infiltration and activation of CD8+ T cells.[17]

Diagram 1: this compound's Cellular Mechanism of Action

G This compound This compound Activatedthis compound Activated Platinum Complexes This compound->Activatedthis compound Cellular uptake and hydrolysis DNA Nuclear DNA Activatedthis compound->DNA Adducts DNA Adducts and Crosslinks DNA->Adducts DDR DNA Damage Response (DDR) Adducts->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Diagram 2: this compound's Modulation of mTOR and STING Pathways

G cluster_0 mTOR Pathway cluster_1 STING Pathway mTOR mTOR p70S6K p70S6K mTOR->p70S6K CellProliferation Cell Proliferation p70S6K->CellProliferation cGAS cGAS STING STING cGAS->STING senses cytosolic DNA TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs This compound This compound This compound->mTOR inhibits DNADamage DNA Damage This compound->DNADamage DNADamage->cGAS activates

Conclusion and Future Directions

Adopting a pharmacokinetically-guided approach to this compound dosing in preclinical models, inspired by the Calvert formula, has the potential to enhance the reproducibility and clinical relevance of preclinical studies. By accounting for individual variations in drug clearance, researchers can achieve more consistent drug exposures, leading to more reliable efficacy and toxicity data. Further research is needed to establish and validate adapted Calvert-like formulas for different preclinical species and strains, which will be a significant step towards refining the use of this important chemotherapeutic agent in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Carboplatin Resistance in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming carboplatin resistance in ovarian cancer cells.

Frequently Asked Questions (FAQs)

Q1: My ovarian cancer cell line is showing increasing resistance to this compound. What are the common underlying mechanisms?

A1: this compound resistance in ovarian cancer is a multifaceted issue involving several cellular mechanisms.[1][2][3] Key mechanisms include:

  • Enhanced DNA Repair: Resistant cells often upregulate DNA repair pathways, such as homologous recombination (HR) and nucleotide excision repair (NER), to efficiently repair this compound-induced DNA adducts.[1][4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like ABCC3, can actively pump this compound out of the cell, reducing its intracellular concentration.[6][7]

  • Alterations in Drug Target/Activation: Reduced expression of copper transporter 1 (CTR1), which facilitates this compound uptake, can limit the drug's entry into the cell.[7]

  • Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt/mTOR, MAPK/MEK, and Wnt/β-catenin are frequently hyperactivated in resistant cells, promoting cell survival and proliferation despite this compound treatment.[4][8][9][10][11]

  • Changes in the Tumor Microenvironment: The tumor microenvironment can create a protective shield, blocking this compound penetration.[1][3]

  • Epigenetic Modifications: Alterations in DNA methylation and histone modification can silence tumor suppressor genes or activate oncogenes, contributing to resistance.[8][12]

Q2: I am trying to establish a this compound-resistant ovarian cancer cell line. What is a standard protocol?

A2: A common method for developing this compound-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug. A generalized protocol is provided below.

Q3: How can I confirm that my cell line has developed this compound resistance?

A3: Resistance can be confirmed by comparing the IC50 (half-maximal inhibitory concentration) value of the resistant cell line to the parental (sensitive) cell line using a cell viability assay such as MTT or SRB. A significantly higher IC50 in the treated line indicates resistance. Further validation can be done by assessing DNA damage (e.g., γH2AX staining) and apoptosis (e.g., caspase-3 cleavage) in response to this compound treatment.[13]

Q4: What are some potential therapeutic strategies to overcome this compound resistance in my experiments?

A4: Several strategies are being investigated:

  • Targeting Signaling Pathways: Use of inhibitors for key survival pathways like PI3K/Akt (e.g., BEZ235) or MEK (e.g., Trametinib) can re-sensitize cells to this compound.[9][11]

  • Inhibiting DNA Repair: PARP inhibitors (e.g., Olaparib) can be effective, especially in cells with BRCA mutations, by inducing synthetic lethality.[4]

  • Epigenetic Modulation: DNA methyltransferase (DNMT) inhibitors (e.g., decitabine) can reverse epigenetic silencing of genes involved in drug sensitivity.[5][8][12]

  • Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles can enhance its delivery to tumor cells and overcome efflux-mediated resistance.[1]

  • Immunotherapy: Approaches like immune checkpoint inhibitors aim to enhance the immune response against resistant tumors.[1]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in viability assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell numbers are seeded across all wells. Create a cell suspension of known concentration and use a multichannel pipette for seeding.
Drug Preparation and Storage Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light.
Incubation Time Use a consistent incubation time for drug exposure in all experiments (e.g., 48 or 72 hours).
Assay Reagent Quality Check the expiration date and proper storage of assay reagents (e.g., MTT, SRB).
Cell Line Passage Number High passage numbers can lead to phenotypic drift. Use cells within a defined passage range for all experiments.
Problem 2: Difficulty in generating a stable this compound-resistant cell line.
Possible Cause Troubleshooting Step
Initial this compound Concentration Too High Start with a low concentration of this compound (e.g., IC10 or IC20 of the parental cell line) and increase it gradually as cells recover and proliferate.
Insufficient Recovery Time Allow cells sufficient time to recover and repopulate after each round of this compound treatment before increasing the concentration.[13]
Heterogeneous Cell Population The parental cell line may be heterogeneous. Consider single-cell cloning to establish a more uniform population before inducing resistance.
Contamination Regularly check for microbial contamination, which can affect cell health and response to treatment.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Ovarian Cancer Cell Line

This protocol describes a stepwise method for inducing this compound resistance in an ovarian cancer cell line (e.g., A2780).

Materials:

  • Parental ovarian cancer cell line (e.g., A2780s)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • 37°C, 5% CO2 incubator

Procedure:

  • Determine the IC50 of the parental cell line to this compound using a standard cell viability assay.

  • Culture the parental cells in their complete medium.

  • Begin treatment by adding this compound at a low concentration (e.g., IC10 or IC20) to the culture medium.

  • Incubate the cells until significant cell death is observed, and a small population of surviving cells remains.

  • Remove the this compound-containing medium and replace it with fresh, drug-free medium.

  • Allow the surviving cells to recover and proliferate until they reach approximately 80% confluency.

  • Once recovered, re-expose the cells to the same concentration of this compound. Repeat this cycle 2-3 times.

  • Gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before proceeding to the next.

  • Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • The resulting cell line is the this compound-resistant variant (e.g., A2780cp).

  • Maintain the resistant cell line in a medium containing a maintenance dose of this compound to retain the resistant phenotype.[13]

Protocol 2: Cell Viability (MTT) Assay to Determine this compound IC50

Materials:

  • Parental and resistant ovarian cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[14]

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (medium only).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Ovarian Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
A278055010
OVCAR-38648
SKOV-312847

Note: These are example values and will vary depending on the specific cell line and experimental conditions.

Visualizations

Signaling Pathways in this compound Resistance

G cluster_resistance Mechanisms of Resistance This compound This compound DNA_Damage DNA Adducts (DNA Damage) This compound->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Cell_Survival Cell Survival & Proliferation DNA_Repair Enhanced DNA Repair (HR, NER) DNA_Repair->DNA_Damage repairs Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->this compound reduces intracellular concentration PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis inhibits PI3K_Akt->Cell_Survival promotes Wnt_beta_catenin Wnt/β-catenin Pathway Wnt_beta_catenin->Apoptosis inhibits Wnt_beta_catenin->Cell_Survival promotes MAPK_MEK MAPK/MEK Pathway MAPK_MEK->Apoptosis inhibits MAPK_MEK->Cell_Survival promotes

Caption: Key signaling pathways contributing to this compound resistance.

Experimental Workflow for Investigating this compound Resistance

G Start Start: Parental Ovarian Cancer Cell Line Resistance_Induction Induce Resistance: Stepwise this compound Exposure Start->Resistance_Induction Resistant_Line Established this compound- Resistant Cell Line Resistance_Induction->Resistant_Line Viability_Assay Cell Viability Assay (e.g., MTT) Resistant_Line->Viability_Assay IC50 Determine IC50 (Confirm Resistance) Viability_Assay->IC50 Mechanism_Study Investigate Resistance Mechanisms IC50->Mechanism_Study Western_Blot Western Blot (Signaling Proteins) Mechanism_Study->Western_Blot qPCR qPCR (Gene Expression) Mechanism_Study->qPCR Functional_Assays Functional Assays (e.g., Apoptosis, DNA Repair) Mechanism_Study->Functional_Assays Therapeutic_Testing Test Novel Therapeutic Strategies Mechanism_Study->Therapeutic_Testing Combination_Therapy Combination Therapy (e.g., this compound + Inhibitor) Therapeutic_Testing->Combination_Therapy End End: Identify Strategies to Overcome Resistance Combination_Therapy->End

Caption: Workflow for studying and overcoming this compound resistance.

References

Technical Support Center: Strategies to Reduce Carboplatin-Induced Nephrotoxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vivo studies aimed at mitigating Carboplatin-induced nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced nephrotoxicity?

A1: this compound, a second-generation platinum-containing anticancer drug, can cause renal tubular injury, particularly at high doses.[1][2] The primary mechanisms involve:

  • Oxidative Stress: this compound administration leads to an increase in reactive oxygen species (ROS) and lipid peroxidation in the kidneys. This is evidenced by increased malondialdehyde (MDA) concentrations and a depletion of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1][2]

  • Apoptosis: this compound can induce apoptosis (programmed cell death) in renal tubular cells. This is often mediated by an increase in the expression of pro-apoptotic proteins like BAX.[3]

  • Inflammation: While less pronounced than with its predecessor Cisplatin, this compound can still trigger an inflammatory response in the kidneys.

Q2: What are the common animal models used to study this compound-induced nephrotoxicity?

A2: The most common animal models are rats and mice.

  • Rats: Male Wistar rats (250-300 g) are frequently used.[1][2] Sprague-Dawley rats are also a common choice.[4][5]

  • Mice: BALB/c mice are a suitable model for these studies.[3]

Q3: What are some promising protective agents against this compound-induced nephrotoxicity?

A3: Several natural and synthetic compounds have shown promise in preclinical studies:

  • Alpha-Tocopherol (Vitamin E): This antioxidant has demonstrated an ameliorative effect on renal cortical tubular necrosis induced by this compound.[4]

  • Lagerstroemia speciosa (Banaba) Leaf Extract: This extract has been shown to reduce mitochondrial stress by decreasing the expression of the pro-apoptotic protein BAX.[3]

  • Pentoxifylline: This agent has been shown to mitigate a Fanconi-like syndrome induced by this compound in rats.[6]

Q4: How is this compound-induced nephrotoxicity typically assessed in vivo?

A4: Assessment involves a combination of biochemical and histological evaluations:

  • Serum Biomarkers: Blood Urea Nitrogen (BUN) and serum creatinine levels are standard markers of kidney function. A significant increase in these markers indicates renal damage.[1][2][5]

  • Histopathology: Microscopic examination of kidney tissue is performed to observe for signs of injury, such as tubular necrosis, degeneration, and changes in the glomeruli.[4]

  • Oxidative Stress Markers: Measurement of renal antioxidant enzyme activities (SOD, CAT, GSH) and lipid peroxidation products (MDA) provides insight into the level of oxidative damage.[1][2]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High mortality rate in the this compound-treated group The dose of this compound may be too high for the specific animal strain or age. Dehydration can exacerbate toxicity.Reduce the this compound dosage. Ensure adequate hydration of the animals, which is important for patients with impaired renal function and those receiving high doses.[7] Pre-hydration with IV isotonic saline is a common practice.[8]
Inconsistent or highly variable BUN/creatinine levels Variability in the health status of the animals. Inconsistent timing of blood collection. Analytical error in the biochemical assays.Ensure all animals are healthy and within a narrow weight range at the start of the experiment. Standardize the time of day for blood collection relative to this compound administration. Calibrate and validate biochemical analyzers regularly.
Protective agent shows no effect The dose of the protective agent may be insufficient. The timing of administration may not be optimal. The agent may have poor bioavailability.Perform a dose-response study for the protective agent. Administer the protective agent both before (pre-treatment) and after (post-treatment) this compound to determine the most effective regimen.[3] Investigate different routes of administration or formulations to improve bioavailability.
Unexpected side effects observed The protective agent may have its own toxicity profile. Interaction between this compound and the protective agent.Conduct a pilot study with the protective agent alone to assess its safety at the intended dose. Review the literature for any known interactions between the classes of compounds being used.
Difficulty in dissolving the protective agent for administration Poor solubility of the compound in standard vehicles (e.g., saline, water).Try different biocompatible solvents such as DMSO, ethanol, or polyethylene glycol (PEG), ensuring the final concentration of the solvent is non-toxic to the animals. The use of suspending agents like carboxymethyl cellulose may also be an option.

Quantitative Data Summary

Table 1: Effect of Protective Agents on this compound-Induced Nephrotoxicity Markers in Rodents

Protective Agent Animal Model This compound Dose Protective Agent Dose BUN (mg/dL) - this compound Only BUN (mg/dL) - this compound + Agent Serum Creatinine (mg/dL) - this compound Only Serum Creatinine (mg/dL) - this compound + Agent Reference
Alpha-TocopherolSprague-Dawley Rat2.5 mg/kg (i.p.)62.7 mg/kg (oral)Data not providedData not providedData not providedData not provided[4]
Lagerstroemia speciosaBALB/c Mouse25 mg/kg (i.p.)2g/100 ml (oral)Data not providedData not providedData not providedData not provided[3]
PentoxifyllineRatNot specifiedNot specifiedElevatedAmelioratedElevatedAmeliorated[6]

Note: Specific quantitative data for BUN and creatinine with these protective agents against this compound were not available in the provided search results. The table reflects the qualitative findings of the studies.

Table 2: Dose-Response of this compound on Renal Function Markers in Wistar Rats

This compound Dose (mg/kg, i.p.) Plasma Creatinine (mg/dL) Blood Urea Nitrogen (BUN) (mg/dL)
0 (Control)~0.6~20
64~0.7~25
128~1.2~40
192~2.0~80
256~2.8~120

Data are approximate values derived from graphical representations in the cited literature.[1][9]

Experimental Protocols

1. Induction of this compound Nephrotoxicity in Rats (Dose-Response Study)

  • Animal Model: Male Wistar rats (250-300 g).[1]

  • Groups:

    • Group 1: Control (saline, intraperitoneally).

    • Group 2: this compound (64 mg/kg, i.p.).

    • Group 3: this compound (128 mg/kg, i.p.).

    • Group 4: this compound (192 mg/kg, i.p.).

    • Group 5: this compound (256 mg/kg, i.p.).[1]

  • Procedure:

    • Acclimatize rats for at least one week before the experiment.

    • Administer a single intraperitoneal (i.p.) injection of this compound or saline according to the group assignments.

    • House the animals with free access to food and water.

    • After four days, anesthetize the animals and collect blood via cardiac puncture for serum analysis (BUN, creatinine).

    • Euthanize the animals and harvest the kidneys for histological examination and analysis of oxidative stress markers.[1]

2. Co-administration of a Protective Agent (Lagerstroemia speciosa Extract) with this compound in Mice

  • Animal Model: BALB/c mice.[3]

  • Groups:

    • Control group.

    • This compound only (25 mg/kg, i.p.).

    • This compound + L. speciosa extract (pre-treatment).

    • This compound + L. speciosa extract (post-treatment).

  • Procedure:

    • For the pre-treatment group, administer L. speciosa extract (2g/100 ml) orally for a specified period before this compound injection.

    • Administer a single i.p. injection of this compound (25 mg/kg).

    • For the post-treatment group, begin oral administration of L. speciosa extract after the this compound injection.

    • At the end of the experimental period, collect blood and kidney tissues for analysis as described in the previous protocol.[3]

Visualizations

carboplatin_nephrotoxicity_pathway This compound This compound RenalTubularCell Renal Tubular Cell This compound->RenalTubularCell Uptake ROS ↑ Reactive Oxygen Species (ROS) RenalTubularCell->ROS MitochondrialStress ↑ Mitochondrial Stress RenalTubularCell->MitochondrialStress Inflammation Inflammation RenalTubularCell->Inflammation LipidPeroxidation ↑ Lipid Peroxidation (MDA) ROS->LipidPeroxidation AntioxidantDepletion ↓ Antioxidant Enzymes (SOD, CAT, GSH) ROS->AntioxidantDepletion RenalInjury Renal Tubular Injury & Dysfunction LipidPeroxidation->RenalInjury AntioxidantDepletion->RenalInjury BAX ↑ BAX Expression MitochondrialStress->BAX Apoptosis Apoptosis BAX->Apoptosis Apoptosis->RenalInjury Inflammation->RenalInjury

This compound-induced nephrotoxicity signaling pathway.

experimental_workflow start Start: Acclimatize Animals (Rats or Mice) grouping Randomly Assign to Treatment Groups start->grouping control_group Control Group (Vehicle) grouping->control_group carboplatin_group This compound Group grouping->carboplatin_group treatment_group This compound + Protective Agent Group grouping->treatment_group administration Administer Treatments (i.p. / oral) control_group->administration carboplatin_group->administration treatment_group->administration monitoring Monitor Animals (Weight, Behavior) administration->monitoring endpoint Endpoint of Study (e.g., 4 days) monitoring->endpoint collection Collect Blood & Kidney Tissues endpoint->collection analysis Biochemical & Histological Analysis (BUN, Creatinine, Histology, Markers) collection->analysis results Analyze & Interpret Results analysis->results

General experimental workflow for in vivo studies.

References

Technical Support Center: Optimizing Carboplatin Treatment Schedules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboplatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I determine the appropriate dose of this compound for my preclinical in vivo experiments?

A1: Dosing this compound based on body surface area can lead to variability. A more precise method is to use a pharmacokinetically guided approach based on the target Area Under the Curve (AUC).[1] The Calvert formula is a widely accepted method for calculating the this compound dose to achieve a target AUC.[2][3][4]

Q2: What is the Calvert formula and how do I use it for preclinical dose calculations?

A2: The Calvert formula calculates the total this compound dose (in mg) based on a target AUC and the Glomerular Filtration Rate (GFR).[3][4] The formula is:

Total Dose (mg) = Target AUC (mg/mL·min) x (GFR [mL/min] + 25) [5]

For preclinical studies in mice, where direct GFR measurement can be challenging, estimations or previously published dose-response data are often used. It's crucial to perform pilot toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[6]

Q3: What are the recommended solvents for preparing this compound for in vitro experiments, and what are the stability concerns?

A3: For in vitro assays, it is recommended to dissolve this compound in water-based solvents. Specifically, 5% glucose (dextrose) solution is preferred for this compound.[7] Dissolving this compound in 0.9% NaCl can lead to its degradation into the more toxic cisplatin, especially at lower concentrations.[8] this compound solutions in 5% glucose are stable for an extended period at room temperature.[8] However, it is always best practice to prepare fresh solutions for each experiment to ensure consistent potency.[7]

Q4: My cells are showing unexpected resistance to this compound in my in vitro assay. What are the potential causes and troubleshooting steps?

A4: Unexpected this compound resistance can arise from several factors:

  • Cell Line Characteristics: Some cell lines have intrinsic resistance mechanisms. Ensure the cell line's reported sensitivity to this compound aligns with your expectations.

  • Acquired Resistance: Prolonged or repeated exposure to this compound can induce resistance mechanisms such as increased drug efflux, enhanced DNA repair, or altered apoptosis signaling.[9]

  • Experimental Conditions:

    • Drug Stability: Ensure your this compound stock is properly stored and freshly diluted in the appropriate solvent (5% glucose) for each experiment.[7][8]

    • Assay Duration: The exposure time can influence the apparent IC50. Typical exposure times for chemosensitivity assays are 3-4 days.[10]

    • Cell Culture Model: 3D cell culture models (spheroids, organoids) often exhibit higher resistance compared to 2D monolayers due to factors like drug penetration and altered cell-cell interactions.[11]

Troubleshooting Steps:

  • Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling.

  • Test a Sensitive Control Cell Line: Include a cell line known to be sensitive to this compound in your experiments as a positive control.

  • Check Drug Activity: Test your this compound stock on the sensitive control cell line to rule out issues with drug potency.

  • Optimize Assay Conditions: If using a 3D model, ensure adequate drug exposure time to allow for penetration into the spheroid or organoid.[11]

  • Investigate Resistance Mechanisms: If acquired resistance is suspected, you can explore molecular mechanisms by assessing the expression of genes involved in DNA repair (e.g., ERCC1), drug transport (e.g., ATP7A/B), or apoptosis.

Troubleshooting Guides

Troubleshooting Inconsistent Results in In Vivo this compound Efficacy Studies
Problem Potential Cause Troubleshooting Steps
High variability in tumor response within the same treatment group. Inconsistent drug administration (e.g., improper IP injection). Tumor heterogeneity.Ensure proper training on injection techniques. Increase the number of animals per group to account for biological variability.
Unexpectedly high toxicity (e.g., severe weight loss, lethargy). Incorrect dose calculation. Animal strain sensitivity.Double-check all dose calculations, including conversions. Conduct a pilot dose-finding study to establish the MTD in your specific mouse strain.[6]
Lack of tumor response at expected therapeutic doses. Sub-optimal dosing schedule. Acquired tumor resistance.Consider alternative scheduling such as dose-dense or metronomic regimens.[12][13] If tumors initially respond and then regrow, investigate mechanisms of acquired resistance.
Troubleshooting this compound-Induced Thrombocytopenia in Mouse Models
Problem Potential Cause Troubleshooting Steps
Inconsistent or mild thrombocytopenia after this compound administration. Insufficient this compound dose. Incorrect timing of blood collection.Increase the this compound dose (common doses for inducing thrombocytopenia in mice range from 35-125 mg/kg IP).[14][15] Platelet nadir typically occurs around day 6-7 post-injection; ensure blood collection is timed appropriately.[14][15]
Excessive toxicity and mortality. This compound dose is too high for the specific mouse strain.Reduce the this compound dose. Perform a dose-response study to find a dose that induces significant thrombocytopenia without causing excessive mortality.
Rapid recovery of platelet counts. Natural hematopoietic recovery.This is an expected outcome. To study the effects of a therapeutic agent on platelet recovery, administer the agent after the platelet nadir and monitor platelet counts over time.

Quantitative Data Summary

Table 1: In Vitro this compound Sensitivity (IC50) in Ovarian Cancer Cell Lines

Cell LineModel SystemThis compound IC50 (µM)Reference
OVCAR-32D Monolayer60.61[16]
Caov-32D Monolayer175.8[16]
OVCAR33D Organoid<40[17]
Kuramochi3D Organoid>85[17]
OVCAR83D Organoid>85[17]
TOV3041G2D Clonogenic Assay5.2 ± 1.1[11]
TOV112D2D Clonogenic Assay13.4[11]
OV902D Clonogenic Assay31.8 ± 5.4[11]

Table 2: Comparison of Dose-Dense vs. Conventional this compound/Paclitaxel Regimens in Ovarian Cancer (Clinical Data)

Treatment RegimenMedian Progression-Free Survival (Months)3-Year Overall Survival (%)Reference
Conventional (3-weekly) 17.2 - 20.065.1[12][18]
Dose-Dense (weekly) 28.0 - 29.372.1[12][18]

Experimental Protocols

Protocol 1: Dose Calculation using the Calvert Formula for Preclinical Studies

This protocol provides a step-by-step guide for calculating the this compound dose for an individual animal in a preclinical setting.

  • Determine the Target AUC: Select a target AUC (in mg/mL·min) based on literature from similar preclinical studies or your experimental goals. For previously untreated animals, a higher AUC may be tolerated.

  • Estimate Glomerular Filtration Rate (GFR): For mice, a direct measurement of GFR can be complex. A common approach is to use a standardized GFR value for the specific strain and age of the mice, which can be obtained from literature or commercial breeders. Alternatively, pilot studies can be conducted to establish a relationship between a surrogate marker (like serum creatinine) and GFR in your model.

  • Apply the Calvert Formula:

    • Total Dose (mg) = Target AUC (mg/mL·min) x (GFR [mL/min] + 25) [5]

  • Prepare the Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., 5% dextrose in water).

    • Calculate the required concentration of the dosing solution based on the desired injection volume for the animal's weight (e.g., 10 mL/kg).

  • Administer the Dose: Administer the calculated dose to the animal via the intended route (e.g., intraperitoneal injection).

Protocol 2: Preclinical Dose-Dense this compound and Paclitaxel Combination Therapy in an Ovarian Cancer Xenograft Model

This protocol is adapted from preclinical studies evaluating dose-dense combination therapy.[12][13][19]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) bearing subcutaneous or orthotopic ovarian cancer xenografts.

  • Treatment Groups:

    • Vehicle Control

    • Conventional Schedule: Paclitaxel (e.g., 20 mg/kg) and this compound (e.g., 50 mg/kg) administered intravenously or intraperitoneally once every 21 days.[20]

    • Dose-Dense Schedule: Paclitaxel (e.g., 80 mg/m², converted to an appropriate mg/kg dose for mice) administered weekly, with this compound (e.g., AUC of 2, dose calculated using the Calvert formula) also administered weekly for a set number of cycles.[19]

  • Treatment Administration:

    • On the day of treatment, weigh each animal to calculate the precise dose.

    • Administer Paclitaxel first, followed by this compound.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status regularly.

  • Endpoint:

    • Continue treatment for a predetermined number of cycles or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).

Visualizations

Carboplatin_Mechanism_of_Action This compound This compound (extracellular) Intracellular_this compound Intracellular This compound This compound->Intracellular_this compound Cellular Uptake DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) Intracellular_this compound->DNA_Adducts Binds to DNA Replication_Block Replication Fork Stalling DNA_Adducts->Replication_Block Transcription_Inhibition Transcription Inhibition DNA_Adducts->Transcription_Inhibition DDR DNA Damage Response (DDR) (e.g., ATM, ATR, p53) Replication_Block->DDR Activation Transcription_Inhibition->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Induces (if damage is severe) Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Induces Experimental_Workflow start Start: In Vivo Experiment tumor_inoculation Tumor Cell Inoculation start->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Treatment (Defined Schedule) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->treatment Continue Treatment Cycle endpoint Endpoint Criteria Met monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition, Survival Analysis endpoint->data_analysis Yes end End of Experiment data_analysis->end

References

Troubleshooting poor Carboplatin solubility in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carboplatin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and troubleshooting this compound solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

This compound is most soluble in water. Its solubility in organic solvents is limited. For instance, it is sparingly soluble in water but virtually insoluble in ethanol and acetone[1][2][3]. Reconstituting this compound powder with sterile water, 5% Dextrose in Water (D5W), or 0.9% Sodium Chloride injection to a concentration of 10 mg/mL is a common starting point[4].

Q2: My this compound is not dissolving in water or my aqueous buffer. What are the common causes and solutions?

Several factors can contribute to poor solubility.

  • Concentration: Attempting to dissolve this compound above its solubility limit is a primary cause of issues. The solubility in water is approximately 14 mg/mL[1][2].

  • Temperature: Dissolution is an endothermic process for many compounds. If you experience difficulty, gentle warming of the solution can aid dissolution. For preparation in PBS, warming to 60°C has been noted to help achieve a clear solution[5].

  • Agitation: Ensure the solution is being mixed thoroughly. Vortexing or sonication can help break up powder aggregates and increase the rate of dissolution[5][6].

  • Purity of Water: Always use high-purity, sterile water (e.g., Water for Injection, USP) for preparing stock solutions to avoid introducing contaminants that could affect solubility or stability[4].

Q3: Can I use DMSO to prepare my this compound stock solution?

No, this is strongly discouraged. Although this compound may appear to dissolve in Dimethylsulfoxide (DMSO), DMSO is known to react with and inactivate platinum-based drugs like this compound[7][8]. The nucleophilic sulfur in DMSO can displace the active ligands of this compound, rendering it ineffective for experiments[5]. Water-based buffers are the recommended solvents.

Q4: How does pH affect this compound solubility and stability?

The pH of a 1% aqueous solution of this compound is between 5 and 7[1][2]. This compound's stability can be influenced by pH. While specific data on solubility across a wide pH range is limited in the provided results, its stability is known to be affected by the buffer composition, which is often pH-dependent[9]. For instance, carbonate buffers can lead to the activation of this compound[10][11].

Q5: My this compound solution precipitated after I added it to my experimental buffer. Why did this happen and how can I fix it?

Precipitation upon dilution into a final buffer can occur due to several reasons:

  • Buffer Composition: Certain buffer components can interact with this compound. High concentrations of chloride ions can, over time, lead to the slow conversion of this compound to Cisplatin, though solutions in 0.9% sodium chloride are generally considered stable for at least 24 hours at common dilutions[12]. Buffers with high ionic strength or containing certain salts (e.g., some phosphate buffers) can reduce the solubility of other compounds, a phenomenon known as "salting out"[13].

  • Supersaturation: If your stock solution is highly concentrated and you add it to a buffer where its solubility is lower, it can precipitate.

  • Temperature Shock: Adding a room-temperature stock solution to a cold buffer (or vice versa) can sometimes cause a temporary decrease in solubility, leading to precipitation.

To resolve this, try preparing a more dilute stock solution or gently warming the final solution. It is always recommended to perform a small-scale pilot test with your specific buffer to ensure compatibility before preparing a large volume.

Q6: How stable are this compound solutions and how should they be stored?

Aqueous solutions of this compound should ideally be prepared fresh for each experiment[14]. Reconstituted solutions are generally stable for 8 to 24 hours at room temperature (around 25°C)[1][15]. For longer storage, refrigeration at 4°C can improve stability; solutions stored under refrigeration have been found to be chemically stable for several days[16]. It is also recommended to protect solutions from light[15][17]. The stability is also concentration-dependent, with very dilute solutions (e.g., 0.02 mg/mL) potentially being less stable than more concentrated ones.

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and physical methods (e.g., sonication) used for dissolution. The table below summarizes key solubility data.

Solvent/BufferConcentration (mg/mL)ConditionsSource(s)
Water~14Standard Conditions[1][2]
Water10Clear, colorless solution[18]
Water12.5Sonication recommended[6]
Water8.33 - 9.28Sonication may be needed[5][19]
PBS (pH 7.2)~1Aqueous buffer[14]
5% Dextrose (D5W)Can be diluted to 0.5Dilution vehicle[1][4]
0.9% NaCl (Saline)Can be diluted to 0.5Dilution vehicle[1][4]
DMSO5Not Recommended (Inactivates Drug) [8][20]
EthanolVirtually Insoluble---[1][2][3]
AcetoneVirtually Insoluble---[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Aqueous Stock Solution

Materials:

  • This compound powder (crystalline solid)

  • Sterile, high-purity water (e.g., Water for Injection, USP, or sterile cell culture grade water)

  • Sterile conical tube or vial

  • Calibrated scale and sterile weighing equipment

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Methodology:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. For example, weigh 10 mg of this compound.

  • Transfer the powder to a sterile conical tube.

  • Add the corresponding volume of sterile water to achieve the target concentration. For 10 mg of powder, add 1 mL of water.

  • Cap the tube securely and vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution becomes clear and colorless[5][6]. Avoid excessive heating.

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • This stock solution should be used immediately. If short-term storage is necessary, store at 4°C, protected from light, for no more than 24 hours[14][16].

Protocol 2: Small-Scale Buffer Compatibility Test

Purpose: To determine if this compound will remain soluble in your final experimental buffer at the desired concentration.

Methodology:

  • Prepare your this compound stock solution as described in Protocol 1.

  • In a microcentrifuge tube, prepare a small volume (e.g., 500 µL) of your final experimental buffer.

  • Add the required volume of this compound stock solution to the buffer to achieve the final working concentration.

  • Gently mix by pipetting or flicking the tube.

  • Incubate the solution under the same conditions as your planned experiment (e.g., 37°C) for 15-30 minutes.

  • Visually inspect the solution for any signs of cloudiness or precipitation against a dark background. If the solution remains clear, it is likely compatible.

Visualizations

G cluster_0 Troubleshooting Poor this compound Solubility start This compound powder fails to dissolve check_conc Is concentration ≤ 14 mg/mL in water? start->check_conc check_solvent Is the solvent water-based (not DMSO)? check_conc->check_solvent Yes fail_conc Concentration too high. Dilute to <14 mg/mL. check_conc->fail_conc No apply_energy Apply gentle heat (up to 60°C) or sonication check_solvent->apply_energy Yes fail_solvent Incorrect solvent. Use sterile water or recommended buffer. check_solvent->fail_solvent No check_dissolution Does it dissolve? apply_energy->check_dissolution success Solution ready for use / sterile filtering check_dissolution->success Yes fail_reassess Re-evaluate protocol: - Check powder integrity - Verify solvent purity - Re-calculate concentration check_dissolution->fail_reassess No

Caption: Troubleshooting workflow for dissolving this compound powder.

G cluster_1 Factors Influencing this compound Solubility & Stability center This compound Solubility temp Temperature (Higher T generally increases solubility) center->temp ph pH (Affects stability & speciation) center->ph concentration Concentration (Dilute solutions may be less stable) center->concentration solvent Solvent Choice (Water is optimal; DMSO inactivates) center->solvent ions Buffer Ions (e.g., Cl⁻, PO₄³⁻, CO₃²⁻ can interact) center->ions agitation Physical Agitation (Sonication/Vortexing aids dissolution) center->agitation

Caption: Key factors that influence this compound solubility and stability.

G cluster_2 This compound's Mechanism of Action This compound This compound enters cell aquation Aquation (Slow release of leaving group) This compound->aquation activated Activated Platinum Species aquation->activated dna Nuclear DNA activated->dna binds to adducts Platinum-DNA Adducts (Intra- and Interstrand Cross-links) dna->adducts forms block Blockage of DNA Replication & Transcription adducts->block apoptosis Induction of Apoptosis (Cell Death) block->apoptosis

Caption: Simplified signaling pathway for this compound's cytotoxic effects.

References

Technical Support Center: Reversing Carboplatin Resistance with Targeted Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to reverse carboplatin resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro and in vivo experiments.

I. Troubleshooting Guides & FAQs

This section is designed to address common issues and questions that may arise during your experiments.

General FAQs

Q1: What are the most common mechanisms of this compound resistance?

A1: this compound resistance is a multifactorial phenomenon. Key mechanisms include:

  • Reduced drug accumulation: Decreased expression or function of copper transporter 1 (CTR1), which is involved in platinum drug uptake.

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

  • Enhanced DNA repair: Increased activity of DNA repair pathways, particularly nucleotide excision repair (NER) and homologous recombination (HR), which remove this compound-induced DNA adducts.

  • Inactivation of apoptosis: Alterations in apoptotic signaling pathways that prevent damaged cells from undergoing programmed cell death.

  • Cytoplasmic inactivation: Increased levels of intracellular thiols, such as glutathione, which can bind to and inactivate this compound.

Q2: How do I choose the right targeted inhibitor to combine with this compound?

A2: The choice of targeted inhibitor depends on the specific molecular characteristics of your cancer model. It is crucial to profile your cell lines or tumor models for alterations in key signaling pathways. For example:

  • PARP inhibitors (e.g., Olaparib, Rucaparib, Talazoparib): Most effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

  • WEE1 inhibitors (e.g., Adavosertib/AZD1775): Particularly effective in p53-mutated cancers, as they rely on the G2/M checkpoint for DNA repair, which is regulated by WEE1.[2][3]

  • PI3K/AKT/mTOR inhibitors (e.g., BKM120, Gedatolisib): Suitable for cancers with activating mutations in the PI3K/AKT/mTOR pathway.

Q3: Should I use concurrent or sequential drug administration in my experiments?

A3: The optimal administration schedule (concurrent vs. sequential) can vary depending on the drugs and the cancer model.

  • Concurrent administration: Both drugs are given at the same time. This is often used to achieve synergistic effects.

  • Sequential administration: One drug is given before the other. This can be beneficial if one drug "primes" the cancer cells to be more sensitive to the second drug. For example, some studies suggest that sequential treatment with a PARP inhibitor followed by a WEE1 inhibitor can be effective while minimizing toxicity.

It is recommended to test both schedules in your experimental setup to determine the most effective approach.

Troubleshooting In Vitro Experiments

Q4: My cell viability assay (e.g., MTT, WST-1) results are inconsistent when testing drug combinations. What could be the issue?

A4: Inconsistent results in cell viability assays can arise from several factors:

  • Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of drugs.

  • Cell seeding density: Use a consistent cell number for each well and ensure even cell distribution.

  • Drug stability: Prepare fresh drug solutions for each experiment, as some compounds may degrade over time in solution.

  • Incubation time: Optimize the incubation time for both the drugs and the viability reagent.

  • Assay interference: Some compounds can interfere with the chemistry of the viability assay. Run appropriate controls, including media-only and drug-only wells, to check for background signal.

Q5: How do I interpret the results of a synergy analysis (e.g., isobologram, combination index)?

A5: Synergy analysis helps determine if the effect of a drug combination is greater than the sum of the individual drug effects.

  • Isobologram Analysis: This graphical method plots the concentrations of two drugs that produce a specific effect (e.g., 50% inhibition of cell growth). A concave isobole indicates synergy, a linear isobole indicates an additive effect, and a convex isobole indicates antagonism.[4][5][6][7]

  • Combination Index (CI): The CI method provides a quantitative measure of synergy. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Troubleshooting Tip: If you are not observing the expected synergy, consider adjusting the drug ratios and concentrations. Synergy is often highly dependent on the dose ratio of the combined drugs.

Troubleshooting In Vivo Experiments

Q6: I am not observing significant tumor growth inhibition in my xenograft model with the combination therapy.

A6: Several factors can contribute to a lack of efficacy in vivo:

  • Drug dosage and schedule: The doses and administration schedule used may not be optimal. It is important to perform dose-escalation studies to determine the maximum tolerated dose (MTD) for the combination.

  • Pharmacokinetics and bioavailability: The drugs may not be reaching the tumor at effective concentrations. Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue.

  • Tumor model: The chosen xenograft model may not be sensitive to the specific drug combination. Ensure the molecular characteristics of the tumor model are appropriate for the targeted inhibitors being used.

  • Tumor heterogeneity: Tumors are often heterogeneous, and a subpopulation of resistant cells may be driving tumor growth.

Q7: The combination therapy is causing excessive toxicity in my animal model.

A7: Combination therapies can sometimes lead to increased toxicity.

  • Dose reduction: Reduce the doses of one or both drugs. Synergy studies can help identify effective lower-dose combinations.

  • Modified administration schedule: Switching from a concurrent to a sequential dosing schedule may help mitigate toxicity.

  • Supportive care: Provide supportive care to the animals, such as hydration and nutritional support, to help manage side effects.

II. Quantitative Data

The following tables summarize key quantitative data from studies on reversing this compound resistance with targeted inhibitors.

Table 1: In Vitro Efficacy of this compound in Combination with Targeted Inhibitors (IC50 Values)

Cell LineCancer TypeTargeted InhibitorThis compound IC50 (µM) - AloneThis compound IC50 (µM) - CombinationFold Change in SensitivityReference
PEO1 (BRCA2 mutant)OvarianOlaparib (PARPi)~1.5< 0.5> 3[8]
UWB1.289 (BRCA1 null)OvarianOlaparib (PARPi)~2.0< 0.5> 4[8]
A549NSCLCBKM120 (PI3K inhibitor)~50~252[9]
H460NSCLCBKM120 (PI3K inhibitor)~40~202[9]
KB-3-1Laryngeal Squamous Cell CarcinomaAdavosertib (WEE1i)Not specifiedNot specified, but synergistic effect observedNot applicable[10]
TU212Laryngeal Squamous Cell CarcinomaAdavosertib (WEE1i)Not specifiedNot specified, but synergistic effect observedNot applicable[10]

Table 2: In Vivo Efficacy of this compound in Combination with Targeted Inhibitors (Tumor Growth Inhibition)

Tumor ModelCancer TypeTargeted InhibitorTreatment GroupTumor Growth Inhibition (%)Reference
NCI-H466 XenograftSCLCDebio 0123 (WEE1i)This compound + Debio 012367[11]
NCI-H1048 XenograftSCLCDebio 0123 (WEE1i)This compound + Debio 012368[11]
LUSC PDXLung Squamous Cell CarcinomaCC-115 (mTOR/DNA-PKi)This compound + CC-115Significantly inhibited tumor growth[4]
VC8+Brca2 XenograftBreastABT-888 (PARPi)This compound + ABT-888Delayed tumor growth[1]
MDA-MB-231 XenograftBreastOlaparib (PARPi)This compound + OlaparibIncreased median survival[12]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

A. In Vitro Assays

This protocol is adapted for assessing the cytotoxic effects of this compound and targeted inhibitors.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and targeted inhibitor stock solutions

  • WST-1 or MTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound, the targeted inhibitor, and the combination of both in complete medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).

  • Viability Assessment:

    • WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values.

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound and targeted inhibitor stock solutions

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the targeted inhibitor, or the combination for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. Count the number of colonies (typically defined as >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

This protocol allows for the analysis of protein expression levels to investigate the mechanism of action of the drug combinations.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against γH2AX, RAD51, PARP, p-CDK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

B. In Vivo Xenograft Model

This protocol provides a general framework for assessing the efficacy of this compound and targeted inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and targeted inhibitor formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Drug Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, targeted inhibitor alone, combination).

  • Dosing: Administer the drugs according to the predetermined schedule and route (e.g., intraperitoneal injection for this compound, oral gavage for some inhibitors). A common dosing schedule for this compound in mice is 30-60 mg/kg once a week. Dosing for targeted inhibitors will vary.

  • Monitoring: Monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

IV. Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows generated using Graphviz (DOT language).

A. Signaling Pathways

WEE1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) DNA_Damage DNA Damage (e.g., from this compound) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 CDC25 CDC25 CHK1_CHK2->CDC25 WEE1 WEE1 CHK1_CHK2->WEE1 CDK1_CyclinB CDK1/Cyclin B (MPF) CDC25->CDK1_CyclinB WEE1->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis Adavosertib Adavosertib (WEE1 Inhibitor) Adavosertib->WEE1

WEE1-mediated G2/M checkpoint signaling pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT BKM120 BKM120 (PI3K Inhibitor) BKM120->PI3K mTOR mTOR AKT->mTOR Downstream Downstream Effectors (Cell Survival, Proliferation, Drug Resistance) mTOR->Downstream

PI3K/AKT/mTOR signaling pathway in drug resistance.
B. Experimental Workflows

InVitro_Workflow cluster_assays Endpoint Assays start Start: this compound-Resistant Cell Line seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound +/- Targeted Inhibitor seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability Cell Viability Assay (e.g., MTT, WST-1) incubate->viability clonogenic Clonogenic Assay incubate->clonogenic western Western Blot incubate->western analyze Data Analysis: - IC50 Calculation - Synergy Analysis - Protein Expression viability->analyze clonogenic->analyze western->analyze end End: Determine Efficacy of Combination analyze->end

General workflow for in vitro combination studies.

InVivo_Workflow start Start: Implant Tumor Cells in Mice monitor_growth Monitor Tumor Growth start->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat_mice Administer this compound +/- Targeted Inhibitor randomize->treat_mice monitor_response Monitor Tumor Volume and Animal Weight treat_mice->monitor_response endpoint Endpoint: Euthanize Mice and Excise Tumors monitor_response->endpoint analyze Tumor Analysis: - Immunohistochemistry - Western Blot endpoint->analyze end End: Evaluate In Vivo Efficacy and Toxicity analyze->end

General workflow for in vivo xenograft studies.

References

Technical Support Center: Minimizing Off-Target Effects of Carboplatin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Carboplatin in animal studies.

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues that may arise during your experiments involving this compound.

Issue 1: Severe Myelosuppression (Neutropenia and Thrombocytopenia)

Symptoms: Unexpectedly low neutrophil or platelet counts in routine complete blood count (CBC) monitoring, leading to potential infection or bleeding risks.

Possible Causes:

  • Incorrect dosing or calculation errors.

  • Individual animal sensitivity or strain differences.

  • Cumulative toxicity from multiple this compound cycles.

  • Pre-existing health conditions affecting bone marrow function.

  • Body weight of the animal, with smaller animals potentially at higher risk.

Troubleshooting Steps:

  • Immediate Action:

    • If severe neutropenia (Grade 3 or 4) is observed, consider initiating prophylactic antibiotic therapy to prevent infection.

    • For severe thrombocytopenia, minimize handling and invasive procedures to reduce bleeding risk.

  • Dose Adjustment for Subsequent Cycles:

    • Neutropenia: For Grade 4 neutropenia (Absolute Neutrophil Count [ANC] ≤0.5 x 10⁹/L), it is recommended to withhold the next dose until the count recovers to Grade 1 or less. The subsequent dose should be reduced by 25%. For moderate (Grade 2) neutropenia, a 25% dose reduction for subsequent treatments may also be considered, especially for those less experienced with chemotherapy administration.

    • Thrombocytopenia: If a Grade 3 or higher thrombocytopenia (platelet count ≤50 x 10⁹/L) is observed, the next dose should be held until the count recovers to Grade 1 or less, followed by a 25% dose reduction for subsequent cycles.

  • Monitoring:

    • Increase the frequency of CBC monitoring, especially around the expected nadir (typically 10-14 days post-administration for dogs).

    • Closely monitor animals for clinical signs of infection (lethargy, fever) or bleeding (petechiae, bruising).

  • Preventative Measures in Future Studies:

    • Consider prophylactic use of hematopoietic growth factors in consultation with institutional guidelines.

    • Pre-treatment with agents like Interleukin-1 Beta (IL-1β) and corticosteroids has been shown to reduce this compound-induced hematotoxicity in mice.

Issue 2: Unexpected Nephrotoxicity

Symptoms: Elevated blood urea nitrogen (BUN) and serum creatinine levels, histological evidence of renal tubular damage.

Possible Causes:

  • High-dose this compound administration.

  • Dehydration of the animal.

  • Concurrent administration of other nephrotoxic agents.

  • Pre-existing renal insufficiency.

Troubleshooting Steps:

  • Immediate Action:

    • Ensure adequate hydration of the animals. Intravenous fluid administration can help support renal function.

    • Temporarily discontinue any other potentially nephrotoxic drugs.

  • Dose and Schedule Modification:

    • If nephrotoxicity is observed, consider a dose reduction for subsequent treatments.

    • Evaluate the treatment schedule; less frequent, higher-dose regimens may have a different toxicity profile than more frequent, lower-dose regimens.

  • Enhanced Monitoring:

    • Increase the frequency of serum biochemistry monitoring (BUN, creatinine).

    • At the end of the study, perform a thorough histological examination of the kidneys to assess the extent of tubular damage.

  • Preventative Strategies:

    • Ensure animals are well-hydrated before and after this compound administration.

    • Avoid co-administration of other known nephrotoxic compounds.

Issue 3: Ototoxicity and Hearing Loss

Symptoms: Reduced auditory function as measured by Auditory Brainstem Response (ABR), histological damage to cochlear hair cells.

Possible Causes:

  • High cumulative dose of this compound.

  • Species-specific sensitivity (e.g., chinchillas are highly susceptible).

  • Concurrent exposure to noise or other ototoxic agents.

Troubleshooting Steps:

  • Assessment:

    • If ototoxicity is a concern, perform baseline and follow-up ABR testing to quantify hearing loss.

    • At the end of the study, conduct histological analysis of the cochlea to assess inner and outer hair cell damage.

  • Dose Management:

    • If progressive hearing loss is detected, consider reducing the this compound dose or discontinuing treatment if the study design allows.

  • Otoprotective Agents:

    • Consider the use of otoprotective agents. Delayed administration of sodium thiosulfate has shown efficacy in reducing this compound-induced hearing loss. While amifostine has been investigated, its otoprotective effects are less clear.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of this compound in animal studies?

A1: The most frequently reported off-target effects are myelosuppression (manifesting as neutropenia and thrombocytopenia), nephrotoxicity, and ototoxicity. The severity of these effects is often dose-dependent.

Q2: How can I determine the appropriate starting dose of this compound for my animal model?

A2: The appropriate starting dose depends on the animal species, the specific research question, and the intended therapeutic window. A thorough literature review for your specific animal model is crucial. For canines, a common starting dose is 300 mg/m² administered intravenously every 21 days. For felines, a moderately tolerated dose is around 200 mg/m² given as a single intravenous bolus every 4 weeks. In rats, doses up to 256 mg/kg have been used to study nephrotoxicity.

Q3: What is the typical timeline for the onset of myelosuppression after this compound administration?

A3: In dogs, the neutrophil and platelet nadirs (lowest counts) are typically observed between 10 and 14 days after this compound administration. In cats, the neutrophil nadir for a 250 mg/m² dose is around day 17, and the platelet nadir is around day 14.

Q4: Are there any species that are particularly sensitive to this compound-induced ototoxicity?

A4: Yes, chinchillas are known to be highly susceptible to this compound-induced ototoxicity and serve as a sensitive animal model for studying this side effect. In this species, this compound predominantly affects the inner hair cells.

Q5: Can I administer this compound subcutaneously instead of intravenously?

A5: While intravenous administration is standard, subcutaneous administration has been explored. A study in dogs showed that subcutaneous administration of this compound resulted in comparable systemic toxicities to intravenous infusion, although the pharmacokinetic profile was different.

Quantitative Data Summary

Table 1: this compound-Induced Myelosuppression in Canines

ParameterObservationReference
Neutropenia Grade 3 or 4 neutropenia is more likely in dogs <10 kg.
A grade 2 or higher neutropenia on a pre-chemotherapy CBC indicates a higher risk for subsequent neutropenic events.
Thrombocytopenia Grade 3 or 4 thrombocytopenia is more likely in dogs <10 kg.
A platelet count of ≤ 75,000/μL may necessitate a treatment delay.

Table 2: Dose-Response of this compound-Induced Nephrotoxicity in Rats

This compound Dose (mg/kg, IP)Effect on Renal MarkersReference
64No significant increase in plasma creatinine or BUN.
128Significant increase in plasma creatinine and BUN.
192Dose-dependent increase in plasma creatinine and BUN.
256Further significant increase in plasma creatinine and BUN.

Table 3: Efficacy of Otoprotective Agents for this compound-Induced Ototoxicity

AgentAnimal ModelEfficacyReference
Sodium Thiosulfate Human (clinical trial data may inform animal study design)Delayed administration significantly reduced the rate of ototoxicity.
Amifostine -Otoprotective effect is unclear.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Nephrotoxicity in Rats
  • Animal Model: Male Wistar rats (250-300 g).

  • This compound Administration: Administer this compound via intraperitoneal (IP) injection at desired doses (e.g., 64, 128, 192, 256 mg/kg) or a single high dose (e.g., 256 mg/kg) for time-course studies. A control group should receive saline.

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., daily for 5 days post-injection) for serum separation.

    • At the end of the study, euthanize animals and perfuse with saline, followed by 10% neutral buffered formalin.

    • Excise kidneys, weigh them, and fix one kidney in 10% formalin for histology and snap-freeze the other for biochemical assays.

  • Biochemical Analysis:

    • Measure serum BUN and creatinine levels using commercially available kits.

  • Histological Evaluation:

    • Process formalin-fixed kidney tissues for paraffin embedding.

    • Section the kidneys at 5 µm thickness.

    • Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular necrosis, cast formation, and other signs of renal damage.

    • A pathologist should score the degree of renal injury in a blinded manner.

Protocol 2: Auditory Brainstem Response (ABR) Testing for Ototoxicity in Rats
  • Animal Preparation:

    • Anesthetize the rat (e.g., with a ketamine/xylazine cocktail) and maintain body temperature at 37°C.

    • Place subcutaneous needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).

  • Stimuli and Recording:

    • Present acoustic stimuli (clicks and tone bursts at various frequencies, e.g., 2, 4, 8, 16, 32 kHz) to the ear canal via a calibrated sound delivery system.

    • Record the evoked electrical potentials from the electrodes.

    • Average the responses to multiple stimuli presentations to improve the signal-to-noise ratio.

  • Threshold Determination:

    • Determine the hearing threshold by decreasing the stimulus intensity in decrements until the ABR waveform is no longer discernible from the background noise.

  • Data Analysis:

    • Analyze the ABR waveforms for changes in threshold, latency, and amplitude of the peaks.

    • Compare post-Carboplatin ABR measurements to baseline recordings for each animal.

Visualizations

Carboplatin_Nephrotoxicity_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation AntioxidantDepletion Antioxidant Enzyme Depletion (SOD, CAT) ROS->AntioxidantDepletion TubularDamage Renal Tubular Cell Damage & Apoptosis LipidPeroxidation->TubularDamage AntioxidantDepletion->TubularDamage KidneyInjury Acute Kidney Injury TubularDamage->KidneyInjury

Caption: this compound-induced nephrotoxicity signaling pathway.

Manage_Myelosuppression_Workflow Start This compound Administration Monitor Monitor CBC (Nadir: 10-14 days) Start->Monitor Normal Counts within acceptable range Monitor->Normal Normal Neutropenia Severe Neutropenia (Grade 3/4) Monitor->Neutropenia Abnormal Thrombocytopenia Severe Thrombocytopenia (Grade 3/4) Monitor->Thrombocytopenia Abnormal Continue Continue Treatment with Monitoring Normal->Continue ActionNeutropenia Withhold next dose Consider antibiotics Reduce subsequent dose by 25% Neutropenia->ActionNeutropenia ActionThrombocytopenia Withhold next dose Reduce subsequent dose by 25% Thrombocytopenia->ActionThrombocytopenia ActionNeutropenia->Continue ActionThrombocytopenia->Continue

Caption: Workflow for managing this compound-induced myelosuppression.

Technical Support Center: Troubleshooting Carboplatin Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in cell viability results between different batches of Carboplatin. What could be the primary cause?

A1: Batch-to-batch variability in this compound can stem from several factors, primarily related to the purity and stability of the compound. Key causes include:

  • Impurities from Synthesis: The manufacturing process of this compound can result in various impurities, such as unreacted starting materials or by-products. These can have their own biological effects, interfering with your experimental results.

  • Degradation Products: this compound is susceptible to degradation, especially when exposed to light, inappropriate temperatures, or certain solvents.[1] Degradation can lead to the formation of other platinum-containing compounds, such as the more reactive and toxic cisplatin, altering the drug's potency.

  • Inconsistent Formulation: If the this compound is part of a formulation, variations in excipients or their interaction with the active ingredient can affect its stability and bioavailability in your experiments.

Q2: How can we assess the quality and consistency of a new batch of this compound?

A2: It is highly recommended to perform an in-house quality control check on each new batch of this compound. The most common and reliable method is High-Performance Liquid Chromatography (HPLC). An HPLC analysis can help you:

  • Determine Purity: Quantify the percentage of pure this compound in the batch.

  • Identify and Quantify Impurities: Detect the presence and amount of any impurities or degradation products.

  • Compare to Previous Batches: By comparing the chromatograms of new and old batches, you can identify any significant differences.

Q3: What are the best practices for preparing and storing this compound solutions to minimize variability?

A3: Proper handling and storage are crucial for maintaining the integrity of this compound solutions. Follow these guidelines:

  • Solvent Selection: this compound is more stable in 5% dextrose solution compared to 0.9% sodium chloride (saline) solution, where it can degrade more rapidly. For in vitro studies, dissolving in water is also a common practice. Avoid using Dimethyl sulfoxide (DMSO) as a solvent, as it can inactivate platinum-based drugs.

  • Fresh Preparation: Ideally, prepare this compound solutions fresh for each experiment. If you need to store solutions, do so at 4°C and protect them from light.

  • Concentration Matters: The stability of this compound can be concentration-dependent. More diluted solutions may degrade faster.

  • Avoid Repeated Freeze-Thaw Cycles: If you must store frozen aliquots, avoid repeated freezing and thawing, as this can accelerate degradation.

Q4: Our IC50 values for this compound are inconsistent across experiments, even with the same batch. What experimental factors could be contributing to this?

A4: Inconsistent IC50 values can be frustrating. Beyond the quality of the this compound itself, several experimental factors can introduce variability:

  • Cell Culture Conditions: Ensure your cell lines are healthy, within a consistent passage number range, and free from contamination. Variations in cell density at the time of treatment can significantly impact results.

  • Assay Protocol: Strictly adhere to your standardized protocol for cell viability assays (e.g., MTT, XTT, CellTiter-Glo). Inconsistent incubation times, reagent concentrations, or reading times can all lead to variability.

  • Plate Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability/IC50 Results

This guide provides a step-by-step approach to troubleshooting variable results in your cell-based assays with this compound.

dot

Troubleshooting_IC50 cluster_drug This compound Integrity cluster_protocol Experimental Protocol cluster_cells Cell Culture cluster_data Data Analysis start Start: Inconsistent IC50 Values check_drug Step 1: Verify this compound Integrity start->check_drug drug_purity Check Purity of Current Batch (HPLC) check_drug->drug_purity drug_storage Review Storage and Handling Procedures check_drug->drug_storage drug_prep Ensure Consistent Solution Preparation check_drug->drug_prep check_protocol Step 2: Review Experimental Protocol assay_consistency Standardize Assay Reagents and Incubation Times check_protocol->assay_consistency plate_effects Mitigate Edge Effects in Plates check_protocol->plate_effects pipetting Verify Pipetting Accuracy and Consistency check_protocol->pipetting check_cells Step 3: Assess Cell Culture Health passage_number Use Consistent and Low Passage Numbers check_cells->passage_number contamination Routinely Test for Mycoplasma check_cells->contamination cell_density Standardize Seeding Density check_cells->cell_density analyze_data Step 4: Re-evaluate Data Analysis curve_fit Use Consistent Curve-Fitting Model analyze_data->curve_fit normalization Check Normalization to Controls analyze_data->normalization conclusion Conclusion: Identify and Mitigate Source of Variability drug_purity->check_protocol drug_storage->check_protocol drug_prep->check_protocol assay_consistency->check_cells plate_effects->check_cells pipetting->check_cells passage_number->analyze_data contamination->analyze_data cell_density->analyze_data curve_fit->conclusion normalization->conclusion

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Data Presentation

Table 1: Common Impurities and Degradants of this compound
Impurity/Degradant NamePotential SourcePossible Impact on Experiments
CisplatinDegradation of this compound, especially in the presence of chloride ions.Higher cytotoxicity than this compound, leading to an overestimation of potency.
Unreacted Platinum ComplexesIncomplete synthesis reactions.May have cytotoxic or other biological activities, confounding results.
Organic Synthesis By-productsSide reactions during the manufacturing process.Unpredictable biological effects, contributing to variability.
Hydrolysis ProductsDegradation in aqueous solutions.Reduced concentration of active this compound, leading to lower observed potency.
Table 2: Recommended Storage Conditions for this compound Solutions
SolventConcentrationStorage TemperatureLight ProtectionEstimated Stability
5% Dextrose in Water0.2 mg/mLRoom TemperatureRecommendedUp to 24 hours
0.9% Sodium Chloride0.5 - 4.0 mg/mLRefrigerated (4°C)RecommendedAt least 7 days[2][3]
0.9% Sodium Chloride0.5 mg/mLRoom TemperatureRecommendedUp to 3 days[2][3]
Water for InjectionVariesRefrigerated (4°C)RecommendedShould be prepared fresh; use within 24 hours is a safe practice.

Note: Stability is concentration-dependent, with lower concentrations generally being less stable.

Table 3: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer6.1
SKOV3Ovarian Cancer12.4
IGROV-1Ovarian Cancer2.2
H727Lung Carcinoid3.4
UMC-11Lung Carcinoid36.4
H835Lung Carcinoid35.8
T47DBreast Cancer48.9 (72h)
MDA-MB-231Breast Cancer86 (72h)
HCT-116Colon Cancer87.75
U87MGGlioblastoma~141-248
U373MGGlioblastomaMore resistant than U87MG

IC50 values can vary significantly based on experimental conditions such as cell density, assay type, and incubation time.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment

This protocol provides a general method for determining the purity of a this compound sample. It is recommended to validate the method in your own laboratory.

Objective: To quantify the purity of this compound and detect the presence of impurities.

Materials:

  • This compound reference standard

  • This compound sample (new batch)

  • HPLC grade water

  • HPLC grade acetonitrile

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of water and acetonitrile (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in HPLC grade water to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the this compound sample from the new batch in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Water:Acetonitrile (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 227 nm

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (consistent retention times and peak areas).

    • Inject the sample solution.

    • Analyze the resulting chromatograms. The purity of the this compound sample can be calculated by comparing the area of the this compound peak to the total area of all peaks.

Protocol 2: Cell Viability Assay (MTT/XTT)

This protocol outlines a general procedure for assessing cell viability after this compound treatment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the appropriate wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Addition of Viability Reagent:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and use a non-linear regression model to determine the IC50 value.

Mandatory Visualizations

dot

Carboplatin_Pathway This compound This compound (Extracellular) Activated_this compound Activated this compound (Intracellular) This compound->Activated_this compound Hydrolysis DNA Nuclear DNA Activated_this compound->DNA DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Forms Replication_Block Replication and Transcription Block DNA_Adducts->Replication_Block Leads to DNA_Repair DNA Damage Repair Pathways Replication_Block->DNA_Repair Activates Apoptosis Apoptosis DNA_Repair->Apoptosis If overwhelmed

Caption: this compound's mechanism of action signaling pathway.

dot

QC_Workflow start Receive New Batch of this compound hplc Perform HPLC Analysis for Purity start->hplc compare Compare Chromatogram to Previous Batches and Reference Standard hplc->compare decision Purity and Impurity Profile Acceptable? compare->decision accept Accept Batch for Experimental Use decision->accept Yes reject Reject Batch and Contact Supplier decision->reject No pilot Conduct Pilot Cell Viability Assay accept->pilot pilot_decision IC50 Consistent with Previous Batches? pilot->pilot_decision pilot_decision->accept Yes pilot_decision->reject No

Caption: Experimental workflow for this compound quality control.

This technical support center aims to provide a valuable resource for researchers working with this compound. By implementing these quality control measures and troubleshooting strategies, you can enhance the reproducibility and reliability of your experimental data.

References

Technical Support Center: Enhancing Carboplatin Delivery to Solid Tumors Using Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nanoparticle-mediated delivery of Carboplatin to solid tumors.

Frequently Asked Questions (FAQs)

1. What are the main challenges in delivering this compound to solid tumors?

This compound, a second-generation platinum-based chemotherapeutic agent, is widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[1][2][3] Its mechanism of action involves binding to the DNA of tumor cells, which inhibits DNA replication and transcription, ultimately leading to cell death.[1] However, the clinical efficacy of this compound is often limited by several factors:

  • Poor Cellular Uptake: this compound exhibits low uptake by tumor cells, necessitating high doses to achieve a therapeutic effect.[1][4][5][6]

  • Non-specific Toxicity: Like many traditional chemotherapy drugs, this compound does not differentiate between cancerous and healthy cells, leading to significant side effects.[1]

  • Drug Resistance: Cancer cells can develop resistance to platinum-based drugs through various intracellular mechanisms, reducing the long-term effectiveness of the treatment.[1]

Nanoparticle-based delivery systems offer a promising approach to overcome these limitations by enhancing the cellular uptake and accumulation of this compound, thereby improving its therapeutic potential while minimizing toxicity.[1][4][5][6]

2. Which types of nanoparticles are commonly used for this compound delivery?

A variety of nano-delivery systems have been explored for this compound encapsulation, including:

  • Polymer-based Nanoparticles: Poly(D,L-lactide-co-glycolide) (PLGA) is a biodegradable polymer frequently used to formulate nanoparticles for sustained drug release.[1][4]

  • Lipid-based Nanoparticles: Liposomes and solid lipid nanoparticles are other common choices for encapsulating hydrophilic drugs like this compound.[1]

  • Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs.[7]

  • Protein-based Nanoparticles: Bovine serum albumin (BSA) nanoparticles have been investigated for this compound delivery.[1]

  • Carbon-based Nanostructures: Materials like graphene oxide and carbon nanotubes have also been explored as potential carriers.[1]

3. What are the key parameters to consider when formulating this compound-loaded nanoparticles?

Several physicochemical properties of nanoparticles are critical for their in vitro and in vivo performance:

  • Particle Size: The size of the nanoparticles influences their ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[8]

  • Zeta Potential: This parameter indicates the surface charge of the nanoparticles and affects their stability in suspension and interaction with cell membranes. A negative zeta potential is common for unmodified PLGA nanoparticles.[4]

  • Drug Loading and Encapsulation Efficiency: These metrics determine the amount of this compound successfully incorporated into the nanoparticles, which is crucial for delivering a therapeutic dose.

  • Drug Release Profile: The rate at which this compound is released from the nanoparticles is important for maintaining a sustained therapeutic concentration at the tumor site.

Troubleshooting Guides

Low Drug Encapsulation Efficiency

Problem: You are experiencing low encapsulation efficiency of this compound in your nanoparticles.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Poor solubility of this compound in the organic solvent used during formulation. For methods like the double emulsion-solvent evaporation technique, using a suspension of the drug in the inner aqueous phase can improve drug loading.[4]
Rapid drug leakage during the formulation process. Optimizing the solvent evaporation step can enhance drug loading. For instance, a more rapid removal of the organic solvent (e.g., chloroform) in under 30 minutes, as opposed to overnight stirring, has been shown to improve loading efficiency for PLGA nanoparticles.[4]
Inappropriate formulation method for a hydrophilic drug. The double emulsion-solvent evaporation technique is generally suitable for hydrophilic drugs like this compound when using PLGA nanoparticles.[4][5][6] For liposomes, the reverse phase evaporation technique has been shown to yield high encapsulation efficiency.[9]
Suboptimal ratio of drug to polymer/lipid. Systematically vary the initial this compound to polymer/lipid ratio to find the optimal loading concentration.
Inconsistent In Vitro Cytotoxicity Results

Problem: You are observing high variability or lower-than-expected cytotoxicity of your this compound-loaded nanoparticles in cell culture experiments.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inadequate cellular uptake of nanoparticles. Confirm cellular uptake using fluorescently labeled nanoparticles and techniques like confocal microscopy or flow cytometry.[4][5][6] If uptake is low, consider surface modification of the nanoparticles with targeting ligands.
Slow drug release from the nanoparticles. Characterize the in vitro drug release profile of your formulation. A burst release might be necessary for initial cytotoxicity, followed by sustained release. The release profile can be modulated by altering the polymer composition or nanoparticle structure. Some studies have shown an initial burst release within the first few hours, followed by a sustained release over several days.[9]
Cell line resistance to this compound. Use a panel of cell lines with varying sensitivities to this compound to assess the efficacy of your nanoparticle formulation.[4] Encapsulation in nanoparticles has been shown to significantly reduce the IC50 of this compound in multiple cell lines.[4][5][6]
Instability of nanoparticles in cell culture medium. Assess the stability of your nanoparticles in the presence of serum and cell culture medium by monitoring changes in particle size and drug leakage over time.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypeFormulation MethodAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGADouble Emulsion-Solvent Evaporation~200-300Negative--[4]
NiosomesReverse-Phase Evaporation290.5 ± 5.5-21.7 ± 7.4--[7]
LiposomesReverse Phase Evaporation278-18.258.52.2[10]
LiposomesReverse Phase Evaporation244.3 ± 16.7-22.9 ± 1.778.6 ± 3.72.5 ± 1.1[9]
BSA--16.3 ± 3.727.95 ± 4.21-[1]
Silk FibroinIonic Gelation200 - 2000-83.32 ± 0.07-[1]
Chitosan-grafted-~36-High-[1]
Fe3O4-7.888.11--[11]

Table 2: In Vitro Efficacy of this compound-Loaded Nanoparticles

Cell Line(s)Nanoparticle TypeIC50 Reduction vs. Free this compoundKey FindingsReference
A549 (lung), MA148 (ovarian)PLGAUp to 280-fold reductionEnhanced cellular uptake and cytotoxicity.[4][5][6]
C6 rat gliomaNiosomesLower IC50 than free drugNiosomal formulation is more effective at targeting and destroying brain carcinoma cells.[7]
MDA-MB 231 (breast cancer)LiposomesMarkedly more potentEnhanced efficacy compared to conventional this compound therapy.[10]
A2780S, A2780CP (ovarian), TC1 (lung)LiposomesSignificantly increased cytotoxicityNano liposomal this compound has more cytotoxic effects than free this compound.[9]
SK-NEP-1 (Wilms' tumor)Chitosan~80% reduction in cell growth vs. ~40% for free drugSuperior anticancer effect of nanoparticle-loaded drug.[2]
A2780, A2780DDP (ovarian)Fe3O4Higher cytotoxic effectCan overcome platinum resistance.[11]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Double Emulsion-Solvent Evaporation

This protocol is adapted from the methodology described for formulating this compound-loaded PLGA nanoparticles.[4]

Materials:

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • This compound

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or Chloroform

  • Deionized water

Procedure:

  • Prepare the inner aqueous phase (w1): Dissolve this compound in an aqueous solution of PVA (e.g., 2.5% w/v).

  • Prepare the organic phase (o): Dissolve PLGA in a water-immiscible organic solvent like DCM or chloroform.

  • Form the primary emulsion (w1/o): Emulsify the inner aqueous phase into the organic phase using a high-speed homogenizer or sonicator.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous PVA solution (the external aqueous phase, w2) and homogenize or sonicate to form a double emulsion.

  • Solvent evaporation: Stir the double emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. For potentially higher loading, rapid evaporation (e.g., under 30 minutes) can be employed.[4]

  • Nanoparticle recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unloaded drug, and then lyophilize for long-term storage.

Protocol 2: Formulation of this compound-Loaded Liposomes by Reverse Phase Evaporation

This protocol is based on the method used for preparing this compound-loaded nanoliposomes.[9]

Materials:

  • This compound

  • Lecithin

  • Cholesterol

  • Polyethylene glycol (PEG)

  • Ethanol

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the organic phase: Dissolve lecithin, cholesterol, PEG, and this compound in ethanol with gentle heating and stirring.

  • Solvent evaporation: Remove the ethanol using a rotary evaporator to form a thin lipid film or gel layer.

  • Hydration: Hydrate the lipid film by adding PBS in a stepwise manner while vortexing or sonicating. This process leads to the formation of liposomes encapsulating the aqueous drug solution.

  • Sizing (optional): To obtain a uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation prep_w1 Prepare Inner Aqueous Phase (w1) (this compound in PVA) emulsify1 Primary Emulsification (w1/o) prep_w1->emulsify1 prep_o Prepare Organic Phase (o) (PLGA in DCM) prep_o->emulsify1 emulsify2 Double Emulsification (w1/o/w2) emulsify1->emulsify2 prep_w2 Prepare External Aqueous Phase (w2) (PVA solution) prep_w2->emulsify2 evaporation Solvent Evaporation emulsify2->evaporation recovery Nanoparticle Recovery (Centrifugation & Lyophilization) evaporation->recovery size_zeta Particle Size & Zeta Potential (DLS) recovery->size_zeta morphology Morphology (SEM/TEM) recovery->morphology drug_loading Drug Loading & Encapsulation Efficiency recovery->drug_loading release Drug Release Study recovery->release uptake Cellular Uptake (Confocal Microscopy/Flow Cytometry) recovery->uptake cytotoxicity Cytotoxicity Assay (MTT/CCK-8) recovery->cytotoxicity

Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.

troubleshooting_low_encapsulation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Encapsulation Efficiency cause1 Poor Drug Solubility in Organic Phase start->cause1 cause2 Rapid Drug Leakage start->cause2 cause3 Suboptimal Formulation Method start->cause3 cause4 Incorrect Drug:Polymer Ratio start->cause4 sol1 Use Drug Suspension in Inner Aqueous Phase cause1->sol1 sol2 Optimize Solvent Evaporation Rate cause2->sol2 sol3 Select Appropriate Method (e.g., Double Emulsion) cause3->sol3 sol4 Vary Drug:Polymer Ratio cause4->sol4

Caption: Troubleshooting guide for low this compound encapsulation efficiency.

signaling_pathway cluster_cell Cancer Cell carboplatin_np This compound Nanoparticle endocytosis Endocytosis carboplatin_np->endocytosis pro_survival Pro-survival Pathways (ERK, AKT, STAT3) carboplatin_np->pro_survival Induces lysosome Lysosome endocytosis->lysosome cytoplasm Cytoplasm lysosome->cytoplasm nucleus Nucleus cytoplasm->nucleus dna DNA nucleus->dna Forms DNA adducts apoptosis Apoptosis dna->apoptosis pro_survival->apoptosis Inhibits inhibition Inhibition of Pro-survival Pathways inhibition->pro_survival Blocks

Caption: Cellular mechanism of this compound nanoparticles and potential resistance pathway.

References

Validation & Comparative

Carboplatin Versus Cisplatin: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of two cornerstone platinum-based chemotherapeutic agents.

In the landscape of cancer therapeutics, platinum-based drugs remain a critical component of treatment regimens for a wide array of solid tumors. Among these, cisplatin and its second-generation analog, carboplatin, are two of the most widely utilized agents. While both exert their cytotoxic effects through the formation of DNA adducts, leading to cell cycle arrest and apoptosis, they exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the in vitro cytotoxicity of this compound and cisplatin, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for cisplatin and this compound in various cancer cell lines as reported in the scientific literature. These values highlight the generally higher potency of cisplatin, requiring lower concentrations to achieve the same level of cytotoxicity as this compound.

Table 1: Ovarian Cancer Cell Lines

Cell LineCisplatin IC50 (µM)This compound IC50 (µM)Reference
OVCAR-31.07 (equivalent to 107 µg/ml)4.90 (equivalent to 490 µg/ml)
A2780117
SKOV310100
A721Data not specifiedData not specified
A90Data not specifiedData not specified
A286Data not specifiedData not specified
A1Data not specifiedData not specified
A121AData not specifiedData not specified

Table 2: Lung Cancer Cell Lines

Cell LineCisplatin IC50 (µM)This compound IC50 (µM)Reference
A549~10 (at 48h)~270 (at 48h)
DMS-537587000

Table 3: Breast Cancer Cell Lines

Cell LineCisplatin IC50 (µM)This compound IC50 (µM)Reference
MCF-7>10 (resistant)>270 (resistant)
MDA-MB-23125.28Data not specified

Table 4: Prostate Cancer Cell Lines

Cell LineCisplatin IC50 (µM)This compound IC50 (µM)Reference
PC3~10 (at 48h)>270 (resistant)
LNCaP18.7 - 30.8Data not specified

Table 5: Pancreatic Cancer Cell Lines

Cell LineCisplatin IC50 (µM)Reference
BxPC-35.96
MIA PaCa-27.36
YAPC56.7
PANC-1100

Experimental Protocols

Accurate and reproducible experimental design is paramount in comparative cytotoxicity studies. Below are detailed methodologies for the key assays cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Drug Treatment: Treat cells with a range of concentrations of this compound and cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound or cisplatin at desired concentrations and for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

  • Cell Treatment: Expose cells to this compound or cisplatin for the desired time period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • RNAse Treatment: Treat the fixed cells with RNase to prevent the staining of RNA.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

Both this compound and cisplatin induce cell death primarily by forming platinum-DNA adducts, which obstruct DNA replication and transcription. This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage repair mechanisms, cell cycle arrest, and ultimately, apoptosis.

DNA Damage Response and Apoptosis Induction

The formation of platinum-DNA adducts is recognized by cellular surveillance proteins, leading to the activation of the DNA damage response (DDR) pathway. A key player in this pathway is the tumor suppressor protein p53.

apoptosis_pathway cluster_0 Platinum Drug Action cluster_1 Apoptosis Cascade This compound / Cisplatin This compound / Cisplatin DNA Adducts DNA Adducts This compound / Cisplatin->DNA Adducts Forms p53 p53 DNA Adducts->p53 Activates Bax Bax p53->Bax Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase9 Caspase-9 Cytochrome c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cell_cycle_arrest_pathway cluster_0 DNA Damage Sensing cluster_1 Cell Cycle Checkpoint Control DNA Adducts DNA Adducts ATM_ATR ATM / ATR DNA Adducts->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Phosphorylates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 Inhibits Arrest Cell Cycle Arrest (G1/S, S, G2/M) Chk1_Chk2->Arrest Leads to CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs Activates CellCycle Cell Cycle Progression CDKs->CellCycle Drives

Head-to-head comparison of Carboplatin and Oxaliplatin in colorectal cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemotherapeutic agents for colorectal cancer, platinum-based drugs have played a significant role. While Oxaliplatin is a cornerstone of modern treatment regimens, questions often arise regarding the comparative efficacy of other platinum analogs like Carboplatin in this specific malignancy. This guide provides a detailed, evidence-based comparison of this compound and Oxaliplatin in preclinical colorectal cancer models, focusing on their cytotoxic activity, mechanisms of action, and impact on cellular signaling pathways.

Executive Summary

Preclinical evidence strongly indicates that Oxaliplatin possesses significantly greater cytotoxic activity against colorectal cancer cells compared to this compound. This difference is largely attributed to distinct cellular uptake mechanisms. While both drugs induce cell death by forming DNA adducts, Oxaliplatin's efficacy in colorectal cancer models is well-documented, whereas this compound is generally considered to be inactive. This guide will delve into the available data to provide a clear, comparative overview.

Quantitative Comparison of Cytotoxicity

Direct head-to-head comparisons of this compound and Oxaliplatin in a comprehensive panel of colorectal cancer cell lines are limited in published literature, primarily due to this compound's lack of significant activity in this cancer type. However, by compiling data from various studies, a comparative picture emerges.

Table 1: Comparative Cytotoxicity (IC50) of Oxaliplatin and this compound in Cancer Cell Lines

Cell Line (Cancer Type)Oxaliplatin IC50 (µM)This compound IC50 (µM)Reference
HCT116 (Colorectal)1.57Data not available in comparative studies[1]
HT29 (Colorectal)2.62Data not available in comparative studies[1]
HEK-OCT1 (Transfected Human Embryonic Kidney)3.8>1000[2]
HEK-OCT2 (Transfected Human Embryonic Kidney)1.4>1000[2]

IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.

Note on Data: The provided IC50 values for Oxaliplatin are from studies on colorectal cancer cell lines.[1] The data for this compound is from a study using human embryonic kidney (HEK) cells transfected with organic cation transporters (OCTs), which are crucial for Oxaliplatin uptake.[2] In these transfected cells, this compound showed minimal activity even at high concentrations, supporting the broader observation of its inefficacy in cells that are sensitive to Oxaliplatin due to these transporters.

Mechanism of Action: A Tale of Two Platinum Drugs

Both this compound and Oxaliplatin are alkylating-like agents that exert their cytotoxic effects by forming platinum-DNA adducts. These adducts create intra- and inter-strand cross-links in the DNA, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Despite this shared fundamental mechanism, a key difference lies in their cellular uptake in colorectal cancer cells. Studies have shown that the human organic cation transporters OCT1 and OCT2, often expressed in colorectal tumors, facilitate the uptake of Oxaliplatin but not this compound.[2] This differential transport mechanism is a major determinant of Oxaliplatin's superior activity in this cancer type.

G cluster_extracellular Extracellular Space cluster_cell Colorectal Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus Carboplatin_ext This compound Carboplatin_int This compound Carboplatin_ext->Carboplatin_int Passive Diffusion (low efficiency) Oxaliplatin_ext Oxaliplatin OCT Organic Cation Transporter (OCT) Oxaliplatin_ext->OCT Oxaliplatin_int Oxaliplatin OCT->Oxaliplatin_int Active Transport DNA DNA Carboplatin_int->DNA Oxaliplatin_int->DNA DNA_adduct DNA Adducts & Cross-links DNA->DNA_adduct Forms Replication_Inhibition Inhibition of Replication & Transcription DNA_adduct->Replication_Inhibition Leads to Apoptosis Apoptosis Replication_Inhibition->Apoptosis Induces

Figure 1: Cellular uptake and mechanism of action of this compound and Oxaliplatin.

Signaling Pathways in Response to Oxaliplatin

Oxaliplatin treatment in colorectal cancer cells has been shown to activate specific signaling pathways that mediate its cytotoxic effects. The formation of DNA adducts triggers a DNA damage response, leading to the activation of cell cycle checkpoints and apoptotic pathways.

Key signaling events induced by Oxaliplatin include:

  • Activation of the p53 pathway: In response to DNA damage, the tumor suppressor p53 is activated, leading to cell cycle arrest and apoptosis.

  • Induction of the intrinsic apoptotic pathway: Oxaliplatin-induced DNA damage can lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute apoptosis.

  • Modulation of MAPK pathways: The mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation and survival, can be modulated by Oxaliplatin treatment.

Due to its limited activity in colorectal cancer, there is a notable lack of research on the specific signaling pathways modulated by this compound in this context.

G Oxaliplatin Oxaliplatin DNA_Damage DNA Damage (Adducts/Cross-links) Oxaliplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria MAPK MAPK Pathway Modulation (e.g., JNK, p38) DNA_Damage->MAPK G2_M_Arrest G2/M Cell Cycle Arrest p53->G2_M_Arrest Apoptosis Apoptosis p53->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis MAPK->Apoptosis

Figure 2: Key signaling pathways activated by Oxaliplatin in colorectal cancer cells.

Experimental Protocols

The following is a representative protocol for a cytotoxicity assay used to determine the IC50 values of chemotherapeutic agents in colorectal cancer cell lines.

MTT Assay for Cell Viability

  • Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, HT29) are cultured in appropriate media (e.g., McCoy's 5A for HCT116, DMEM for HT29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Oxaliplatin. A control group receives medium with the vehicle (e.g., sterile water or DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

G Start Start: Seed cells in 96-well plate Incubate_24h Incubate for 24h (adhesion) Start->Incubate_24h Drug_Treatment Treat with serial dilutions of This compound or Oxaliplatin Incubate_24h->Drug_Treatment Incubate_48_72h Incubate for 48-72h Drug_Treatment->Incubate_48_72h MTT_Addition Add MTT solution Incubate_48_72h->MTT_Addition Incubate_4h Incubate for 4h MTT_Addition->Incubate_4h Solubilization Remove medium and add solubilization solution (e.g., DMSO) Incubate_4h->Solubilization Measure_Absorbance Measure absorbance at 570 nm Solubilization->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Figure 3: Experimental workflow for an MTT-based cytotoxicity assay.

Conclusion

The available preclinical data strongly supports the superior efficacy of Oxaliplatin over this compound in colorectal cancer models. This is primarily attributed to Oxaliplatin's efficient cellular uptake via organic cation transporters, a mechanism not utilized by this compound. While both drugs share a common mode of action through the formation of DNA adducts, the differential uptake leads to a significantly higher intracellular concentration and subsequent cytotoxicity of Oxaliplatin in colorectal cancer cells. For researchers and drug development professionals, this head-to-head comparison underscores the importance of considering tumor-specific cellular transport mechanisms when evaluating the potential of platinum-based therapies. Future research could further explore strategies to enhance the delivery and efficacy of platinum agents in resistant tumors.

References

Navigating Platinum Resistance: A Comparative Guide to Carboplatin Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among platinum-based chemotherapy agents is critical for advancing cancer treatment. This guide provides an objective comparison of the cross-resistance profiles of Carboplatin, Cisplatin, and Oxaliplatin, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Unraveling Platinum Drug Cross-Resistance

Platinum-based drugs, including this compound, Cisplatin, and Oxaliplatin, form the backbone of many chemotherapy regimens. Their efficacy lies in their ability to form adducts with DNA, leading to cell cycle arrest and apoptosis. However, the development of drug resistance, both intrinsic and acquired, significantly limits their clinical utility. A key challenge is the phenomenon of cross-resistance, where resistance to one platinum agent confers resistance to others. This guide delves into the comparative cross-resistance profiles of these critical drugs.

A substantial body of evidence indicates a high degree of cross-resistance between Cisplatin and this compound. This is largely attributed to their similar chemical structures and mechanisms of action. In contrast, Oxaliplatin, a third-generation platinum compound, often exhibits a lower and more variable pattern of cross-resistance with Cisplatin and this compound, suggesting a partially distinct mechanism of action and resistance.[1]

Quantitative Analysis of Cross-Resistance

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug efficacy and resistance. The following tables summarize IC50 values from studies on various cancer cell lines, providing a quantitative comparison of the cross-resistance profiles of this compound, Cisplatin, and Oxaliplatin.

Cell LineDrugIC50 (µM) in Parental (Sensitive) CellsIC50 (µM) in Resistant CellsResistance Factor (RF)Reference
Ovarian Cancer (A2780) Cisplatin1.45 ± 0.526.64 ± 0.14 (A2780cisR)4.58[1]
Oxaliplatin0.55 ± 0.040.97 ± 0.10 (A2780cisR)1.76[1]
This compound17 ± 6.010--[2]
Ovarian Cancer (SKOV3) Cisplatin10 ± 2.985--[2]
This compound100 ± 4.375--[2]
Colon Cancer (HCT116) Oxaliplatin7.53 ± 0.63145.5 ± 3.52 (HCT116/OXA)19.3[3]

Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.

These data highlight the significant cross-resistance between Cisplatin and its analogue in the A2780 cell line, while Oxaliplatin shows a markedly lower resistance factor, indicating its potential utility in cisplatin-resistant scenarios.[1] The data from HCT116 cells demonstrates the development of high-level resistance to Oxaliplatin upon continuous exposure.[3]

Key Experimental Methodologies

Accurate assessment of drug resistance requires robust experimental protocols. Below are detailed methodologies for key experiments used to evaluate the efficacy and resistance mechanisms of platinum drugs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of the platinum drug (e.g., this compound, Cisplatin, or Oxaliplatin) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.

DNA Damage Assessment: Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in ice-cold PBS.

  • Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

DNA Damage Assessment: γH2AX Immunofluorescence Staining

The phosphorylation of histone H2AX (γH2AX) at sites of DNA double-strand breaks is an early cellular response to DNA damage. Immunofluorescence staining for γH2AX foci allows for the visualization and quantification of these breaks.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with platinum drugs.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per nucleus to quantify the level of DNA double-strand breaks.

Signaling Pathways in Platinum Drug Resistance

The development of resistance to platinum drugs is a multifactorial process involving alterations in several cellular signaling pathways. These changes can lead to reduced drug accumulation, increased DNA repair, and evasion of apoptosis.

Mechanisms of Platinum Drug Resistance

cluster_uptake Reduced Drug Accumulation cluster_detox Increased Drug Inactivation cluster_repair Enhanced DNA Repair cluster_apoptosis Evasion of Apoptosis Uptake Decreased Influx (e.g., CTR1 downregulation) Efflux Increased Efflux (e.g., ATP7A/B upregulation) GSH Glutathione (GSH) Conjugation MT Metallothioneins (MTs) NER Nucleotide Excision Repair (NER) (e.g., ERCC1 upregulation) HR Homologous Recombination (HR) Bcl2 Upregulation of anti-apoptotic proteins (e.g., Bcl-2) p53 Inactivation of p53 pathway PlatinumDrug Platinum Drug PlatinumDrug->Uptake PlatinumDrug->Efflux PlatinumDrug->GSH PlatinumDrug->MT PlatinumDrug->NER Forms DNA Adducts

Caption: Key mechanisms contributing to platinum drug resistance.

MAPK/ERK Signaling Pathway in Platinum Resistance

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Aberrant activation of this pathway is frequently observed in resistant cancer cells and can contribute to the circumvention of platinum-induced apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Increased Proliferation & Survival TranscriptionFactors->Proliferation Apoptosis Decreased Apoptosis TranscriptionFactors->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK

References

A Comparative Analysis of the Genotoxic Profiles of Carboplatin and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of platinum-based chemotherapy, cisplatin and its second-generation analog, carboplatin, are cornerstones in the treatment of various solid tumors. Their therapeutic efficacy is intrinsically linked to their ability to induce DNA damage in cancer cells. However, this same mechanism raises critical concerns about their genotoxicity, which can contribute to secondary malignancies and treatment-limiting side effects. This guide provides an objective comparison of the genotoxicity of this compound and cisplatin, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Executive Summary

Both this compound and cisplatin exert their cytotoxic effects by forming adducts with DNA, leading to the activation of the DNA Damage Response (DDR), cell cycle arrest, and ultimately, apoptosis.[1][2][3] While their mechanisms of action are similar, a considerable body of evidence indicates that cisplatin is a more potent genotoxic and cytotoxic agent than this compound at equitoxic or equimolar concentrations.[4][5] This difference is largely attributed to the faster aquation rate of cisplatin, allowing for more rapid and efficient formation of DNA adducts.[6]

Experimental studies consistently demonstrate that cisplatin induces a higher frequency of sister chromatid exchanges (SCEs) and base substitution mutations compared to this compound.[4][5][7] However, the levels of induced chromosomal aberrations (CAs) are often comparable between the two drugs.[5][7] At equitoxic doses, the total amount of bifunctional DNA adducts formed by both agents can be similar, though variations in the relative abundance of different adduct types may exist.[8][9]

This guide will delve into the quantitative differences in their genotoxic effects, provide detailed protocols for key assays used in their evaluation, and illustrate the critical signaling pathways activated in response to the DNA damage they induce.

Quantitative Comparison of Genotoxicity

The following table summarizes key quantitative data from comparative studies on the genotoxicity of this compound and cisplatin.

Genotoxicity EndpointAssayModel SystemKey FindingsReference
Sister Chromatid Exchanges (SCEs) SCE AssayCultured Human LymphocytesCisplatin induced a significantly higher magnitude of SCEs than this compound (p<0.01).[5][7][7],[5]
Chromosomal Aberrations (CAs) CA AssayCultured Human LymphocytesBoth drugs induced comparable levels of chromosomal aberrations.[5][7][7],[5]
DNA Adduct Formation HPLC, Sequence Gel Analysisin vitro (pUC18 plasmid DNA)This compound required a 10-fold higher concentration and 7.5-fold longer incubation time to induce the same degree of DNA conformational change as cisplatin. Both drugs preferentially attack GG sequences.[6][6]
DNA Adduct Formation ELISA, AASChinese Hamster Ovary (CHO) cellsAt equitoxic doses, the total amount of bifunctional DNA adducts formed after 12 hours was in a similar range for both cisplatin and this compound.[8][9][8],[9]
Mutagenicity (Base Substitutions) Whole Genome SequencingHuman TK6 & Chicken DT40 cellsAt equitoxic concentrations, cisplatin induced significantly more base substitution mutations than this compound.[4][4]
Cytotoxicity Colony Forming AbilityEscherichia coliEquitoxic doses required more than 60 times more this compound than cisplatin.[10][10]
DNA Synthesis Inhibition in vivoRatsCisplatin markedly suppressed renal nuclear DNA synthesis compared to this compound.[11][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive cytogenetic technique used to detect the exchange of DNA between sister chromatids, which can be indicative of DNA damage and repair.

Principle: Cells are cultured for two replication cycles in the presence of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU). This results in sister chromatids with differential BrdU incorporation. Following metaphase arrest and chromosome preparation, differential staining allows for the visualization and quantification of SCEs.[2][8]

Protocol:

  • Cell Culture and BrdU Labeling:

    • Seed cells at an appropriate density and allow them to attach.

    • Replace the culture medium with fresh medium containing 10 µM BrdU. Protect the cultures from light.

    • Incubate for two cell cycles (approximately 48 hours for many cell lines).[8]

  • Metaphase Arrest:

    • Add a metaphase-arresting agent, such as colcemid (final concentration 0.1 µg/mL), to the culture medium.

    • Incubate for an additional 2-4 hours to accumulate metaphase cells.[8]

  • Harvesting and Hypotonic Treatment:

    • Collect the cells by trypsinization and centrifugation.

    • Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C for 20-30 minutes.

  • Fixation:

    • Centrifuge the cells and resuspend the pellet in freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid).

    • Repeat the fixation step 2-3 times.

  • Slide Preparation and Staining:

    • Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

    • Stain the slides using a method that allows for differential chromatid staining, such as the fluorescence-plus-Giemsa (FPG) technique.[12]

  • Analysis:

    • Score the number of SCEs in at least 25-50 well-spread metaphases per treatment group under a light microscope.[13]

Chromosomal Aberration (CA) Assay

The CA assay is used to identify structural changes in chromosomes, such as breaks, gaps, and exchanges, which are hallmarks of clastogenic agents.

Principle: Cells are exposed to the test compound, and then arrested in metaphase. Chromosomes are prepared and stained to visualize and score structural aberrations.[14][15]

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., human peripheral blood lymphocytes, CHO cells) to an appropriate density.

    • Expose the cells to various concentrations of the test compound for a defined period (e.g., 3-4 hours with metabolic activation, or a full cell cycle without).[14]

  • Metaphase Arrest:

    • Add a metaphase-arresting agent (e.g., colcemid) to the cultures 1-3 hours before harvesting.[16]

  • Harvesting, Hypotonic Treatment, and Fixation:

    • Follow the same procedures as described for the SCE assay (Steps 3 and 4).

  • Slide Preparation and Staining:

    • Prepare chromosome spreads as described for the SCE assay.

    • Stain the slides with a suitable stain, such as Giemsa, to visualize the chromosomes.[17]

  • Analysis:

    • Analyze at least 100-200 well-spread metaphases per concentration for the presence of chromosomal aberrations.[16] Classify aberrations as chromatid-type or chromosome-type, and as breaks, gaps, or exchanges.[15]

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the tail are proportional to the amount of DNA damage.[6][18]

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from the desired tissue or cell culture.

  • Slide Preparation:

    • Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis:

    • Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA as nucleoids.[6]

  • Alkaline Unwinding and Electrophoresis:

    • Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage.[6]

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Analysis:

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters such as tail length and tail moment.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The bacteria are exposed to the test compound, and the number of revertant colonies that can grow on a histidine-free medium is counted. A significant increase in the number of revertant colonies indicates that the compound is mutagenic.[19][20]

Protocol:

  • Bacterial Strains:

    • Use appropriate S. typhimurium tester strains (e.g., TA98, TA100) to detect different types of mutations.[19]

  • Metabolic Activation:

    • Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to account for the metabolic activation of pro-mutagens.[21]

  • Exposure:

    • In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are added to molten top agar and poured onto minimal glucose agar plates.[21]

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Analysis:

    • Count the number of revertant colonies on each plate. A dose-dependent increase in revertants, typically at least a two-fold increase over the background, is considered a positive result.

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic spindle in vivo by quantifying the formation of micronuclei in erythroblasts.

Principle: Rodents are treated with the test substance. During cell division in the bone marrow, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form micronuclei in the cytoplasm of young erythrocytes. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) indicates genotoxicity.[7][22]

Protocol:

  • Animal Dosing:

    • Administer the test compound to a group of rodents (typically mice or rats) via an appropriate route. Include positive and negative control groups.[23]

  • Sample Collection:

    • At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.[23]

  • Slide Preparation and Staining:

    • Prepare smears of the bone marrow or blood on microscope slides.

    • Stain the slides with a dye that differentiates between PCEs and normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei.

  • Analysis:

    • Score at least 2000 PCEs per animal for the presence of micronuclei.[24] Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the genotoxic response to this compound and cisplatin, as well as a typical experimental workflow for their comparative analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Genotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., Human Lymphocytes, CHO cells) drug_prep Prepare this compound & Cisplatin Solutions (Varying Concentrations) treatment Expose Cells to Drugs (Defined Time Points) drug_prep->treatment sce_assay Sister Chromatid Exchange (SCE) Assay treatment->sce_assay ca_assay Chromosomal Aberration (CA) Assay treatment->ca_assay comet_assay Comet Assay (DNA Strand Breaks) treatment->comet_assay mut_assay Mutagenicity Assay (e.g., Ames Test, WGS) treatment->mut_assay quantification Quantify Genotoxic Endpoints (SCEs/cell, % Aberrant Cells, Tail Moment) sce_assay->quantification ca_assay->quantification comet_assay->quantification mut_assay->quantification comparison Statistical Comparison of this compound vs. Cisplatin quantification->comparison conclusion Draw Conclusions on Relative Genotoxicity comparison->conclusion DNA_Damage_Response cluster_drug Drug Action cluster_damage DNA Damage cluster_sensors Damage Sensors & Transducers cluster_effectors Effector Pathways platinum_drug This compound / Cisplatin dna_adducts DNA Adducts (Intrastrand & Interstrand Crosslinks) platinum_drug->dna_adducts atr ATR dna_adducts->atr Replication Fork Stalling atm ATM dna_adducts->atm Double-Strand Breaks chk1 Chk1 atr->chk1 Phosphorylates chk2 Chk2 atm->chk2 Phosphorylates dna_repair DNA Repair (NER, HR) chk1->dna_repair cell_cycle Cell Cycle Arrest (G2/M Phase) chk1->cell_cycle chk2->cell_cycle apoptosis Apoptosis chk2->apoptosis dna_repair->apoptosis If repair fails cell_cycle->dna_repair Allows time for Apoptosis_Pathway cluster_trigger Apoptotic Trigger cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase dna_damage Persistent DNA Damage (Unrepaired Adducts) p53 p53 Stabilization & Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 execution Cleavage of Cellular Substrates (e.g., PARP) caspase3->execution cell_death Apoptotic Cell Death execution->cell_death

References

Independent Validation of Published Carboplatin Synergy Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published studies on the synergistic effects of carboplatin with various anti-cancer agents. The aim is to offer a comprehensive resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key biological and experimental processes. The presented data is based on an independent review of publicly available research.

This compound and Paclitaxel Synergy

The combination of this compound and paclitaxel is a widely used regimen in the treatment of various cancers, including ovarian, lung, and breast cancer. The synergy between these two agents is highly schedule-dependent.

Quantitative Data Summary
Cell LineDrug CombinationSynergy/EffectReference
Bcap37 (human breast cancer)This compound + PaclitaxelAntagonistic when this compound is given before or simultaneously with paclitaxel.[1]
OV2008 (human ovarian cancer)This compound + PaclitaxelAntagonistic when this compound is given before or simultaneously with paclitaxel.[1]
A549 (human non-small-cell lung carcinoma)This compound + PaclitaxelSimple additivity with simultaneous exposure; > additive cytotoxicity with this compound followed by paclitaxel.[2]
H460 (human non-small-cell lung carcinoma)This compound + Paclitaxel + NobiletinSynergistic inhibitory effect on proliferation.[3]
MCF-7 (human breast cancer)This compound + PaclitaxelSynergistic at clinically relevant concentrations.[4]
MDA-MB-231 (human breast cancer)This compound + PaclitaxelAdditive at clinically relevant concentrations.[4]
SK-BR-3 (human breast cancer)This compound + PaclitaxelAdditive at clinically relevant concentrations.[4]
UT-OC-3, UT-OC-5, SK-OV-3 (ovarian carcinoma)This compound + PaclitaxelSupra-additive effect at all tested paclitaxel concentrations.[5]
UT-OC-4 (ovarian carcinoma)This compound + DocetaxelSupra-additive effect at the two highest docetaxel concentrations.[5]
Experimental Protocols

Cell Viability and Synergy Assessment in Breast and Ovarian Cancer Cell Lines [1]

  • Cell Lines: Human breast cancer (Bcap37) and ovarian cancer (OV2008) cell lines were used.

  • Drug Exposure Sequences:

    • Pre-treatment with paclitaxel followed by this compound.

    • Pre-treatment with this compound followed by paclitaxel.

    • Simultaneous treatment with both agents.

  • Analysis: The interaction between the two drugs was assessed to determine if it was synergistic, additive, or antagonistic. Biochemical analyses were performed to examine the effect of this compound on paclitaxel-induced IκBα degradation and bcl-2 phosphorylation, as well as on mitotic arrest and apoptosis.

In Vitro Cytotoxicity and Synergy Analysis in Breast Cancer Cell Lines [4]

  • Cell Lines: Human breast cancer cell lines MCF-7, MDA-MB-231, and SK-BR-3 were utilized.

  • Drug Combination: Paclitaxel was combined with this compound, epirubicin, gemcitabine, or vinorelbine.

  • Methodology: The multiple drug effect/combination index (CI) isobologram analysis was applied. Drugs were applied simultaneously at fixed molar ratios, with concentrations limited to ranges achievable in human plasma.

  • Synergy Assessment: Interactions were evaluated at multiple effect levels (IC10-IC90).

Signaling Pathway and Experimental Workflow

The synergistic interaction between this compound and paclitaxel is highly dependent on the sequence of administration. Pre-treatment with paclitaxel enhances the efficacy of this compound.

cluster_workflow Experimental Workflow: this compound + Paclitaxel Synergy A Cancer Cell Lines (e.g., Bcap37, OV2008) B Treatment Groups A->B C 1. Paclitaxel -> this compound B->C D 2. This compound -> Paclitaxel B->D E 3. This compound + Paclitaxel (Simultaneous) B->E F Cell Viability Assay (e.g., MTT) C->F G Biochemical Analysis (e.g., Western Blot for IκBα, Bcl-2) C->G D->F D->G E->F E->G H Data Analysis (Synergy/Antagonism) F->H G->H

Caption: Experimental workflow for assessing schedule-dependent synergy.

cluster_pathway Signaling Pathway: this compound and Paclitaxel Interaction This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage IkappaBalpha IκBα Degradation This compound->IkappaBalpha inhibits Bcl2_Phos Bcl-2 Phosphorylation This compound->Bcl2_Phos inhibits Paclitaxel Paclitaxel Mitotic_Arrest Mitotic Arrest Paclitaxel->Mitotic_Arrest Paclitaxel->IkappaBalpha Paclitaxel->Bcl2_Phos Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis IkappaBalpha->Apoptosis Bcl2_Phos->Apoptosis

Caption: Interaction of this compound and Paclitaxel signaling pathways.

This compound and PARP Inhibitors Synergy

The combination of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors has shown significant promise, particularly in cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.

Quantitative Data Summary
Cell Line/ModelDrug CombinationSynergy/EffectReference
BRCA-deficient mouse embryonic stem cellsThis compound + ABT-888Additive or slightly synergistic killing.[6]
BRCA1/2-mutant TNBC cell lines (13 total)This compound + TalazoparibSynergistic in 92.3% of cell lines, independent of BRCA1/2 mutation status.[7]
IGROV-1 (ovarian cancer) XenograftsThis compound + ABT-737Greatly enhanced therapy efficacy in combination compared to single agents.[8]
Experimental Protocols

In Vitro and In Vivo Synergy of this compound and a PARP Inhibitor [6]

  • Cell Lines and Models: BRCA1 and BRCA2 isogenic mouse embryonic stem cells, human BRCA1-null (HCC1937) and BRCA2-null (EUFA423F) cancer cell lines, and Brca2 xenografts.

  • In Vitro Assays: Clonogenic survival and MTT assays were used to assess cell survival and proliferation after treatment with this compound, the PARP inhibitor ABT-888, or the combination.

  • In Vivo Studies: The effect of the drug combination on tumor growth was evaluated in Brca2 xenograft models.

  • Mechanism Analysis: DNA damage, apoptosis, and PARP activity were measured to understand the mechanism of synergy.

Concurrent and Sequential Combination of this compound and Talazoparib in TNBC [7]

  • Cell Lines: 13 triple-negative breast cancer (TNBC) cell lines.

  • Treatment Schedules:

    • Concurrent combination of talazoparib and this compound.

    • Sequential combination (talazoparib-first).

  • Assays: Cell survival, DNA fork replication, cell migration and invasion assays were performed.

  • In Vivo Models: Three orthotopic xenograft models were used to evaluate primary tumor growth, distant metastasis, and toxicity.

Signaling Pathway and Experimental Workflow

The synergy between this compound and PARP inhibitors is rooted in the concept of synthetic lethality. This compound induces DNA damage, and PARP inhibitors prevent the repair of this damage, leading to cell death, especially in cells with pre-existing DNA repair defects.

cluster_workflow Experimental Workflow: this compound + PARP Inhibitor Synergy A Cancer Cell Lines (BRCA-mutant and WT) B Treatment A->B G In Vivo Xenograft Model A->G C This compound B->C D PARP Inhibitor B->D E Combination B->E F In Vitro Assays (Cell Viability, Apoptosis) C->F D->F E->F I Mechanism Analysis (DNA Damage Response) F->I H Tumor Growth Measurement G->H

Caption: Workflow for evaluating this compound and PARP inhibitor synergy.

cluster_pathway Signaling Pathway: Synthetic Lethality with this compound and PARP Inhibitors This compound This compound SSB Single-Strand DNA Breaks This compound->SSB PARPi PARP Inhibitor PARP PARP Enzyme PARPi->PARP inhibits SSB->PARP activates DSB Double-Strand DNA Breaks SSB->DSB leads to BER Base Excision Repair PARP->BER BER->SSB repairs HR Homologous Recombination (functional in normal cells) DSB->HR repaired by HR_deficient Homologous Recombination (deficient in BRCA-mutant cells) DSB->HR_deficient not repaired in Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death

Caption: Mechanism of synthetic lethality in BRCA-mutant cells.

This compound and Immunotherapy Synergy

Combining this compound with immune checkpoint inhibitors, such as PD-1 inhibitors, can enhance the anti-tumor immune response. This compound can induce immunogenic cell death, releasing tumor antigens and promoting T-cell infiltration into the tumor microenvironment.

Quantitative Data Summary
Cancer TypeDrug CombinationOutcomeReference
Lung CancerLow-dose this compound + PD-1 inhibitorPotentiated anti-tumor effect of PD-1 inhibitors with no adverse effects.[9][10]
Experimental Protocols

Investigating the Synergy of Low-Dose this compound and PD-1 Inhibitors in Lung Cancer [9][10]

  • Methodology: The study investigated the mechanisms behind the synergy between this compound and immunotherapy in lung cancer.

  • Key Findings: Low-dose this compound was found to induce DNA damage and activate the STING/TBK1/IRF3 and non-canonical STING-NF-κB signaling pathways.

  • Immune Microenvironment Modulation: This activation led to a change in the tumor microenvironment from "cold" (non-immunogenic) to "hot" (immunogenic), characterized by increased CD8+ T-cell infiltration and PD-L1 expression.

  • Validation: Knocking down STING in tumor cells reversed the upregulation of PD-L1 and reduced the anti-tumor effect of the combination therapy, confirming the central role of the STING pathway.

Signaling Pathway and Experimental Workflow

The synergy between this compound and immunotherapy involves the activation of innate immune signaling pathways within the tumor, leading to an enhanced adaptive immune response.

cluster_workflow Experimental Workflow: this compound + Immunotherapy Synergy A Lung Cancer Model (Cell lines and/or animal models) B Treatment Groups A->B C Low-dose this compound B->C D PD-1 Inhibitor B->D E Combination B->E F Tumor Growth Analysis C->F D->F E->F G Immunophenotyping (CD8+ T-cells, PD-L1 expression) E->G H Signaling Pathway Analysis (STING pathway activation) E->H I STING Knockdown Validation H->I

Caption: Workflow for studying this compound and Immunotherapy synergy.

cluster_pathway Signaling Pathway: this compound-Induced Immune Activation via STING This compound Low-dose this compound DNA_Damage Tumor Cell DNA Damage This compound->DNA_Damage cGAS cGAS DNA_Damage->cGAS STING STING cGAS->STING TBK1_IRF3 TBK1/IRF3 Pathway STING->TBK1_IRF3 NFkB NF-κB Pathway STING->NFkB Type1_IFN Type I Interferons TBK1_IRF3->Type1_IFN PDL1 PD-L1 Expression NFkB->PDL1 T_Cell_Infiltration CD8+ T-cell Infiltration Type1_IFN->T_Cell_Infiltration T_Cell_Activation Enhanced T-cell Killing T_Cell_Infiltration->T_Cell_Activation PDL1->T_Cell_Activation inhibits PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PDL1 blocks

Caption: this compound enhances immunotherapy via the STING pathway.

This compound and Metformin Synergy

Metformin, a widely used anti-diabetic drug, has shown potential as an anti-cancer agent. Studies have explored its synergistic effects when combined with this compound.

Quantitative Data Summary
Cell LineDrug CombinationSynergy Score (HSA Model)Synergy Score (Bliss Independence)Reference
OVCAR8 (this compound-sensitive)This compound + MetforminAdditive/SynergisticAdditive/Synergistic[11]
OVCAR8 PTX R P (this compound-resistant)This compound + Metformin13.868 (Synergism)6.396 (Additivity/Synergism)[11]
Experimental Protocols

Synergistic Effects of this compound and Metformin in Ovarian Cancer Cell Lines [11][12]

  • Cell Lines: this compound-sensitive (OVCAR8) and this compound-paclitaxel resistant (OVCAR8 PTX R P) high-grade serous carcinoma cell lines.

  • Methodology: The cytotoxic effects of this compound alone and in combination with metformin were assessed.

  • Synergy Analysis: Synergistic interactions were evaluated using the Chou–Talalay, Bliss Independence, and Highest Single Agent (HSA) reference models.

  • Treatment: Cells were exposed to fixed dose ratios corresponding to 0.25, 0.5, 1, 2, and 4-fold the individual IC50 values of each drug for 48 hours.

Signaling Pathway and Experimental Workflow

The combination of this compound and metformin shows a synergistic effect, particularly in chemoresistant ovarian cancer cells. The mechanism is thought to involve the inhibition of the AKT/mTOR pathway.

cluster_workflow Experimental Workflow: this compound + Metformin Synergy A Ovarian Cancer Cell Lines (Sensitive and Resistant) B Determine IC50 values (this compound and Metformin) A->B C Treat with fixed dose ratios (0.25x to 4x IC50) B->C D Cell Viability Assay (48h incubation) C->D E Synergy Analysis (Chou-Talalay, Bliss, HSA models) D->E F Mechanism Analysis (AKT/mTOR pathway) E->F

Caption: Workflow for assessing this compound and Metformin synergy.

cluster_pathway Signaling Pathway: this compound and Metformin Synergy This compound This compound Apoptosis Apoptosis This compound->Apoptosis Metformin Metformin AKT AKT Metformin->AKT inhibits mTOR mTOR AKT->mTOR AKT->Apoptosis inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation

Caption: Metformin enhances this compound's effect by inhibiting the AKT/mTOR pathway.

This compound and Photodynamic Therapy (PDT) Synergy

Photodynamic therapy (PDT) is a treatment that uses a photosensitizer and a specific type of light to create reactive oxygen species that kill cancer cells. Combining PDT with this compound has been shown to have synergistic effects.

Quantitative Data Summary
ModelTreatmentOutcomeReference
3D Ovarian MicrometastasesBPD-PDT followed by low-dose this compoundSignificant synergistic reduction in residual tumor volume (p<0.0001).[13][14]
Human anaplastic thyroid cancer cells (FRO)This compound (CBDCA) + Radachlorin-mediated PDTSynergistic efficacy in inducing apoptosis.[15]
AMC-HN-3 laryngeal cancer cellsThis compound (CBDCA) + 9-HPbD-PDTEnhanced cytotoxicity and apoptosis.[16]
Experimental Protocols

Synergy of BPD-PDT and this compound in a 3D Ovarian Cancer Model [13][14]

  • Model: A three-dimensional model of adherent ovarian micrometastases.

  • Treatment Sequence: Benzoporphyrin derivative monoacid-A (BPD)-based PDT was administered either before or after low-dose this compound.

  • Analysis: High-throughput quantitative imaging was used to measure residual tumor volume and viability.

  • Key Finding: A significant synergistic reduction in tumor volume was observed only when PDT was administered before this compound.

Combination of this compound and Radachlorin-PDT in Anaplastic Thyroid Cancer Cells [15]

  • Cell Line: Human anaplastic thyroid cancer cells (FRO).

  • Treatments: Cells were treated with this compound (CBDCA) and radachlorin-mediated PDT, both individually and in combination.

  • Assays: Cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), cell cycle analysis, confocal microscopy, and Western blot for apoptosis-related proteins (Bax, cytochrome c, caspases) were performed.

Experimental Workflow and Proposed Mechanism

The sequence of administration is critical for the synergy between PDT and this compound. PDT appears to disrupt the tumor architecture, potentially increasing the penetration and efficacy of subsequently administered this compound.

cluster_workflow Experimental Workflow: this compound + PDT Synergy A 3D Cancer Model (e.g., Ovarian Micrometastases) B Treatment Groups A->B C 1. PDT -> this compound B->C D 2. This compound -> PDT B->D E 3. Monotherapies B->E F Quantitative Imaging C->F D->F E->F G Measure Tumor Volume & Viability F->G H Statistical Analysis (ANCOVA for synergy) G->H

Caption: Workflow for assessing sequence-dependent synergy of PDT and this compound.

cluster_pathway Proposed Mechanism of this compound and PDT Synergy PDT Photodynamic Therapy Tumor_Disruption Tumor Micronodule Disruption PDT->Tumor_Disruption This compound This compound DNA_Damage Enhanced DNA Damage This compound->DNA_Damage Drug_Penetration Increased this compound Penetration Tumor_Disruption->Drug_Penetration Drug_Penetration->DNA_Damage Apoptosis Synergistic Cell Death DNA_Damage->Apoptosis

Caption: PDT enhances this compound efficacy by disrupting tumor structure.

References

Carboplatin's Impact on Gene Expression: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of gene expression changes induced by Carboplatin, a cornerstone of chemotherapy. Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to offer a clear overview of the molecular responses to this widely used anti-cancer agent. We delve into the specifics of differentially expressed genes, affected signaling pathways, and a head-to-head comparison with its predecessor, Cisplatin.

Executive Summary

This compound treatment elicits a complex and multifaceted transcriptomic response in cancer cells, significantly altering gene expression profiles related to DNA damage repair, cell cycle regulation, apoptosis, and drug resistance. This guide consolidates findings from key studies on ovarian, lung, and endometrial cancer cell lines, presenting a comparative view of this compound's effects. Notably, pathways such as the NRF2-mediated oxidative stress response, the NF-κB signaling pathway, and the broader DNA damage response network are consistently implicated in the cellular reaction to this compound-induced DNA damage. Understanding these changes is paramount for optimizing therapeutic strategies, overcoming resistance, and identifying novel drug targets.

Comparative Gene Expression Analysis

Table 1: Differentially Expressed Genes in Ovarian Cancer Cells Treated with this compound

GeneFold Changep-valueCell LineStudy/Source
GADD45AUpregulated< 0.00136M2[1][2]
IL-6Upregulated< 0.00136M2[2]
IL-8Upregulated< 0.00136M2[2]
MAFFUpregulated< 0.00136M2[2]
TNFAIP3Upregulated< 0.00136M2[2]
c-JunUpregulatedNot specifiedEOC cells[3][4]
CCNB1UpregulatedNot specifiedEOC cells[3][4]
MDM2UpregulatedNot specifiedUL-3A[5]
MSH6UpregulatedNot specifiedUL-3A[5]
53BP1DownregulatedNot specifiedUL-3A[5]
STAT1Associated with decreased sensitivityr=0.65 (cisplatin)Ovarian Cancer Cell Panel[6]

Table 2: Commonly Upregulated Genes in this compound and Paclitaxel-Resistant Endometrial Cancer Cells

GeneDescriptionStudy/Source
LIFLeukemia Inhibitory Factor[7]
PTP4A3Protein Tyrosine Phosphatase Type IVA, Member 3[7]
TGFB1Transforming Growth Factor Beta 1[7]
ADAMTS5ADAM Metallopeptidase With Thrombospondin Type 1 Motif 5[7]
MICAL2Microtubule Associated Monooxygenase, Calponin And LIM Domain Containing 2[7][8]
STAT5ASignal Transducer And Activator Of Transcription 5A[7]

Table 3: Differentially Expressed Genes in Lung Adenocarcinoma Cells Resistant to this compound and Paclitaxel

GeneRegulation in Resistant CellsStudy/Source
CSF3Upregulated[9]
CCRL2Upregulated[9]
IL1ADownregulated in H1792/Car, Upregulated in H1792/Pac[9]

Table 4: Comparative Gene Expression Changes Induced by this compound vs. Cisplatin

GeneThis compound EffectCisplatin EffectCell LineStudy/Source
CASP3No significant change at 18hSignificantly higher induction at 18hLung cancer cells[10]
XAB2No significant change at 18hSignificantly higher induction at 18hLung cancer cells[10]
ERCC1No significant change at 18hSignificantly higher induction at 18hLung cancer cells[10]
LAMTOR3Significant inductionNot specifiedLung cancer cells[10]

Key Signaling Pathways Affected by this compound

This compound treatment triggers a cascade of signaling events aimed at mitigating cellular damage. The following diagrams illustrate the key pathways consistently reported to be modulated by this compound.

experimental_workflow General Experimental Workflow for Gene Expression Analysis cell_culture Cancer Cell Line Culture treatment This compound Treatment (vs. Control/Alternative Drug) cell_culture->treatment rna_extraction RNA Isolation treatment->rna_extraction quality_control RNA Quality Control (e.g., RIN analysis) rna_extraction->quality_control library_prep Library Preparation (for RNA-seq) quality_control->library_prep microarray Microarray Hybridization quality_control->microarray sequencing High-Throughput Sequencing (RNA-seq) library_prep->sequencing data_analysis Bioinformatic Analysis (DEG, Pathway Analysis) microarray->data_analysis sequencing->data_analysis validation Experimental Validation (e.g., qRT-PCR, Western Blot) data_analysis->validation

Figure 1: A generalized workflow for studying this compound-induced gene expression changes.

dna_damage_response This compound-Induced DNA Damage Response Pathway This compound This compound DNA_Adducts DNA Adducts (Intrastrand/Interstrand Crosslinks) This compound->DNA_Adducts ATM_ATR ATM/ATR Signaling DNA_Adducts->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNA_Repair DNA Repair Mechanisms (NER, HR) ATM_ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Figure 2: Simplified overview of the DNA damage response initiated by this compound.

nf_kb_pathway Modulation of NF-κB Signaling by this compound cluster_constitutive Constitutive NF-κB Activity cluster_this compound This compound Treatment p65_p50_active p65/p50 Complex (Nuclear) IkappaB_degraded IκBα (Degraded) IKK_active IKK (Active) p65_p50_active->IKK_active Promotes Survival (Anti-apoptotic gene expression) IkappaB_degraded->p65_p50_active Releases IKK_active->IkappaB_degraded Phosphorylates This compound This compound IKK_inactive IKK (Inactive) This compound->IKK_inactive This compound->IKK_inactive Inhibits IkappaB_stable IκBα (Stable) p65_p50_cytoplasmic p65/p50 Complex (Cytoplasmic) Apoptosis Apoptosis IKK_inactive->IkappaB_stable IkappaB_stable->p65_p50_cytoplasmic p65_p50_cytoplasmic->Apoptosis

Figure 3: this compound's inhibitory effect on the constitutive NF-κB pathway.

nrf2_pathway NRF2 Pathway Activation by this compound This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Keap1_NRF2 Keap1-NRF2 Complex (Cytoplasmic) ROS->Keap1_NRF2 Induces dissociation NRF2 NRF2 Keap1_NRF2->NRF2 Releases ARE Antioxidant Response Element (ARE) (in Nucleus) NRF2->ARE Translocates & Binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., NQO1, HMOX1) ARE->Antioxidant_Genes Activates Transcription Chemoresistance Chemoresistance Antioxidant_Genes->Chemoresistance

Figure 4: this compound-induced activation of the NRF2 antioxidant response pathway.

Detailed Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and extension of these findings.

1. Cell Culture and Drug Treatment:

  • Cell Lines: A variety of human cancer cell lines have been utilized, including ovarian (36M2, EOC, UL-3A, A2780), lung (H1792), and endometrial cancer cells.[1][3][4][5][6][7][9]

  • This compound-Resistant Cell Line Generation: Resistant cell lines are often developed through continuous exposure to increasing concentrations of this compound over several months.[9]

  • Treatment Conditions: Cells are typically treated with this compound at concentrations ranging from the IC50 value to higher doses for various time points (e.g., 24, 30, 36, 72 hours) to assess time-dependent gene expression changes.[3][4][11]

2. RNA Isolation and Quality Control:

  • Total RNA is extracted from treated and control cells using standard methods such as TRIzol reagent or commercially available kits.

  • RNA quality and integrity are assessed using spectrophotometry (to determine concentration and purity) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).

3. Gene Expression Analysis:

  • Microarray Analysis: Gene expression profiling has been performed using platforms such as Affymetrix GeneChip arrays (e.g., U95A, U133A).[2][11] Labeled cRNA is hybridized to the arrays, which are then scanned to measure probe signal intensities.

  • RNA Sequencing (RNA-seq): More recent studies utilize RNA-seq for a more comprehensive and quantitative analysis of the transcriptome. This involves library preparation from the isolated RNA, followed by high-throughput sequencing.[7][9]

4. Data Analysis:

  • Differentially Expressed Genes (DEGs): Bioinformatic analysis is performed to identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls. This typically involves statistical tests (e.g., t-test, limma) with adjustments for multiple testing (e.g., False Discovery Rate).[3][4]

  • Pathway and Functional Enrichment Analysis: Tools such as DAVID, GSEA, and Ingenuity Pathway Analysis (IPA) are used to identify the biological pathways, gene ontologies, and cellular functions that are over-represented among the DEGs.[2][3][4]

5. Validation of Gene Expression Changes:

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of a subset of key DEGs are often validated using qRT-PCR to confirm the microarray or RNA-seq findings.[9]

  • Western Blotting: To determine if changes in mRNA levels translate to changes in protein expression, Western blotting is performed for selected proteins.[6]

Comparative Performance: this compound vs. Cisplatin

While both are platinum-based compounds that induce DNA damage, this compound was developed as a second-generation analog to mitigate the severe side effects associated with Cisplatin.[10] Studies comparing their effects on gene expression reveal both similarities and differences:

  • Kinetics of DNA Damage Response: Research suggests that Cisplatin may induce the expression of DNA damage response genes, such as CASP3, XAB2, and ERCC1, more rapidly or robustly than this compound at earlier time points.[10]

  • Toxicity Profiles: this compound generally exhibits a more favorable toxicity profile, with less nephrotoxicity and neurotoxicity compared to Cisplatin, although it can cause more significant myelosuppression.[12]

  • Clinical Efficacy: In some cancers, the efficacy of this compound and Cisplatin are comparable, while in others, Cisplatin may be superior.[12] The choice of agent often depends on the tumor type, patient characteristics, and tolerance to side effects.

Conclusion

The gene expression changes induced by this compound are extensive and play a critical role in determining treatment efficacy and the development of resistance. The activation of pro-survival pathways like NRF2 and the modulation of the NF-κB pathway are key cellular responses that can counteract the cytotoxic effects of the drug. A deeper understanding of these molecular mechanisms, facilitated by the comparative data and protocols presented in this guide, will be instrumental in developing more effective combination therapies and strategies to overcome this compound resistance. Further research focusing on the interplay between these signaling networks and the tumor microenvironment will be crucial for advancing personalized cancer medicine.

References

A Comparative Guide to Carboplatin and New Platinum Agents: Long-Term Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, platinum-based agents remain a cornerstone of treatment for a multitude of solid tumors. Carboplatin, a second-generation platinum analog, has long been favored for its comparable efficacy to cisplatin with a more favorable toxicity profile. However, the continuous evolution of oncology has introduced newer platinum agents, each with unique chemical structures, mechanisms of action, and clinical profiles. This guide provides a comprehensive comparison of the long-term efficacy of this compound versus these new platinum agents, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

Executive Summary

This guide delves into a comparative analysis of this compound against newer platinum agents, primarily focusing on Oxaliplatin and Nedaplatin, with insights into emerging agents like Satraplatin and Picoplatin. The evidence suggests that while this compound remains a critical therapeutic option, newer agents offer advantages in specific clinical contexts, often related to overcoming resistance and differing toxicity profiles. The long-term efficacy, as measured by overall survival (OS) and progression-free survival (PFS), varies depending on the cancer type and the combination regimen employed.

Comparative Efficacy: A Data-Driven Overview

The long-term efficacy of platinum agents is best assessed through large-scale clinical trials. Below are summary tables of key comparative studies.

Table 1: this compound vs. Oxaliplatin in Colorectal and Non-Small Cell Lung Cancer
Trial/Study Cancer Type Treatment Arms Median Overall Survival (OS) Median Progression-Free Survival (PFS) Key Findings & Citations
MOSAIC Trial (10-Year Follow-up) Stage III Colon CancerFOLFOX4 (Oxaliplatin + 5-FU/LV) vs. 5-FU/LV67.1% (FOLFOX4) vs. 59.0% (5-FU/LV) at 10 yearsNot reported at 10 years (5-year DFS: 73.3% vs. 67.4%)The addition of oxaliplatin to 5-FU/leucovorin (LV) in the FOLFOX4 regimen demonstrated a significant and sustained overall survival benefit at 10 years for patients with stage III colon cancer.[1][2]
Meta-analysis (NSCLC) Advanced Non-Small Cell Lung Cancer (NSCLC)Oxaliplatin-based doublets vs. This compound/Cisplatin-based doubletsHR: 0.98 (95% CI: 0.90–1.07)HR: 0.93 (95% CI: 0.85–1.02)This meta-analysis of eight studies involving 1047 patients found no significant difference in overall survival or progression-free survival between oxaliplatin-based and this compound/cisplatin-based doublets in the first-line treatment of advanced NSCLC.[3][4]
Table 2: this compound vs. Nedaplatin in Non-Small Cell Lung Cancer
Trial/Study Cancer Type Treatment Arms Median Overall Survival (OS) Median Progression-Free Survival (PFS) Key Findings & Citations
Randomized Clinical Trial Advanced Non-Small Cell Lung Cancer (NSCLC)Nedaplatin/Gemcitabine vs. This compound/GemcitabineNot significantly different (p=0.961)6.0 months vs. 5.0 months (p=0.198)In this randomized trial with 62 patients, while not statistically significant, there was a trend towards a higher objective response rate and longer progression-free survival with the nedaplatin-containing regimen.[5][6]
Table 3: Efficacy of Other New Platinum Agents
Agent Cancer Type Key Efficacy Data Citations
Satraplatin Castration-resistant prostate cancerIn a Phase III trial, satraplatin with prednisone showed a statistically significant improvement in progression-free survival compared to placebo with prednisone, although the difference in overall survival was not statistically significant.[7][8]
Picoplatin Small-cell lung cancer (platinum-refractory/-resistant)In a Phase II study of 77 patients, picoplatin demonstrated clinical efficacy with a median overall survival of 26.9 weeks and a median progression-free survival of 9.1 weeks.[2][9][10]

Mechanisms of Action and Resistance

Platinum agents exert their cytotoxic effects primarily by forming adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[11] However, the nature of these adducts and the cellular responses they trigger can differ between agents.

This compound and Cisplatin primarily form intrastrand adducts, which are recognized and repaired by the nucleotide excision repair (NER) pathway.[6][12] Resistance to these agents is often associated with enhanced DNA repair capacity.

Oxaliplatin , with its bulky diaminocyclohexane (DACH) ligand, forms adducts that are less efficiently recognized by the mismatch repair (MMR) system. This difference in recognition may contribute to its activity in cisplatin-resistant tumors.[6]

Nedaplatin , a second-generation cisplatin derivative, also forms DNA adducts leading to cell cycle arrest and apoptosis.

Resistance to all platinum agents is a multifactorial process involving:

  • Reduced drug accumulation: Decreased influx or increased efflux of the drug.

  • Intracellular inactivation: Detoxification by glutathione and other thiol-containing molecules.

  • Enhanced DNA repair: Upregulation of DNA repair pathways like NER and homologous recombination (HR).[6]

  • Altered signaling pathways: Dysregulation of apoptotic and survival pathways.

Signaling Pathways in Platinum Agent Cytotoxicity

The cellular response to DNA damage induced by platinum agents involves a complex network of signaling pathways. The two primary pathways leading to cell death are the DNA Damage Response (DDR) and apoptosis.

DNA_Damage_Response Platinum_Agent Platinum Agent (e.g., this compound, Oxaliplatin) DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Platinum_Agent->DNA_Adducts DDR_Sensors DNA Damage Sensors (ATM, ATR) DNA_Adducts->DDR_Sensors activates Apoptosis Apoptosis DNA_Adducts->Apoptosis directly triggers (unrepaired damage) Checkpoint_Kinases Checkpoint Kinases (Chk1, Chk2) DDR_Sensors->Checkpoint_Kinases phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Checkpoint_Kinases->Cell_Cycle_Arrest induces Checkpoint_Kinases->Apoptosis can trigger (if damage is severe) DNA_Repair DNA Repair Pathways (NER, HR, etc.) Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->DNA_Adducts removes Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes

Caption: Simplified DNA Damage Response Pathway to Platinum Agents.

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn activate checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, providing time for DNA repair mechanisms to remove the platinum-DNA adducts.[5] If the damage is too extensive to be repaired, the apoptotic machinery is activated.

Apoptosis_Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway DNA_Damage DNA Damage (from Platinum Agents) p53 p53 activation DNA_Damage->p53 Bax_Bak Bax/Bak activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 activation Apoptosome->Caspase_3 Apoptosis_Node Apoptosis Caspase_3->Apoptosis_Node Death_Ligands Death Ligands (e.g., FasL, TRAIL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase_8 Caspase-8 activation DISC->Caspase_8 Caspase_8->Caspase_3 tBid tBid Caspase_8->tBid tBid->Bax_Bak amplifies signal

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Platinum agents predominantly induce apoptosis through the intrinsic (mitochondrial) pathway, which is initiated by intracellular stress such as DNA damage.[13][14] This leads to the activation of pro-apoptotic proteins like Bax and Bak, mitochondrial outer membrane permeabilization, and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway, initiated by the binding of death ligands to their receptors, can also be activated by some chemotherapeutic agents.[15][16]

Toxicity Profiles

A major distinguishing factor among platinum agents is their toxicity profile.

Table 4: Comparative Toxicity of this compound and Newer Platinum Agents
Agent Dose-Limiting Toxicity Other Common Toxicities Citations
This compound Myelosuppression (thrombocytopenia)Nausea, vomiting (less severe than cisplatin)[17]
Oxaliplatin Neurotoxicity (cumulative, cold-induced)Myelosuppression, nausea, vomiting[3][4]
Nedaplatin Myelosuppression (thrombocytopenia, neutropenia)Nausea, vomiting[5][6]
Satraplatin Myelosuppression (neutropenia, thrombocytopenia)Nausea, vomiting, diarrhea[7]
Picoplatin Myelosuppression (thrombocytopenia)Anemia, neutropenia, nausea, fatigue[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy and mechanism of action of platinum agents.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of the platinum agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Drug_Treatment Treat with Platinum Agent Seed_Cells->Drug_Treatment Incubate Incubate (e.g., 48h) Drug_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental Workflow for the MTT Assay.
DNA Damage Assessment: Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the intact DNA. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green). Visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Apoptosis Detection: Western Blotting for Cleaved Caspase-3

Western blotting can be used to detect the activation of key apoptotic proteins, such as the cleavage of caspase-3.

Protocol:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the correct molecular weight for cleaved caspase-3 indicates apoptosis.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Harvesting and Fixation: Harvest treated and control cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[18]

  • Staining: Wash the fixed cells and stain them with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have a 2n DNA content, cells in G2/M phase will have a 4n DNA content, and cells in S phase will have a DNA content between 2n and 4n. Analyze the percentage of cells in each phase using cell cycle analysis software.

Conclusion and Future Directions

This compound continues to be a vital component of chemotherapy regimens for numerous cancers due to its established efficacy and manageable toxicity profile. However, the development of newer platinum agents like Oxaliplatin and Nedaplatin has expanded the therapeutic arsenal, offering alternatives with different activity spectra and non-overlapping toxicities. The choice of a platinum agent is increasingly guided by the specific cancer type, prior treatments, and the patient's overall health and tolerance for potential side effects.

Future research will likely focus on:

  • Novel Platinum(IV) Prodrugs: These are designed to be more stable and can be activated within the tumor microenvironment, potentially reducing systemic toxicity.

  • Targeted Delivery Systems: Nanoparticle-based delivery systems are being explored to enhance the accumulation of platinum agents in tumor tissue.

  • Combination Therapies: Combining platinum agents with targeted therapies, such as PARP inhibitors, holds promise for overcoming resistance and improving outcomes, particularly in tumors with specific DNA repair deficiencies.

The ongoing investigation into the intricate mechanisms of action and resistance of platinum agents will undoubtedly lead to more personalized and effective cancer treatments.

References

Bridging the Gap: Validating In Vitro Carboplatin Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, including ovarian, lung, and head and neck cancers.[1] Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately inducing cell death.[2][3] Preclinical evaluation of this compound's efficacy heavily relies on in vitro assays before advancing to more complex and costly in vivo studies. However, discrepancies between in vitro findings and in vivo outcomes are a significant challenge in drug development.[4][5] This guide provides a comparative overview of methodologies to validate in vitro findings of this compound efficacy in in vivo models, supported by experimental data and detailed protocols.

Data Presentation: In Vitro vs. In Vivo Efficacy of this compound

The translation of in vitro drug sensitivity to in vivo therapeutic response is not always direct. Various factors, including the tumor microenvironment, drug pharmacokinetics, and host-tumor interactions, contribute to these differences. Below is a summary of comparative data from studies on different cancer types.

Cancer TypeIn Vitro ModelIn Vitro Metric (IC50/EC50)In Vivo ModelIn Vivo OutcomeCorrelation
Triple-Negative Breast Cancer (TNBC)PDX-derived single cellsUCD52: 69 µM (sensitive)PDX in immunodeficient miceUCD52: Tumor size decreaseStrong correlation observed[6]
HCI01: 210 µM (resistant)HCI01: No significant change
HCI09: 320 µM (resistant)HCI09: No significant change
Epithelial Ovarian Cancer (EOC)2D Monolayers (6 cell lines)Varied IC50 valuesMouse XenograftsVaried tumor growth inhibitionCorrelated in 3 out of 6 cell lines[4][7]
3D Spheroids (6 cell lines)Varied IC50 valuesMouse XenograftsVaried tumor growth inhibitionCorrelated in 4 out of 6 cell lines[4][7]
3D Ex Vivo Tumors (5 cell lines)Varied IC50 valuesMouse XenograftsVaried tumor growth inhibitionCorrelated in 5 out of 5 cell lines[4][8]
Endometrial Adenocarcinoma8 cell lines (clonogenic assay)0.096 - 1.20 µg/mlNot directly compared in the same studyNot applicableIC50 ratio to cisplatin ranged from 1.5:1 to 4.4:1[9]
Leukemic Cell Lines4 cell lines (MTT & clonogenic assay)MTT: 6.2 µg/ml, Clonogenic: 4.7 µg/mlNot directly compared in the same studyNot applicableThis compound required ~10x higher concentration than cisplatin for similar in vitro growth inhibition[10]

PDX: Patient-Derived Xenograft

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful validation of in vitro findings. Below are generalized protocols for key experiments.

In Vitro this compound Sensitivity Assay (2D Monolayer)
  • Cell Culture: Culture cancer cell lines in appropriate media and conditions. For clonogenic assays, seed cells at a low density (e.g., 750 cells/well in a 6-well plate) to allow for individual colony formation.[11]

  • Drug Treatment: After cell adherence (typically 16-24 hours), expose cells to a range of this compound concentrations.[8] For IC50 determination, a logarithmic scale of doses is often used.[6]

  • Incubation: Incubate the cells with this compound for a predetermined period (e.g., 24, 48, or 72 hours).[11][12]

  • Viability/Survival Assessment:

    • MTT/SRB Assay: For shorter-term viability, use colorimetric assays like MTT or Sulforhodamine B (SRB) to quantify cell proliferation.[13]

    • Clonogenic Assay: For long-term survival, after drug exposure, replace the medium with fresh, drug-free medium and allow colonies to form over 1-2 weeks. Fix and stain the colonies for counting.[9][11]

  • Data Analysis: Calculate the IC50 value, the drug concentration that inhibits 50% of cell growth or colony formation, using a dose-response curve.[9]

In Vivo this compound Efficacy Study (Xenograft Model)
  • Animal Models: Use immunodeficient mice (e.g., SCID or nude mice) for the engraftment of human cancer cell lines or patient-derived tumor fragments (PDX models).[6][14]

  • Tumor Implantation: Inject a suspension of cancer cells (e.g., 1 x 10^6 cells) subcutaneously or orthotopically into the mice.[14] For PDX models, surgically implant small tumor fragments.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 30-60 mm²).[6] Measure tumor volume regularly using calipers.

  • Drug Administration: Once tumors are established, administer this compound or a vehicle control to the mice. Dosing can be a single administration (e.g., 40 mg/kg) or cyclical treatments (e.g., 60 mg/kg twice over a week).[6][14] Administration is typically via intravenous or intraperitoneal injection.[7]

  • Efficacy Evaluation: Continue monitoring tumor size throughout the treatment period. The primary endpoint is often tumor growth inhibition.[6][7]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[15]

Visualizing the Process and Pathway

To better understand the experimental flow and the molecular mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation cluster_correlation Data Correlation cell_culture Cancer Cell Culture (2D Monolayers, 3D Spheroids) drug_treatment_vitro This compound Treatment (Dose-Response) cell_culture->drug_treatment_vitro viability_assay Cell Viability/Survival Assay (MTT, Clonogenic) drug_treatment_vitro->viability_assay ic50 Determine IC50 viability_assay->ic50 drug_treatment_vivo This compound Administration (e.g., 40 mg/kg) ic50->drug_treatment_vivo Inform In Vivo Dose Selection correlation correlation ic50->correlation animal_model Establish Xenograft Model (e.g., PDX in Mice) tumor_growth Monitor Tumor Growth animal_model->tumor_growth tumor_growth->drug_treatment_vivo tumor_inhibition Measure Tumor Growth Inhibition drug_treatment_vivo->tumor_inhibition tumor_inhibition->correlation correlation_node Correlate In Vitro IC50 with In Vivo Efficacy

Caption: Experimental workflow for validating in vitro this compound efficacy in in vivo models.

carboplatin_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus carboplatin_ext This compound (Extracellular) carboplatin_int Activated this compound (Intracellular) carboplatin_ext->carboplatin_int Cellular Uptake & Hydrolysis dna Nuclear DNA carboplatin_int->dna Binding to N7 of Guanine dna_adducts Platinum-DNA Adducts (Inter/Intrastrand Crosslinks) carboplatin_int->dna_adducts dna_damage_response DNA Damage Recognition (e.g., MMR proteins) dna_adducts->dna_damage_response replication_block Inhibition of DNA Replication dna_damage_response->replication_block transcription_block Blockage of Transcription dna_damage_response->transcription_block apoptosis Apoptosis (Programmed Cell Death) replication_block->apoptosis transcription_block->apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Safety Operating Guide

Proper Disposal of Carboplatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring safety and compliance in the disposal of the chemotherapeutic agent carboplatin is paramount for research, scientific, and drug development professionals. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligned with regulatory guidelines to foster a secure laboratory environment.

This compound is classified as a hazardous and cytotoxic drug, necessitating strict adherence to disposal protocols to prevent occupational exposure and environmental contamination.[1][2] All waste containing or contaminated with this compound must be managed in accordance with local, state, and federal regulations.[1][3] It is crucial to avoid discharging any this compound waste into sewers or waterways.[1][4]

Personal Protective Equipment (PPE)

Before handling any this compound waste, it is imperative to don the appropriate personal protective equipment (PPE) to minimize exposure. This includes:

  • Gloves: Use double gloves (latex, nitrile, or rubber).[4][5] Change gloves every 30 to 60 minutes, or immediately if they become torn, punctured, or contaminated.[5]

  • Gown: A protective gown with a solid front should be worn.[5] Gowns should be changed every two to three hours or immediately upon contamination.[5]

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[1][5] In situations where splashing is possible, a face shield is also required.[5]

  • Respiratory Protection: For routine handling within a certified containment unit, respiratory protection is not typically required.[4] However, a NIOSH-certified respirator is necessary when cleaning up spills outside of a containment device or when there is a risk of airborne particles.[5][6]

This compound Waste Segregation and Disposal

Proper segregation of this compound waste is critical for ensuring it is handled and treated correctly. The waste should be categorized as follows:

Waste CategoryDescriptionDisposal Procedure
Bulk this compound Waste Unused or expired this compound, partially used vials, and grossly contaminated items.- Must be disposed of as hazardous chemical waste. - Place in a designated, sealed, and clearly labeled hazardous waste container. - Arrange for pickup and disposal by a licensed hazardous waste contractor for incineration at a regulated facility.[2][5]
Trace-Contaminated Waste Items with minimal residual this compound, such as empty vials, syringes, IV bags, gloves, gowns, and other disposable materials used in handling.- Place in a designated, puncture-resistant container with a lid, clearly labeled as "Trace Chemotherapy Waste." - These items should be incinerated at a regulated medical waste incinerator.[7]
Contaminated Sharps Needles, syringes with attached needles, and other sharps contaminated with this compound.- Immediately place in a yellow, puncture-resistant, and leak-proof sharps container specifically designated for chemotherapy waste.[1][5] - The container must be clearly labeled as "Chemotherapy Sharps Waste." - Do not recap, bend, or break needles.[1]

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the area, protecting personnel from exposure.

  • Alert Personnel: Immediately notify others in the area of the spill.[1]

  • Don PPE: Before beginning cleanup, ensure you are wearing the full complement of PPE, including a respirator if the spill is outside a containment hood.[5]

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spill.[1][8] For liquid spills, cover with an absorbent material. For solid spills, dampen the material with water to prevent dust generation before scooping it up.[1]

  • Clean the Area: After removing the bulk of the spill, decontaminate the area by washing it with soap and water.[3][4]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, contaminated PPE, and cleaning supplies, must be disposed of as bulk this compound waste in a sealed hazardous waste container.[1][2]

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.

CarboplatinDisposalWorkflow Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType BulkWaste Bulk or Grossly Contaminated Waste WasteType->BulkWaste Bulk/Gross TraceWaste Trace Contaminated (e.g., empty vials, PPE) WasteType->TraceWaste Trace SharpsWaste Contaminated Sharps WasteType->SharpsWaste Sharps HazardousContainer Place in Sealed, Labeled Hazardous Waste Container BulkWaste->HazardousContainer TraceContainer Place in Labeled Trace Chemo Waste Container TraceWaste->TraceContainer SharpsContainer Place in Yellow, Labeled Chemo Sharps Container SharpsWaste->SharpsContainer Incineration1 Dispose via Licensed Hazardous Waste Vendor (Incineration) HazardousContainer->Incineration1 Incineration2 Dispose via Medical Waste Vendor (Incineration) TraceContainer->Incineration2 SharpsContainer->Incineration2

Caption: Workflow for this compound Waste Segregation and Disposal.

References

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Retrosynthesis Analysis

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.